SIRT-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKBHVNVJWICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SIRT-IN-1 on Sirtuin Deacetylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SIRT-IN-1 is a compound identified as an inhibitor of the sirtuin family of NAD+-dependent deacetylases. This guide provides a comprehensive overview of the available technical information regarding its mechanism of action. While this compound has been shown to inhibit Class I sirtuins (SIRT1, SIRT2, and SIRT3), a complete inhibitory profile across all seven human sirtuins is not yet publicly available. This document summarizes the known quantitative data, outlines relevant experimental protocols for characterization, and visualizes the pertinent signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of sirtuins and the development of novel therapeutics targeting these enzymes.
Introduction to Sirtuins and Their Inhibition
Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent protein deacetylases that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1] Their enzymatic activity is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The deacetylation reaction catalyzed by sirtuins involves the transfer of an acetyl group from a lysine (B10760008) residue on a substrate protein to the ADP-ribose moiety of NAD+, yielding the deacetylated protein, nicotinamide (NAM), and O-acetyl-ADP-ribose.[1][2]
Given their central role in cellular physiology, sirtuins have emerged as attractive therapeutic targets for a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The development of small molecule inhibitors of sirtuins is a key area of research for therapeutic intervention. These inhibitors can modulate sirtuin activity through various mechanisms, including competition with the acetylated substrate or NAD+, or through non-competitive or uncompetitive inhibition.
This compound: Quantitative Inhibition Profile
This compound has been identified as a potent inhibitor of the Class I sirtuins: SIRT1, SIRT2, and SIRT3. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that a comprehensive screening of this compound against all human sirtuin isoforms (SIRT4, SIRT5, SIRT6, and SIRT7) is not available in the public domain.
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 15[3] |
| SIRT2 | 10[3] |
| SIRT3 | 33[3] |
| SIRT4 | Data not available |
| SIRT5 | Data not available |
| SIRT6 | Data not available |
| SIRT7 | Data not available |
Caption: Table 1: IC50 values of this compound against human Class I sirtuins.
Mechanism of Action of Sirtuin Inhibitors
The precise kinetic mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, by examining the mechanisms of other well-characterized sirtuin inhibitors, we can infer potential modes of action. Sirtuin inhibitors can be broadly classified based on their mechanism with respect to the acetylated substrate and the cofactor NAD+.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with either the acetylated substrate or NAD+.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, and can bind to both the free enzyme and the enzyme-substrate complex.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
For instance, the well-studied SIRT1 inhibitor EX-527 has been shown to be an uncompetitive inhibitor with respect to NAD+, meaning it binds to the SIRT1-acetylated substrate complex.[2] In contrast, the inhibitor cambinol (B1668241) is competitive with the histone H4 peptide substrate and non-competitive with NAD+. Understanding the precise mechanism of this compound would require dedicated kinetic studies.
Experimental Protocols for Characterization of Sirtuin Inhibitors
The following protocols provide a general framework for the characterization of sirtuin inhibitors like this compound.
In Vitro Fluorogenic Sirtuin Activity Assay for IC50 Determination
This is a common method to determine the potency of a sirtuin inhibitor.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (this compound) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and NAD+.
-
Inhibitor Addition: Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction by adding the developer solution. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value using a suitable software.
Kinetic Analysis to Determine the Mechanism of Inhibition
To elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate (acetylated peptide) and the cofactor (NAD+) in the presence and absence of the inhibitor.
Procedure:
-
Perform the sirtuin activity assay as described above.
-
To determine the mechanism relative to the acetylated substrate, keep the concentration of NAD+ constant and vary the concentration of the acetylated peptide substrate at different fixed concentrations of this compound.
-
To determine the mechanism relative to NAD+, keep the concentration of the acetylated peptide substrate constant and vary the concentration of NAD+ at different fixed concentrations of this compound.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and the inhibition constants (Ki and αKi).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by sirtuin inhibition and a general workflow for the characterization of a sirtuin inhibitor.
Caption: SIRT1-p53 Signaling Pathway Inhibition.
Caption: Experimental Workflow for Sirtuin Inhibitor Characterization.
Conclusion
This compound is a valuable tool for studying the roles of Class I sirtuins in various biological processes. This guide has consolidated the currently available information on its inhibitory activity and provided a framework for its further characterization. Key areas for future research include determining the complete selectivity profile of this compound against all human sirtuins and elucidating its precise kinetic mechanism of inhibition. Such studies will be crucial for its development as a specific chemical probe and for informing the design of next-generation sirtuin inhibitors with improved potency and selectivity.
References
The Yin and Yang of Sirtuin Inhibition: A Technical Guide to SIRT-IN-1 and its Affinity for SIRT1 versus SIRT2
For Immediate Release
A Deep Dive into the Specificity of Sirtuin Inhibitors for Drug Discovery Professionals
This technical document provides a comprehensive analysis of the binding affinity of sirtuin inhibitors, with a particular focus on the comparative inhibitory potential against SIRT1 and SIRT2. While a specific compound designated "SIRT-IN-1" is not prominently cited in existing literature, this guide synthesizes data from a range of well-characterized sirtuin inhibitors to provide researchers, scientists, and drug development professionals with a thorough understanding of inhibitor selectivity. This in-depth guide presents quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to facilitate informed decision-making in sirtuin-targeted drug discovery.
Executive Summary
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators in a multitude of cellular processes, making them compelling targets for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities. SIRT1, primarily found in the nucleus, and SIRT2, predominantly cytoplasmic, are among the most studied isoforms.[2][3] The development of selective inhibitors is crucial for dissecting their individual biological roles and for creating targeted therapies. This guide provides a comparative analysis of the binding affinities of various inhibitors for SIRT1 and SIRT2, details the experimental protocols used to determine these affinities, and illustrates the intricate signaling pathways they modulate.
Quantitative Analysis of Inhibitor Binding Affinity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for a selection of well-characterized sirtuin inhibitors, highlighting their relative selectivity for SIRT1 versus SIRT2.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity (SIRT1 vs. SIRT2) | Reference |
| Sirtinol | 131 | 38 | ~3.4-fold preference for SIRT2 | [4] |
| EX-527 | 0.098 | 19.6 | ~200-fold preference for SIRT1 | [5] |
| AGK2 | >35 | 3.5 | >10-fold preference for SIRT2 | [6] |
| Cambinol | 56 | 59 | Non-selective | [3] |
| Tenovin-6 | 21 | 10 | ~2-fold preference for SIRT2 | [5] |
| Thiomyristoyl (TM) | 98 | 0.028 | ~3500-fold preference for SIRT2 | [4] |
| CHIC-35 | 0.124 | 2.77 | ~22-fold preference for SIRT1 | [5] |
| Suramin | 0.29 | 1.2 | ~4-fold preference for SIRT1 | [5] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.[5]
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity for SIRT1 and SIRT2 is crucial for drug development. Several robust biochemical assays are employed for this purpose, with fluorescence-based and HPLC-based methods being the most common.
Fluorescence-Based Deacetylase Assay
This high-throughput screening method relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin enzyme.
Principle: In the absence of an inhibitor, SIRT1 or SIRT2 deacetylates an acetylated peptide substrate linked to a fluorophore. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The presence of an inhibitor reduces the deacetylation, leading to a decrease in fluorescence.
Workflow Diagram:
Caption: Workflow of a typical fluorescence-based sirtuin inhibitor screening assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer, recombinant SIRT1 or SIRT2 enzyme, fluorogenic peptide substrate (e.g., derived from p53), NAD+, and serial dilutions of the test inhibitor.[7]
-
Assay Plate Setup: In a 96-well plate, add the sirtuin enzyme to each well, followed by the test inhibitor or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[8]
-
Signal Development: Add a developer solution to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based Deacetylase Assay
This method provides a more direct and often more accurate measurement of sirtuin activity by quantifying the acetylated and deacetylated substrate peptides.
Principle: SIRT1 or SIRT2 is incubated with an acetylated peptide substrate and NAD+. The reaction is then stopped, and the reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the amounts of remaining acetylated substrate and the deacetylated product.
Workflow Diagram:
Caption: Workflow of an HPLC-based assay for measuring sirtuin inhibition.
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the sirtuin enzyme (SIRT1 or SIRT2), an acetylated peptide substrate (e.g., a peptide from histone H3), NAD+, and the inhibitor at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, typically an acid like trifluoroacetic acid.
-
HPLC Analysis: Inject the quenched reaction mixture into an HPLC system equipped with a reverse-phase column.
-
Separation and Detection: The acetylated substrate and deacetylated product are separated based on their hydrophobicity and detected by their UV absorbance.
-
Data Analysis: The peak areas corresponding to the substrate and product are integrated to determine the extent of the reaction. The percentage of inhibition is calculated, and the IC50 value is determined.
Sirtuin Signaling Pathways
SIRT1 and SIRT2 are involved in a complex network of signaling pathways that regulate numerous cellular functions. Understanding these pathways is critical for predicting the downstream effects of sirtuin inhibitors.
SIRT1 Signaling Network
SIRT1 is a key regulator of metabolism, stress responses, and longevity. It deacetylates a wide range of substrates, including transcription factors and histones, to modulate gene expression.
Diagram of Key SIRT1 Signaling Pathways:
Caption: Simplified diagram of major signaling pathways regulated by SIRT1.
SIRT1 plays a crucial role in metabolic regulation by deacetylating and activating PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation.[9] It also modulates the activity of FOXO transcription factors, which are involved in stress resistance and cell cycle control.[10] Furthermore, by deacetylating and inhibiting the tumor suppressor p53, SIRT1 can suppress apoptosis.[10] In the context of inflammation, SIRT1 can deacetylate and inhibit the p65 subunit of NF-κB, thereby dampening inflammatory responses.
SIRT2 Signaling Network
SIRT2 is primarily a cytoplasmic deacetylase, although it can translocate to the nucleus. Its substrates are involved in cell cycle regulation, cytoskeletal dynamics, and metabolism.
Diagram of Key SIRT2 Signaling Pathways:
Caption: Simplified diagram of major signaling pathways involving SIRT2.
A primary and well-established substrate of SIRT2 is α-tubulin; deacetylation of α-tubulin by SIRT2 influences microtubule stability and cell motility.[5] Similar to SIRT1, SIRT2 can also deacetylate p53, thereby influencing apoptosis. It also targets metabolic regulators like FOXO1. In the nucleus, SIRT2 can deacetylate histone H4 at lysine (B10760008) 16, contributing to the regulation of gene expression.
Conclusion
The development of potent and selective sirtuin inhibitors is a rapidly advancing field with significant therapeutic potential. While the term "this compound" does not correspond to a specific, widely recognized inhibitor, the wealth of data on other sirtuin inhibitors provides a strong foundation for understanding the principles of SIRT1 and SIRT2 inhibition. The choice of inhibitor and the interpretation of experimental results depend critically on a thorough understanding of their binding affinities, the methodologies used to assess them, and the complex signaling networks in which these enzymes operate. This technical guide provides a solid framework for researchers and drug development professionals to navigate the intricate landscape of sirtuin-targeted therapies.
References
- 1. A pharmacological review on SIRT 1 and SIRT 2 proteins, activators, and inhibitors: Call for further research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Pan-Sirtuin Inhibition: A Technical Guide to the Discovery and Characterization of MC2494
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sirtuin (SIRT) family of NAD+-dependent protein deacetylases has emerged as a critical regulator of numerous cellular processes, including metabolism, DNA repair, and inflammation. The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making them attractive therapeutic targets for a wide range of diseases, from metabolic disorders to cancer and neurodegenerative conditions. While isoform-selective inhibitors offer precision, pan-sirtuin inhibitors provide a broader approach to modulate cellular pathways regulated by multiple sirtuins. This technical guide delves into the discovery and history of a notable pan-sirtuin inhibitor, MC2494, as a representative example of this class of molecules. Although the specific compound "SIRT-IN-1" is not prominently documented in scientific literature, the exploration of MC2494 provides a comprehensive overview of the principles and methodologies involved in the development of pan-sirtuin inhibitors.
Discovery and History of MC2494
MC2494 was identified as a novel pan-sirtuin inhibitor with the ability to induce tumor-selective cell death.[1] Its discovery was part of a broader effort to develop small molecules that could modulate the activity of sirtuins for therapeutic benefit. Unlike isoform-specific inhibitors that target a single sirtuin, MC2494 was characterized by its ability to inhibit multiple sirtuin family members, making it a valuable tool to study the collective roles of these enzymes in cellular physiology and pathology.
Quantitative Inhibition Data
The inhibitory activity of MC2494 against sirtuin isoforms has been quantified, demonstrating its broad-spectrum nature. The half-maximal inhibitory concentrations (IC50) against SIRT1 and SIRT2 have been reported, highlighting its potency in the micromolar range.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference |
| MC2494 | 38.5 | 58.6 | [2] |
Mechanism of Action and Cellular Effects
MC2494 exerts its biological effects by inhibiting the deacetylase activity of multiple sirtuins, leading to the hyperacetylation of their protein substrates. This disruption of the cellular acetylation landscape triggers a cascade of downstream events, including the induction of cell death pathways and modulation of mitochondrial function.[1]
Signaling Pathways Affected by MC2494
One of the key pathways affected by MC2494 is the regulation of mitochondrial biogenesis and function. The inhibitor has been shown to block ATP synthesis and energy metabolism, suggesting its interference with cellular responses to metabolic stress.[1] This can ultimately lead to the promotion of cell death in cancer cells, which often exhibit altered metabolic states.
Caption: MC2494 inhibits multiple sirtuins, leading to mitochondrial dysfunction and cancer cell death.
Experimental Protocols
The characterization of MC2494 involved a variety of in vitro and cell-based assays to determine its potency, mechanism of action, and cellular effects. Below are detailed methodologies for key experiments.
Sirtuin Enzymatic Assay
A common method to assess the inhibitory activity of compounds against sirtuins is a fluorescence-based enzymatic assay.
Principle: This assay measures the deacetylase activity of a recombinant sirtuin enzyme on a fluorogenic acetylated peptide substrate. Upon deacetylation, a developing solution cleaves the deacetylated peptide, releasing a fluorescent molecule that can be quantified.
Protocol:
-
Compound Preparation: Prepare a serial dilution of MC2494 in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT2), the fluorogenic acetylated peptide substrate, and NAD+.
-
Incubation: Add the diluted MC2494 or vehicle control to the reaction mixture and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and initiate fluorescence development by adding a developer solution containing a protease (e.g., trypsin) and a sirtuin inhibitor (e.g., nicotinamide) to prevent further deacetylation.
-
Measurement: After a short incubation at room temperature, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of MC2494 and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assays (MTT and WST-1)
To evaluate the effect of MC2494 on cancer cell viability, cell proliferation assays are commonly employed.
Principle: These colorimetric assays measure the metabolic activity of viable cells. In the MTT assay, a tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. In the WST-1 assay, a water-soluble tetrazolium salt is reduced to a soluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a leukemia cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MC2494 or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation inhibition.
Caption: A generalized workflow for assessing the anti-proliferative effects of MC2494.
Western Blot Analysis
Western blotting is used to detect changes in the acetylation status of sirtuin substrates and the expression levels of proteins involved in signaling pathways affected by MC2494.
Protocol:
-
Cell Lysis: Treat cells with MC2494 for the desired time, then lyse the cells in a buffer containing protease and deacetylase inhibitors to preserve protein modifications.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., acetylated-p53, acetylated-tubulin, or proteins involved in mitochondrial biogenesis).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or acetylation levels.
Conclusion
The study of pan-sirtuin inhibitors like MC2494 provides invaluable insights into the multifaceted roles of the sirtuin family in health and disease. This technical guide offers a foundational understanding of the discovery, characterization, and methodologies associated with a representative pan-sirtuin inhibitor. As research in this field continues to evolve, the development of both pan- and isoform-selective sirtuin modulators will undoubtedly pave the way for novel therapeutic strategies against a host of human ailments.
References
An In-depth Technical Guide on the Cellular Pathways Modulated by SIRT1 Inhibition, Featuring SIRT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a pivotal regulator of numerous cellular processes, including stress response, metabolism, apoptosis, and inflammation.[1] Its dysregulation is implicated in a variety of diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular pathways modulated by SIRT1 inhibition, with a specific focus on the representative small molecule inhibitor, SIRT-IN-1. We will delve into the quantitative effects of SIRT1 inhibition on various sirtuin isoforms and cancer cell lines, provide detailed experimental protocols for key cellular assays, and present visual representations of the core signaling pathways affected.
Introduction to SIRT1 and its Inhibition
SIRT1 exerts its biological functions by deacetylating a wide array of protein substrates, including histones and critical transcription factors such as p53, NF-κB, and FOXO.[1] This post-translational modification alters the activity of these proteins, thereby influencing downstream cellular events. The inhibition of SIRT1's deacetylase activity leads to the hyperacetylation of its targets, which can trigger significant cellular responses, including the activation of tumor suppressor pathways and the induction of apoptosis. This compound is a small molecule inhibitor that directly targets the enzymatic activity of SIRT1.
Quantitative Data on SIRT1 Inhibition
The efficacy and selectivity of a SIRT1 inhibitor are critical parameters in research and drug development. The following tables summarize the inhibitory activity of a representative SIRT1 inhibitor, a compound structurally similar to this compound, against various sirtuin isoforms and its anti-proliferative effects on different human cancer cell lines.
Table 1: Inhibitory Activity against Sirtuin Isoforms
| Sirtuin Isoform | IC50 (μM) | Selectivity vs. SIRT1 |
| SIRT1 | 4.2 | - |
| SIRT2 | 74 | ~18-fold |
| SIRT3 | 235 | ~56-fold |
Note: Data for SIRT2 and SIRT3 are for a similar compound and indicate selectivity.[1]
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colon Carcinoma | 15.8 |
| HeLa | Cervical Carcinoma | 19.3 |
| A549 | Lung Carcinoma | 24.1 |
| MCF7 | Breast Adenocarcinoma | >50 |
Core Cellular Pathways Modulated by this compound Treatment
Inhibition of SIRT1 by compounds such as this compound can significantly impact several key signaling pathways that are crucial for cell fate decisions. The primary mechanism involves the prevention of deacetylation of key protein players, leading to their activation or altered function.
p53 Pathway Activation
One of the most well-documented consequences of SIRT1 inhibition is the increased acetylation of the tumor suppressor protein p53.[1] SIRT1 normally deacetylates p53 at lysine (B10760008) 382, which attenuates its transcriptional activity.[2] Inhibition of SIRT1 leads to p53 hyperacetylation, enhancing its ability to induce the expression of target genes like p21, which in turn promotes cell cycle arrest and apoptosis.[1][2]
Modulation of NF-κB Signaling
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation and cell survival. SIRT1 can deacetylate the p65 subunit of NF-κB at lysine 310, which inhibits its transcriptional activity.[3][4] By inhibiting SIRT1, this compound can lead to increased acetylation of p65, thereby modulating the expression of NF-κB target genes. The functional consequence of this modulation can be context-dependent, either promoting or inhibiting apoptosis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. The following sections provide methodologies for key experiments to assess the cellular effects of this compound treatment.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the anti-proliferative activity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.[5]
Western Blot Analysis for Protein Acetylation
This protocol describes the detection of changes in protein acetylation following this compound treatment.
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-p53 (Lys382), total p53, acetylated-p65 (Lys310), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein acetylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the quantification of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
This compound and other potent SIRT1 inhibitors serve as valuable tools for elucidating the complex roles of SIRT1 in cellular physiology and disease. By modulating key signaling pathways such as those governed by p53 and NF-κB, these inhibitors can induce cell cycle arrest and apoptosis, highlighting their therapeutic potential, particularly in oncology. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted effects of SIRT1 inhibition. Further research into the nuanced, context-dependent outcomes of modulating these pathways will be crucial for the development of targeted and effective SIRT1-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]
- 4. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 5. SIRT1 controls cell proliferation by regulating contact inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of SIRT1, SIRT2, and SIRT3 with the Pan-Inhibitor SIRT-IN-1: A Technical Guide
Introduction
Sirtuins are a family of highly conserved NAD⁺-dependent protein deacylases that play a critical role in regulating a vast array of cellular processes, including metabolism, DNA repair, inflammation, and cellular stress responses.[1][2] The mammalian sirtuin family comprises seven members (SIRT1-SIRT7) with distinct subcellular localizations and substrate specificities.[1][3] SIRT1, SIRT2, and SIRT3 are among the most extensively studied isoforms. SIRT1 is predominantly located in the nucleus, SIRT2 is mainly cytoplasmic, and SIRT3 is the primary mitochondrial sirtuin.[1][2] Their dysregulation is implicated in numerous pathologies such as cancer, metabolic disorders, and neurodegenerative diseases, making them significant therapeutic targets.[3][4]
This technical guide focuses on the use of SIRT-IN-1, a potent small-molecule inhibitor, as a chemical probe to investigate the collective and distinct functions of SIRT1, SIRT2, and SIRT3. We will provide an overview of the inhibitor, quantitative data on its activity, detailed experimental protocols for its application, and diagrams of key signaling pathways it modulates.
This compound: A Potent Pan-SIRT1/2/3 Inhibitor
This compound is a small molecule compound that acts as a potent, pan-inhibitor of the sirtuin isoforms SIRT1, SIRT2, and SIRT3.[5] Its mechanism of action involves binding to the catalytic active site, occupying the nicotinamide (B372718) C-pocket and the acetyl-lysine substrate channel, thereby preventing the deacetylation of target proteins.[5] Due to its potent activity against these three key sirtuins, this compound serves as an invaluable tool for studying the physiological and pathological processes regulated by their deacetylase activity.
Data Presentation: Inhibitory Activity of this compound
The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Sirtuin Isoform | IC₅₀ (nM) | Reference |
| SIRT1 | 15 | [5] |
| SIRT2 | 10 | [5] |
| SIRT3 | 33 | [5] |
Key Signaling Pathways Modulated by SIRT1/2/3
The inhibition of SIRT1, SIRT2, and SIRT3 by this compound leads to the hyperacetylation of their respective substrates, thereby modulating critical cellular signaling pathways.
SIRT1 and the p53-Mediated Stress Response
SIRT1 plays a crucial role in regulating cellular stress responses, in part by deacetylating the tumor suppressor protein p53.[6] Deacetylation by SIRT1 inhibits p53's transcriptional activity, thereby suppressing apoptosis and cell cycle arrest.[6][7] The use of this compound blocks this process, leading to an accumulation of acetylated, active p53, which can then initiate downstream cellular responses.
SIRT2 and NF-κB-Mediated Inflammation
SIRT2, a primarily cytoplasmic deacetylase, is involved in the regulation of inflammatory responses. It can directly bind to and deacetylate the RelA/p65 subunit of the NF-κB complex at lysine (B10760008) 310, which inhibits NF-κB's transcriptional activity and subsequent expression of pro-inflammatory cytokines.[8][9] Inhibition of SIRT2 with this compound prevents this deacetylation, thereby promoting the NF-κB-driven inflammatory cascade.
SIRT3 and Mitochondrial Oxidative Stress
SIRT3 is the dominant deacetylase within the mitochondria and is a master regulator of mitochondrial function and cellular responses to oxidative stress.[10][11] One of its key targets is superoxide (B77818) dismutase 2 (SOD2), a primary antioxidant enzyme that detoxifies superoxide radicals.[12] SIRT3 deacetylates and activates SOD2.[12] Inhibition of SIRT3 with this compound leads to SOD2 hyperacetylation and inactivation, resulting in increased mitochondrial reactive oxygen species (ROS) and oxidative stress.[10]
Experimental Protocols
The following protocols provide a framework for using this compound to investigate sirtuin function. Researchers should optimize conditions for their specific experimental systems.
Protocol 1: In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is used to determine the IC₅₀ value of this compound against recombinant SIRT1, SIRT2, or SIRT3. It is based on the Fluor-de-Lys (FdL) principle, where deacetylation of a fluorophore-linked peptide substrate renders it susceptible to cleavage by a developer, releasing the fluorophore.[13]
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic peptide substrate (e.g., p53-based for SIRT1)
-
NAD⁺ solution
-
This compound stock solution (in DMSO)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in SIRT Assay Buffer. Also prepare a vehicle control (DMSO in assay buffer).
-
Assay Plate Setup:
-
Add 25 µL of SIRT Assay Buffer to all wells.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Add 10 µL of the diluted sirtuin enzyme solution to all wells except the "No Enzyme Control" wells. Add 10 µL of assay buffer to these control wells.
-
Mix the plate gently for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate and 5 µL of NAD⁺ solution to all wells.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the reaction by adding 50 µL of the Developer Solution (containing a stop reagent like nicotinamide) to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure fluorescence intensity (e.g., Ex/Em = 340 nm/440 nm).[14]
-
-
Data Analysis:
-
Subtract the background fluorescence ("No Enzyme Control") from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Substrate Acetylation
This protocol assesses the effect of this compound on the acetylation status of a specific sirtuin substrate within a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated substrate (e.g., anti-Ac-p53-K382 for SIRT1, anti-Ac-α-tubulin for SIRT2), anti-total substrate, and anti-loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Quantification and Sample Preparation:
-
Determine protein concentration using the BCA assay.
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip and re-probe the membrane for the total substrate protein and a loading control to ensure equal loading.
-
Quantify band intensities and express the level of acetylated protein relative to the total protein and the loading control.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.
This compound is a powerful pharmacological tool for the simultaneous inhibition of SIRT1, SIRT2, and SIRT3. Its use in well-designed experiments allows researchers to probe the complex roles of these sirtuins in cellular homeostasis and disease. By combining in vitro enzymatic assays with cellular analyses of substrate acetylation and downstream functional outcomes, investigators can elucidate the intricate signaling networks governed by these key metabolic and stress-response regulators. However, due to its pan-inhibitory nature against SIRT1/2/3, attributing an observed effect to a single sirtuin isoform requires complementary approaches, such as isoform-specific inhibitors or genetic models (e.g., siRNA/shRNA knockdown or CRISPR-mediated knockout).
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of SIRT1 in Potentially Toxic Trace Elements (Lead, Fluoride, Aluminum and Cadmium) Associated Neurodevelopmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sirt-1 Regulates Physiological Process and Exerts Protective Effects against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 9. SIRT2 negatively regulates the cGAS‐STING pathway by deacetylating G3BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
- 12. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
An In-Depth Technical Guide to the Effects of Sirtuin Inhibition on p53 and FOXO Protein Acetylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sirtuins, a class of NAD⁺-dependent deacetylases, are critical regulators of cellular stress, metabolism, and aging. Two key substrates of the nuclear and cytoplasmic sirtuins, SIRT1 and SIRT2, are the tumor suppressor protein p53 and the Forkhead box O (FOXO) family of transcription factors. The acetylation status of these proteins is a pivotal determinant of their activity. Inhibition of sirtuin activity by small molecules presents a valuable strategy for both studying the biological roles of these enzymes and developing potential therapeutic agents for diseases such as cancer. This technical guide provides a detailed overview of the effects of sirtuin inhibitors, with a focus on representative compounds like the selective SIRT1 inhibitor, SIRT1-IN-1, and broader-spectrum inhibitors. We present quantitative data on inhibitor potency, detailed experimental protocols for assessing their cellular effects, and diagrams of the associated signaling pathways and workflows.
Introduction to Sirtuins, p53, and FOXO
Sirtuins (SIRTs) are a family of seven (SIRT1-7 in mammals) NAD⁺-dependent enzymes that remove acyl groups from lysine (B10760008) residues on histone and non-histone proteins. SIRT1, the most extensively studied member, is primarily nuclear and deacetylates a wide array of transcription factors to regulate cellular processes.[1] SIRT2 is predominantly cytoplasmic but can shuttle to the nucleus, while SIRT3 is mitochondrial.
p53: The p53 tumor suppressor protein is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence.[1][2] The activity of p53 is tightly regulated by post-translational modifications, including acetylation by acetyltransferases like p300/CBP. Acetylation, particularly at lysine 382 (K382), enhances p53's stability and its ability to bind DNA and activate downstream target genes.[1][3] SIRT1 and SIRT2 directly deacetylate p53, thereby acting as negative regulators of its function.[1][3]
FOXO Proteins: The FOXO family of transcription factors (e.g., FOXO1, FOXO3a) are key mediators of insulin (B600854) signaling, oxidative stress resistance, and apoptosis.[3][4] Similar to p53, their activity is modulated by acetylation. SIRT1 and SIRT2 deacetylate FOXO proteins, influencing their transcriptional activity, nuclear localization, and interaction with other proteins.[4][5]
Small molecule inhibitors of sirtuins are invaluable tools for probing these pathways. Compounds can be highly selective for a single sirtuin member or act as pan-inhibitors across several isoforms.
Quantitative Data on Sirtuin Inhibitors
The efficacy and specificity of sirtuin inhibitors are determined by their half-maximal inhibitory concentration (IC₅₀) against various sirtuin isoforms. Lower IC₅₀ values indicate greater potency. The following table summarizes the quantitative data for SIRT1-IN-1 and other well-characterized sirtuin inhibitors.
| Inhibitor | Target(s) | IC₅₀ (SIRT1) | IC₅₀ (SIRT2) | IC₅₀ (SIRT3) | Selectivity Profile | Reference(s) |
| SIRT1-IN-1 | SIRT1 | 0.205 µM | 11.5 µM | >100 µM | Selective for SIRT1; ~56-fold vs. SIRT2. | [6] |
| SIRT-IN-1 (pan) | SIRT1/2/3 | 0.015 µM | 0.010 µM | 0.033 µM | Potent pan-inhibitor of SIRT1/2/3. | [7] |
| EX-527 (Selisistat) | SIRT1 | 38 nM - 98 nM | 19.6 µM | 48.7 µM | Highly selective for SIRT1; >200-fold vs. SIRT2/SIRT3. | [4][8] |
| Sirtinol | SIRT1/2 | 131 µM | 38 µM | - | Dual inhibitor of SIRT1 and SIRT2. | [9] |
| Salermide | SIRT1/2 | Potent | More potent vs. SIRT2 | - | Dual inhibitor of SIRT1 and SIRT2. | [9][10] |
| Cambinol | SIRT1/2 | 56 µM | 59 µM | - | Dual inhibitor of SIRT1 and SIRT2. | [11] |
Signaling Pathways Modulated by Sirtuin Inhibition
Inhibition of SIRT1/2 disrupts the deacetylation of p53 and FOXO proteins, leading to their hyperacetylation and altered downstream signaling.
Effect on the p53 Pathway
Under normal or stressed conditions, p53 is acetylated by p300/CBP, which activates its tumor-suppressive functions. SIRT1 and SIRT2 counteract this by deacetylating p53, effectively "turning it off". Introducing an inhibitor like SIRT1-IN-1 blocks this deacetylation, leading to an accumulation of acetylated, active p53. This enhances the transcription of p53 target genes, such as p21, resulting in cell cycle arrest and apoptosis.[1][2][3]
Caption: SIRT1/2-mediated regulation of p53 acetylation and downstream effects.
Effect on the FOXO Pathway
FOXO transcription factors are also acetylated by p300/CBP and deacetylated by sirtuins.[4][5] Sirtuin-mediated deacetylation can alter FOXO's DNA-binding affinity, subcellular localization, and interaction with other regulatory proteins. Inhibition of SIRT1/2 leads to FOXO hyperacetylation, which modulates its transcriptional program, impacting cellular processes like stress resistance, metabolism, and apoptosis.[12][13]
Caption: SIRT1/2-mediated regulation of FOXO acetylation and downstream effects.
Experimental Protocols
Here we provide detailed methodologies for key experiments used to characterize sirtuin inhibitors and their effects on p53 and FOXO acetylation.
Protocol 1: In Vitro Sirtuin Activity/Inhibition Assay (Fluorometric)
This protocol is used to determine the IC₅₀ value of a test compound against a purified sirtuin enzyme. It is based on a two-step reaction where deacetylation of a fluorogenic substrate by the sirtuin allows for subsequent cleavage and release of a fluorescent molecule by a developer solution.[14][15]
Materials:
-
Purified recombinant human SIRT1 enzyme
-
SIRT1 fluorometric substrate (e.g., containing an acetylated lysine coupled to aminomethylcoumarin)
-
NAD⁺ solution
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test inhibitor (e.g., SIRT1-IN-1) dissolved in DMSO
-
Developer solution (containing a protease like trypsin)
-
96-well microplate (white or black, flat bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
Assay Buffer to volume.
-
Diluted test inhibitor or vehicle (DMSO) for control wells.
-
SIRT1 enzyme solution.
-
NAD⁺ solution.
-
-
Initiate Reaction: Initiate the deacetylase reaction by adding the SIRT1 fluorogenic substrate solution to all wells.
-
Incubation: Cover the plate and incubate on a shaker for 30-45 minutes at 37°C or room temperature, protected from light.
-
Development: Stop the reaction and initiate development by adding the Developer Solution to each well.
-
Second Incubation: Cover the plate and incubate for an additional 15-30 minutes at 37°C or room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350-360 nm, emission ~450-465 nm).
-
Data Analysis: Subtract background fluorescence (wells with no enzyme). Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular p53/FOXO Acetylation Assay by Immunoprecipitation and Western Blot
This protocol determines the effect of a sirtuin inhibitor on the acetylation status of endogenous p53 or FOXO in a cellular context.[4][16]
Materials:
-
Human cell line (e.g., MCF-7, U-2 OS, which have functional p53)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., SIRT1-IN-1)
-
DNA damaging agent (optional, to induce p53 acetylation, e.g., etoposide)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors and deacetylase inhibitors (e.g., 5 mM nicotinamide, 1 µM Trichostatin A).
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibodies: anti-p53 or anti-FOXO1 (for IP), anti-acetyl-p53 (Lys382) or pan-anti-acetyl-lysine (for Western blot).
-
Secondary HRP-conjugated antibody
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of the sirtuin inhibitor or vehicle (DMSO) for a specified time (e.g., 6-24 hours). If required, add a DNA damaging agent for the final 4-6 hours to robustly induce p53 acetylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
-
Immunoprecipitation (IP): Normalize protein amounts across samples. Add the primary antibody for the total protein of interest (e.g., anti-p53) to the lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washes: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with cold Lysis Buffer or a designated IP Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the acetylated form of the protein (e.g., anti-acetyl-p53 K382). Subsequently, probe for the total protein as a loading control. Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
Experimental and Logical Workflows
Visualizing the workflow for each protocol can clarify the sequence of steps and decision points.
Workflow for In Vitro IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of a sirtuin inhibitor in vitro.
Workflow for Cellular Acetylation Analysis (IP-Western)
Caption: Workflow for analyzing changes in protein acetylation in cells.
Conclusion
Sirtuin inhibitors like SIRT1-IN-1 are powerful chemical tools that allow for the precise interrogation of cellular signaling pathways regulated by protein acetylation. By inhibiting SIRT1 and/or other sirtuin isoforms, these compounds lead to the hyperacetylation of key regulatory proteins such as p53 and FOXO. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize these inhibitors. The ability to modulate the acetylation status of p53 and FOXO has significant implications for basic research into cellular regulation and for the development of novel therapeutic strategies targeting cancer and other age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 is critical regulator of FOXO-mediated transcription in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deacetylation of FoxO by Sirt1 plays an essential role in mediating starvation-induced autophagy in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of FOXO1 activity by SIRT1-mediated deacetylation weakening the intratumoral androgen autocrine function in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sirtuin 1 (SIRT1) in Preclinical Neurodegenerative Disease Models
An Important Note on Terminology: Initial inquiries into "SIRT-IN-1" suggest a possible conflation with the widely studied protein deacetylase, Sirtuin 1 (SIRT1) , or its inhibitors. The preponderance of scientific literature focuses on SIRT1 as a key regulator in cellular stress responses and its modulation as a therapeutic strategy for neurodegenerative diseases. This document will proceed under the assumption that the topic of interest is SIRT1 and its role in preclinical neurodegenerative models. SIRT1 is a NAD⁺-dependent deacetylase that has been implicated in the pathophysiology of numerous age-related diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).[1]
Executive Summary
SIRT1 is a critical enzyme that links cellular metabolism and aging to pathways of neuroprotection.[2] In a multitude of preclinical models of neurodegeneration, activation of SIRT1 has been shown to confer significant therapeutic benefits. These benefits are primarily mediated through the deacetylation of key transcription factors and proteins involved in stress resistance, mitochondrial function, autophagy, and inflammation.[1][3][4] SIRT1 activation can reduce the accumulation of toxic protein aggregates, such as amyloid-β (Aβ), hyperphosphorylated tau, α-synuclein, and mutant huntingtin (mHtt), which are pathological hallmarks of these devastating diseases.[3][5] This guide provides an in-depth summary of the quantitative data, experimental methodologies, and core signaling pathways associated with SIRT1 modulation in key neurodegenerative disease models.
Quantitative Data from Preclinical Models
The following tables summarize key quantitative findings from studies investigating the effects of SIRT1 modulation in various neurodegenerative models.
Table 1: SIRT1 in Alzheimer's Disease (AD) Models
| Model System | Intervention | Key Quantitative Outcome | Reference |
|---|---|---|---|
| Parietal Cortex (Human AD Patients) | Postmortem Analysis | SIRT1 protein levels decreased by 45% compared to controls. | [6] |
| p25 Transgenic Mouse | Lentiviral SIRT1 Overexpression in Hippocampus | Significant protection against neurodegeneration; neuronal count in the SIRT1-injected side was used as the baseline (ratio 1) for comparison with the control-injected side. | [7] |
| 3xTg-AD Mouse | SIRT1 Overexpression in Hippocampus | Prevented memory impairment and enhanced cognition in behavioral tests (e.g., Morris Water Maze, Novel Object Recognition). |[8] |
Table 2: SIRT1 in Parkinson's Disease (PD) Models
| Model System | Intervention | Key Quantitative Outcome | Reference |
|---|---|---|---|
| SH-SY5Y Cells | Diquat or Rotenone Treatment | Overexpression of SIRT1 rescued cells from oxidative stress and reduced levels of cleaved PARP-1 (an apoptosis marker). | [9] |
| MPTP Mouse Model | MPTP Treatment | SIRT1 expression in the rat midbrain was downregulated following treatment. | [5] |
| SH-SY5Y Cells | SRT1720 (SIRT1 Activator) | Alleviated paraquat-induced toxicity and cell death. |[10] |
Table 3: SIRT1 in Huntington's Disease (HD) Models
| Model System | Intervention | Key Quantitative Outcome | Reference |
|---|---|---|---|
| R6/2 Mouse | Endogenous SIRT1 Overexpression | Improved survival and ameliorated neuropathology. | [11] |
| R6/2 Mouse | Brain-specific SIRT1 Knockout | Exacerbation of brain pathology. | [11] |
| Animal Model of HD | EX-527 (SIRT1 Inhibitor) | Rescued neuronal degeneration, extended lifespan, and reduced huntingtin inclusions. | |
Table 4: SIRT1 in Amyotrophic Lateral Sclerosis (ALS) Models
| Model System | Intervention | Key Quantitative Outcome | Reference |
|---|---|---|---|
| SOD1G93A-L Mouse | SIRT1 Overexpression | Significantly extended the lifespan without altering the onset of the disease. | [12] |
| SOD1G93A-L Mouse | SIRT1 Overexpression | Reduced insoluble SOD1 species in the spinal cord at the end-stage of the disease. | [12] |
| SOD1G37R Mouse | Progressive Neurodegeneration | SIRT1 protein levels progressively increased, peaking at the stage of massive neurodegeneration (10-12 months). |[13] |
Table 5: Potency of SIRT1 Modulators
| Compound | Type | IC50 / Activity | Reference |
|---|---|---|---|
| EX-527 (Selisistat) | Selective Inhibitor | IC50 of 38 nM - 123 nM for human SIRT1. | [14][15] |
| Resveratrol (B1683913) | Activator | Potently activates SIRT1, though the precise mechanism has been debated. | [3][16] |
| SRT1720 | Activator | A specific agonist for SIRT1. |[10] |
Experimental Protocols
This section details common methodologies used to investigate the role of SIRT1 in neurodegenerative models.
In Vitro Neuroprotection Assays in Cell Culture
-
Objective: To determine if SIRT1 activation or overexpression can protect cultured neuronal cells from neurotoxins or proteotoxicity.
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.[9][17] They can be differentiated to a neuronal phenotype to better model post-mitotic neurons.
-
Methodology:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in high-glucose DMEM supplemented with 10% fetal bovine serum and antibiotics. Differentiation can be induced by reducing serum and adding retinoic acid.[17]
-
SIRT1 Modulation:
-
Overexpression: Cells are transfected with plasmids encoding wild-type SIRT1 or a deacetylase-deficient mutant (as a control) using standard transfection reagents.
-
Pharmacological Modulation: Cells are pre-treated with a SIRT1 activator (e.g., Resveratrol, SRT1720) or inhibitor (e.g., EX-527) for a specified duration (e.g., 24 hours) before toxin exposure.[18]
-
-
Induction of Toxicity: Neurodegeneration is modeled by exposing cells to relevant toxins:
-
Assessment of Viability: Cell viability is measured using assays like MTT, which assesses metabolic activity, or TUNEL staining, which detects DNA fragmentation characteristic of apoptosis.[19]
-
Biochemical Analysis: Cell lysates are collected for Western blot analysis to measure levels of key proteins, such as cleaved PARP-1, cleaved caspase-3 (apoptosis markers), and phosphorylation status of signaling molecules.[9]
-
In Vivo Studies in Transgenic Mouse Models
-
Objective: To assess the therapeutic effect of SIRT1 modulation on disease progression, pathology, and behavior in a living organism.
-
Mouse Models:
-
Methodology:
-
SIRT1 Modulation:
-
Genetic: Transgenic mice overexpressing SIRT1 are crossbred with the disease model mice.[12] Alternatively, lentiviral vectors encoding SIRT1 can be stereotactically injected into specific brain regions like the hippocampus.[7]
-
Pharmacological: SIRT1 modulators (e.g., Resveratrol, EX-527) are administered systemically via oral gavage, intraperitoneal injection, or inclusion in the diet.
-
-
Monitoring Disease Progression:
-
Behavioral Tests: Motor function (rotarod test for HD and ALS models), cognitive function (Morris water maze, novel object recognition for AD models) are assessed at various time points.[8]
-
Survival Analysis: Lifespan is recorded from birth to the disease end-stage, which is often defined by a specific endpoint (e.g., inability to right itself within 30 seconds for ALS models).[12]
-
-
Postmortem Tissue Analysis:
-
Immunohistochemistry: Brain and spinal cord tissues are sectioned and stained with antibodies to quantify neuronal loss (e.g., NeuN staining), protein aggregates (e.g., anti-Aβ, anti-phospho-tau, anti-mHtt antibodies), and gliosis (GFAP for astrocytes, Iba1 for microglia).[21]
-
Biochemical Analysis: Tissue homogenates are used for Western blotting to measure protein levels and post-translational modifications (e.g., acetylation of SIRT1 substrates like PGC-1α and p53). Insoluble protein fractions can be isolated to quantify aggregated proteins.[12]
-
-
SIRT1 Deacetylase Activity Assay
-
Objective: To directly measure the enzymatic activity of SIRT1 in vitro or in cell/tissue lysates.
-
Principle: These assays typically use a fluorogenic peptide substrate derived from a known SIRT1 target, like p53. The deacetylation of the lysine (B10760008) residue by SIRT1 allows a developer enzyme (a protease) to cleave the peptide, releasing the fluorophore from a quencher and generating a fluorescent signal.[24][25]
-
Methodology (based on commercial kits):
-
Reagent Preparation: Prepare assay buffer, NAD⁺ solution, fluorogenic substrate, and purified recombinant SIRT1 enzyme or cell/tissue lysate.
-
Reaction Setup: In a 96-well plate, combine the enzyme source, NAD⁺, and the compound to be tested (activator or inhibitor).
-
Initiation and Incubation: Start the reaction by adding the fluorogenic substrate. Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution containing a protease and incubate for an additional 10-15 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 350/460 nm).[25] The signal is directly proportional to SIRT1 activity.
-
Data Analysis: Calculate IC50 values for inhibitors or fold-activation for activators by plotting the fluorescence signal against compound concentration.
-
Key Signaling Pathways and Mechanisms
The neuroprotective effects of SIRT1 are mediated through its influence on several critical cellular pathways. The following diagrams illustrate these relationships.
SIRT1 in Alzheimer's Disease: Aβ and Tau Pathology
References
- 1. The Role of Sirtuin 1 (SIRT1) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt1: recent lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between resveratrol and SIRT1: role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT1 pathway in Parkinson’s disease: a faraway snapshot but so close - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Role of SIRT1 in Parkinson’s Disease: Mechanism and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 Decrease Parallels the Accumulation of tau in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SIRT1 ameliorates oxidative stress induced neural cell death and is down-regulated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Sirtuin-1 in Huntington’s disease: Rationale and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1 overexpression ameliorates a mouse model of SOD1-linked amyotrophic lateral sclerosis via HSF1/HSP70i chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.unipd.it [research.unipd.it]
- 19. researchgate.net [researchgate.net]
- 20. Perturbations in the p53/miR-34a/SIRT1 pathway in the R6/2 Huntington's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Huntington's Disease Related Markers in the R6/2 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transgenic supplementation of SIRT1 fails to alleviate acute loss of nigrostriatal dopamine neurons and gliosis in a mouse model of MPTP-induced parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
The Impact of SIRT-IN-1 on Cellular Metabolism and Aging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), a highly conserved NAD+-dependent protein deacetylase, is a critical regulator of cellular metabolism and the aging process.[1][2] Its activity is intrinsically linked to the cellular energy state through its reliance on NAD+, positioning it as a key metabolic sensor.[3] SIRT1 modulates a wide array of cellular processes, including stress resistance, DNA repair, inflammation, and apoptosis, primarily through the deacetylation of histone and non-histone proteins.[4] A decline in SIRT1 expression and activity is associated with aging and age-related diseases.[2] Conversely, activation of SIRT1 is a promising therapeutic strategy to mitigate these age-associated declines.[2] This technical guide provides a comprehensive overview of the impact of SIRT1 on cellular metabolism and aging, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Data Presentation
The following tables summarize quantitative data related to the modulation of SIRT1 activity and its downstream effects.
Table 1: Inhibitory Activity of Various Compounds on Sirtuins
| Compound | Target Sirtuin(s) | IC50 Value (µM) | Selectivity Profile |
| Sirt1-IN-3 | SIRT1 | 4.2 | Selective for SIRT1 |
| EX-527 (Selisistat) | SIRT1 | 0.038 - 0.098 | Highly selective for SIRT1 over SIRT2 and SIRT3 |
| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2) | Dual inhibitor of SIRT1 and SIRT2 |
| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 (SIRT1), 1.15 (SIRT2), 22 (SIRT5) | Potent inhibitor of SIRT1 and SIRT2, also inhibits SIRT5 |
| Tenovin-6 | SIRT1, SIRT2 | 21 (SIRT1), 10 (SIRT2) | Inhibitor of SIRT1 and SIRT2 |
Data sourced from BenchChem Application Notes.[4]
Table 2: Quantification of Lysine (B10760008) Acetylation Changes in Response to SIRT1 Knockout
| Protein Category | Number of Proteins with Increased Acetylation | Fold Change Range in Acetylation |
| RNA Spliceosome | 30 | >2-fold |
| Acetyltransferases & Complexes | Numerous | >2-fold |
| Histones | Multiple sites | >2-fold |
| Transcription Factors | Multiple | >2-fold |
This table summarizes findings from a quantitative acetylome analysis, which identified 485 lysine acetylation sites with an increase of more than 100% upon SIRT1 knockout.[5][6]
Core Signaling Pathways
SIRT1 exerts its influence by deacetylating key proteins in various signaling pathways that are central to metabolism and aging.
Caption: SIRT1-mediated metabolic regulation in the nucleus.
References
- 1. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Acetylome Analysis Reveals the Roles of SIRT1 in Regulating Diverse Substrates and Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative acetylome analysis reveals the roles of SIRT1 in regulating diverse substrates and cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT-IN-1: A Technical Guide for Researchers and Drug Development Professionals
SIRT-IN-1 is a potent, pan-inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and its impact on key cellular signaling pathways. Detailed experimental protocols and workflows are provided to facilitate its use in research and drug discovery applications.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its core structure is a thieno[3,2-d]pyrimidine (B1254671) ring system, which is further functionalized to achieve its inhibitory activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-N-(thieno[3,2-d]pyrimidin-4-yl)benzamide | N/A |
| Molecular Formula | C19H27N5O2S | [1] |
| Molecular Weight | 389.52 g/mol | [1] |
| SMILES | CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C4C=C(S4)N=C(N3)N | N/A |
| Solubility | Soluble in DMSO | [1] |
| Appearance | Solid | N/A |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3. Its mechanism of action involves binding to the catalytic active site of these sirtuins, thereby preventing the deacetylation of their respective protein substrates.
Table 2: Inhibitory Activity of this compound against Sirtuin Isoforms
| Sirtuin Isoform | IC50 (nM) | Reference |
| SIRT1 | 15 | [1] |
| SIRT2 | 10 | [1] |
| SIRT3 | 33 | [1] |
The potent, pan-inhibitory profile of this compound makes it a valuable tool for studying the collective roles of SIRT1, SIRT2, and SIRT3 in various biological processes.
Impact on Cellular Signaling Pathways
By inhibiting SIRT1, SIRT2, and SIRT3, this compound can modulate a multitude of downstream signaling pathways that are critical in cell survival, metabolism, and inflammation.
p53 Acetylation Pathway
SIRT1 is a known deacetylase of the tumor suppressor protein p53. Inhibition of SIRT1 by this compound is expected to lead to an increase in the acetylation of p53 at key lysine (B10760008) residues. This hyperacetylation can, in turn, enhance p53's transcriptional activity, leading to the induction of target genes involved in cell cycle arrest and apoptosis.[2][3][4]
NF-κB Signaling Pathway
SIRT1 also plays a crucial role in regulating the inflammatory response by deacetylating the p65 subunit of the NF-κB transcription factor.[5][6][7] Inhibition of SIRT1 by this compound can therefore lead to the hyperacetylation of p65, which may enhance NF-κB's transcriptional activity and the subsequent expression of pro-inflammatory genes.
Metabolic Pathways
SIRT3 is a key mitochondrial sirtuin that regulates the activity of numerous metabolic enzymes through deacetylation. As a potent inhibitor of SIRT3, this compound can significantly impact cellular metabolism, including processes like the TCA cycle, fatty acid oxidation, and oxidative phosphorylation.[8][9][10] The precise effects will depend on the specific metabolic state of the cells under investigation.
Experimental Protocols
In Vitro Sirtuin Inhibition Assay (Fluorogenic)
This protocol describes a general method for determining the IC50 values of sirtuin inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
This compound (or other test compounds)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, NAD+, and the this compound dilutions.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of p53 Acetylation
This protocol details how to assess the cellular activity of this compound by measuring the acetylation status of p53.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-p53 (specific for a particular lysine residue), anti-total p53, anti-SIRT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated p53, total p53, and SIRT1, normalized to the loading control.
Experimental and Screening Workflow
The following diagram illustrates a typical workflow for the screening and validation of sirtuin inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of NF-κB Signaling and Sirtuin-1 Protein for Targeted Inflammatory Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of SIRT-IN-1 in Cell Culture: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-1 has been identified as a potent, cell-permeable pan-inhibitor of the sirtuin family members SIRT1, SIRT2, and SIRT3. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a multitude of cellular processes, including gene expression, metabolism, DNA repair, and cell survival. While the on-target effects of inhibiting SIRT1, SIRT2, and SIRT3 are the primary focus of many research endeavors, understanding the potential off-target effects of any small molecule inhibitor is critical for the accurate interpretation of experimental results and for the evaluation of its therapeutic potential. This technical guide provides a comprehensive overview of the known on-target activities of this compound and explores the potential for off-target effects, drawing upon general principles of inhibitor profiling and data from related compounds.
On-Target Activity of this compound
This compound demonstrates potent inhibitory activity against the class I sirtuins SIRT1, SIRT2, and SIRT3. The reported half-maximal inhibitory concentrations (IC50) for each of these targets are summarized in the table below.
| Target | IC50 (nM) |
| SIRT1 | 15 |
| SIRT2 | 10 |
| SIRT3 | 33 |
Table 1: On-target inhibitory activity of this compound against sirtuin isoforms.
Understanding and Assessing Off-Target Effects
Off-target effects occur when a compound interacts with proteins other than its intended target, potentially leading to unintended biological consequences and confounding experimental data. For a pan-sirtuin inhibitor like this compound, it is also important to distinguish true off-target effects from the downstream consequences of inhibiting multiple sirtuins. A thorough assessment of an inhibitor's selectivity is a cornerstone of preclinical drug development.
Experimental Protocols for Off-Target Profiling
A standard approach to identify off-target interactions is to screen the compound against a broad panel of proteins, most commonly protein kinases, due to their druggability and involvement in numerous signaling pathways.
Kinase Selectivity Profiling (Radiometric Assay)
-
Principle: This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase. The use of radio-labeled ATP ([γ-33P]ATP) allows for sensitive detection of substrate phosphorylation.
-
Methodology:
-
A panel of purified, active protein kinases is assembled.
-
Each kinase is incubated with its specific substrate and [γ-33P]ATP in the presence of a fixed concentration of the test compound (e.g., 1 µM or 10 µM this compound) or a vehicle control (DMSO).
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the free [γ-33P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane followed by washing.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the vehicle control.
-
For any significant "hits" (e.g., >50% inhibition), a dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value for the off-target kinase.
-
Potential Off-Target Liabilities of a Pan-SIRT1/2/3 Inhibitor
While specific off-target screening data for this compound is not publicly available, an understanding of the broad biological roles of its targets—SIRT1, SIRT2, and SIRT3—can help anticipate potential cellular effects that might be misinterpreted as off-target activities or highlight pathways that could be sensitive to unintended inhibition.
SIRT1 is primarily a nuclear protein that deacetylates a wide range of transcription factors and DNA repair proteins. Its inhibition can lead to alterations in gene expression programs controlling metabolism, inflammation, and cell cycle.
SIRT2 is predominantly cytoplasmic and its main known substrate is α-tubulin. Inhibition of SIRT2 can affect microtubule dynamics, cell division, and intracellular transport.
SIRT3 is the major mitochondrial deacetylase, regulating the activity of enzymes involved in the TCA cycle, fatty acid oxidation, and oxidative stress responses. Its inhibition can lead to mitochondrial dysfunction.
Given the diverse and critical roles of these three sirtuins, simultaneous inhibition by this compound will have widespread effects on cellular physiology. Researchers should be cautious not to attribute all observed phenotypes solely to the inhibition of one sirtuin isoform.
Conclusion
This compound is a valuable research tool for studying the combined roles of SIRT1, SIRT2, and SIRT3. However, the lack of publicly available, comprehensive selectivity data necessitates careful experimental design and interpretation. Researchers using this compound should consider the widespread cellular consequences of inhibiting these three key sirtuins and, where possible, employ orthogonal approaches, such as genetic knockdown or the use of isoform-selective inhibitors, to validate findings. The methodologies described in this guide provide a framework for assessing the selectivity of this compound and other small molecule inhibitors to ensure the generation of robust and reliable data.
A Technical Guide to SIRT-IN-1: A Chemical Probe for Elucidating the Role of Sirtuin 1 in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction: SIRT1 as a Key Metabolic Regulator
Sirtuin 1 (SIRT1) is a highly conserved, NAD⁺-dependent protein deacetylase that has emerged as a critical sensor of cellular energy status and a pivotal regulator of metabolic homeostasis.[1][2][3] Functioning primarily in the cell nucleus, SIRT1 links the fluctuations in cellular energy levels (via the NAD⁺/NADH ratio) to the regulation of gene expression and the activity of various proteins.[2][3] It achieves this by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, thereby modulating a wide array of cellular processes.[4][5][6]
Given its central role, SIRT1 is implicated in the pathophysiology of numerous metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[4] It influences key metabolic pathways such as glucose and lipid metabolism, insulin (B600854) signaling, and inflammation.[7][8] Consequently, SIRT1 is a prominent therapeutic target for these conditions.[4][9]
To investigate the precise functions of SIRT1 and validate it as a drug target, specific molecular tools are required. SIRT-IN-1 is a potent and selective small-molecule inhibitor of SIRT1.[10][11] As a chemical probe, this compound allows researchers to acutely inhibit SIRT1 activity in various experimental models. By observing the physiological and molecular consequences of this inhibition, scientists can infer the endogenous roles of SIRT1, dissect its involvement in signaling pathways, and evaluate the therapeutic potential of modulating its activity. This guide provides an in-depth overview of this compound, its application in studying metabolic diseases, and detailed experimental protocols.
This compound: Potency and Selectivity
This compound is an indole-based compound that acts as a selective inhibitor of SIRT1.[11] Its utility as a research tool is defined by its potency and selectivity for SIRT1 over other sirtuin isoforms, particularly the closely related SIRT2.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of this compound against sirtuins is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency.
| Inhibitor | Target Sirtuin | IC₅₀ Value (µM) | Selectivity Profile |
| This compound | SIRT1 | 0.205[10][11] | Exhibits approximately 56-fold greater selectivity for SIRT1 over SIRT2.[10] |
| SIRT2 | 11.5[10][11] | ||
| SIRT3 | Data not available |
Investigating Metabolic Pathways with this compound
By inhibiting SIRT1, this compound serves as a crucial tool to unravel the complex role of this enzyme in glucose and lipid homeostasis. The inhibition of SIRT1-mediated deacetylation allows for the study of downstream effects on key metabolic transcription factors and signaling proteins.
Role in Glucose Metabolism and Insulin Signaling
SIRT1 is a key player in maintaining glucose homeostasis through its actions in multiple tissues, including the pancreas, liver, and muscle.[2][3]
-
Insulin Secretion: In pancreatic β-cells, SIRT1 positively regulates insulin secretion, a crucial process for controlling blood glucose levels.[7][12] Using this compound to inhibit SIRT1 in β-cell models can help elucidate the specific downstream targets involved in this regulatory mechanism.
-
Insulin Sensitivity: SIRT1 enhances insulin sensitivity in tissues like muscle and adipose tissue.[8][13] It can repress protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin receptor, and deacetylate Insulin Receptor Substrate 2 (IRS-2), affecting crucial steps in the insulin signaling cascade.[7][14] Applying this compound in cell-based or animal models of insulin resistance can clarify the extent to which SIRT1 inhibition contributes to this condition.
-
Hepatic Glucose Production: During fasting, SIRT1 promotes gluconeogenesis (the production of glucose) in the liver by deacetylating and activating the transcriptional coactivator PGC-1α and the transcription factor FOXO1.[2][6] Treatment with this compound would be expected to suppress hepatic glucose output, a key therapeutic goal in type 2 diabetes.
Role in Lipid Metabolism
SIRT1 is a central regulator of lipid metabolism, coordinating fatty acid synthesis, storage, and oxidation in response to the body's energy needs.[1]
-
Fatty Acid Oxidation: In the liver and muscle, SIRT1 promotes the burning of fatty acids for energy. It achieves this by deacetylating and activating PPARα and its coactivator PGC-1α, which together orchestrate the expression of genes involved in fatty acid oxidation.[2][15] Experiments using this compound can confirm the SIRT1-dependency of this process in various metabolic states.
-
Lipogenesis and Cholesterol Homeostasis: SIRT1 acts as a brake on lipid synthesis. It directly deacetylates and inhibits the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors, which are master regulators of fatty acid and cholesterol synthesis.[1][3] Furthermore, SIRT1 modulates cholesterol metabolism by deacetylating Liver X Receptors (LXRs).[1] Using this compound can help delineate the contribution of SIRT1 to conditions like hepatic steatosis (fatty liver).
-
Adipose Tissue Regulation: In white adipose tissue, SIRT1 promotes the breakdown of stored fat (lipolysis) by repressing the master adipogenic factor PPARγ.[6][13]
Experimental Protocols
The following is a representative protocol for determining the IC₅₀ value of an inhibitor like this compound using a commercially available fluorometric assay.
Fluorometric In Vitro Sirtuin Activity Assay
This assay quantifies the NAD⁺-dependent deacetylase activity of a purified sirtuin enzyme.[10] The principle involves the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore.[10] Upon deacetylation by SIRT1, a developer solution cleaves the peptide, releasing the fluorophore and generating a fluorescent signal proportional to the enzyme's activity.[10][16]
Materials:
-
Purified recombinant human SIRT1 enzyme
-
SIRT1 Assay Buffer
-
Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT1)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Developer solution containing a protease (e.g., Trypsin) and a positive control inhibitor (e.g., Nicotinamide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in SIRT1 Assay Buffer. Ensure the final DMSO concentration in the assay remains low (<1%) to prevent solvent interference.
-
Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD⁺ in the assay buffer at 2x the final desired concentration.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 Assay Buffer to all wells.
-
Add 5 µL of the diluted test inhibitor (this compound), vehicle control (DMSO in assay buffer), or positive control inhibitor to the appropriate wells.
-
Initiate the reaction by adding 20 µL of the 2x enzyme/substrate/NAD⁺ mixture to each well for a final volume of 50 µL.
-
Include "No Enzyme Control" wells containing all components except the SIRT1 enzyme to measure background fluorescence.
-
-
Enzymatic Reaction:
-
Mix the plate gently on a shaker for 1 minute.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light, to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using the microplate reader.
-
-
Data Analysis:
-
Subtract the average background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Conclusion
This compound is an invaluable tool for researchers in the field of metabolic diseases. Its potency and selectivity for SIRT1 allow for the precise dissection of this enzyme's function in complex biological systems. By enabling the acute inhibition of SIRT1, this compound helps to validate signaling pathways, identify novel downstream targets, and assess the therapeutic hypothesis of SIRT1 modulation. For professionals in drug development, compounds like this compound are not only crucial for target validation but also serve as important chemical scaffolds for the design of future therapeutics aimed at correcting the metabolic dysregulation that underlies diseases such as type 2 diabetes, obesity, and steatohepatitis. The continued use of such precise chemical probes will undoubtedly accelerate our understanding of metabolic control and the development of next-generation therapies.
References
- 1. Sirtuin 1 in lipid metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 6. Sirtuins in glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 in Type 2 Diabetes: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sirt1 protein allows to better control blood glucose levels in a murine model - Xagena [xagena.it]
- 13. SIRT1 exerts anti-inflammatory effects and improves insulin sensitivity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The direct involvement of SirT1 in insulin-induced insulin receptor substrate-2 tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SIRT1 metabolic actions: Integrating recent advances from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mybiosource.com [mybiosource.com]
Understanding the Impact of SIRT1 Inhibition on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 1 (SIRT1), a class III histone deacetylase, has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis. Its dual role as both a tumor promoter and suppressor has made it a compelling target for cancer therapy. This technical guide provides an in-depth analysis of the effects of SIRT1 inhibition on cancer cell proliferation, with a focus on the inhibitor SIRT1-IN-3. We will explore the core signaling pathways affected, present quantitative data on its efficacy, and provide detailed experimental protocols for investigating its impact on cancer cells.
Introduction: The Role of SIRT1 in Cancer
SIRT1 is an NAD+-dependent deacetylase that modulates the activity of numerous histone and non-histone proteins. Its intricate involvement in cancer is context-dependent, varying with tumor type and the specific signaling milieu. Overexpression of SIRT1 has been observed in a variety of cancers, including colorectal, breast, and liver cancer, and is often associated with a poor prognosis.
The oncogenic potential of SIRT1 is partly attributed to its ability to deacetylate and inactivate key tumor suppressor proteins, most notably p53. By removing acetyl groups from p53, SIRT1 attenuates its transcriptional activity, thereby hindering the induction of apoptosis and cell cycle arrest in response to cellular stress. Furthermore, SIRT1 can influence other critical cancer-related pathways, including those governed by NF-κB, FOXO transcription factors, and the Wnt/β-catenin signaling cascade. This multifaceted role of SIRT1 in promoting cancer cell survival and proliferation makes its inhibition a promising therapeutic strategy.
Quantitative Data on SIRT1 Inhibitors
The efficacy of SIRT1 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the SIRT1 enzyme and their anti-proliferative effects on various cancer cell lines. Below are tabulated data for SIRT1-IN-3 and other notable SIRT1 inhibitors.
Table 1: Inhibitory Activity of SIRT1-IN-3 against Sirtuin Isoforms
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 4.2[1] |
Note: Data for a similar compound indicates selectivity, with an ~18-fold greater selectivity for SIRT1 over SIRT2 and ~56-fold over SIRT3.
Table 2: Anti-proliferative Activity of SIRT1-IN-3 (compound 3j) in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 47[1] |
| HCT-116 | Colon Cancer | 41[1] |
| H460 | Lung Cancer | 66[1] |
| HepG2 | Liver Cancer | 93[1] |
| A549 | Lung Cancer | 52[1] |
| MCF-7 | Breast Cancer | 64[1] |
Table 3: Anti-proliferative Activity of Other Selective SIRT1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 |
| JGB1741 | K562 | Chronic Myelogenous Leukemia | 1 µM[2] |
| JGB1741 | HepG2 | Hepatocellular Carcinoma | 10 µM[2] |
| JGB1741 | MDA-MB-231 | Breast Cancer | 0.5 µM[2] |
| EX-527 | MCF-7 | Breast Cancer | 25.30 µM[3] |
Signaling Pathways Modulated by SIRT1 Inhibition
Inhibition of SIRT1 triggers a cascade of signaling events that collectively impede cancer cell proliferation and promote apoptosis. The primary mechanism involves the hyperacetylation and subsequent activation of the p53 tumor suppressor protein.
Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and subsequent apoptosis and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of SIRT1 inhibitors on cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of a SIRT1 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SIRT1 inhibitor (e.g., SIRT1-IN-3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the SIRT1 inhibitor in complete culture medium.
-
Remove the existing medium and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Acetylated p53
This protocol is to detect changes in the acetylation of p53 following treatment with a SIRT1 inhibitor.
Materials:
-
Cancer cell line
-
SIRT1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-p53 (e.g., Lys382), anti-total p53, anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the SIRT1 inhibitor at the desired concentration and for the appropriate time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total p53 and a loading control to normalize the data.
Caption: General workflow for Western blot analysis of acetylated p53.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of a SIRT1 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line
-
SIRT1 inhibitor
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium (B1200493) Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the SIRT1 inhibitor for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
The inhibition of SIRT1 presents a viable and promising strategy for anti-cancer therapy. Inhibitors such as SIRT1-IN-3 have demonstrated significant anti-proliferative effects across a range of cancer cell lines. The primary mechanism of action involves the reactivation of the p53 tumor suppressor pathway, leading to apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of SIRT1 inhibitors as novel cancer therapeutics. Further research into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical applications.
References
SIRT-IN-1: A Technical Guide for Studying NAD+-Dependent Deacetylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SIRT-IN-1, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3, as a tool for investigating NAD+-dependent deacetylation. This document details the mechanism of action, inhibitory profile, and experimental protocols for utilizing this compound in biochemical and cellular assays.
Introduction to NAD+-Dependent Deacetylation and Sirtuins
Sirtuins are a family of Class III histone deacetylases (HDACs) that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1] Unlike other classes of HDACs, sirtuins utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for their deacetylase activity. The reaction involves the cleavage of NAD+ and the transfer of an acetyl group from a lysine (B10760008) residue on a protein substrate to the ADP-ribose moiety of NAD+, yielding O-acetyl-ADP-ribose, nicotinamide, and the deacetylated protein.[1] This NAD+-dependency links the enzymatic activity of sirtuins directly to the metabolic state of the cell.
This compound: A Pan-Sirtuin Inhibitor
This compound is a small molecule inhibitor that potently targets the catalytic activity of SIRT1, SIRT2, and SIRT3. Its mechanism of action involves binding to the sirtuin active site, thereby preventing the binding of both the acetylated substrate and the NAD+ cofactor. This inhibition leads to the hyperacetylation of sirtuin substrates.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against sirtuin isoforms is critical for designing and interpreting experiments. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against human SIRT1, SIRT2, and SIRT3.
| Sirtuin Isoform | IC50 (nM) |
| SIRT1 | 15 |
| SIRT2 | 10 |
| SIRT3 | 33 |
Data sourced from MedChemExpress.
Note: A complete selectivity profile of this compound against all human sirtuin isoforms (SIRT1-7) is not currently available in the public domain. Researchers should exercise caution when interpreting data from cellular studies, as effects on other sirtuin isoforms cannot be ruled out.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate the NAD+-dependent deacetylation pathway and a general workflow for studying sirtuin inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study NAD+-dependent deacetylation using this compound.
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is designed to measure the deacetylase activity of recombinant sirtuin enzymes in the presence of this compound.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., acetylated p53-based peptide)
-
NAD+
-
This compound
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease such as trypsin)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in sirtuin assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 1%.
-
Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in the assay buffer.
-
-
Assay Setup:
-
Add 25 µL of sirtuin assay buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared sirtuin enzyme solution to all wells except for the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the NAD+ solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350-360 nm, emission ~450-460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cellular Sirtuin Inhibition Assay and Western Blot Analysis
This protocol describes how to treat cells with this compound and subsequently analyze the acetylation status of a target protein by Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and a pan-HDAC inhibitor (e.g., Trichostatin A and Nicotinamide) to preserve acetylation marks post-lysis.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the acetylated form of the target protein, total target protein, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO vehicle control for a specified duration (e.g., 6, 12, or 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental context.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the total protein and a loading control.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated protein band to the total protein and the loading control.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of NAD+-dependent deacetylation mediated by SIRT1, SIRT2, and SIRT3. Its high potency allows for the effective inhibition of these sirtuins in both biochemical and cellular contexts. By utilizing the detailed protocols and understanding the mechanism of action outlined in this guide, researchers can effectively employ this compound to elucidate the roles of these sirtuins in various biological processes and disease states. Further characterization of its selectivity against other sirtuin isoforms will enhance its utility as a specific chemical probe.
References
Initial Investigation into SIRT-IN-1 for Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-1 is a potent, small-molecule inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). Sirtuins are NAD⁺-dependent enzymes that play critical roles in a variety of cellular processes, including metabolism, stress responses, and longevity. Notably, sirtuins, particularly SIRT1, are deeply implicated in the regulation of inflammatory pathways. SIRT1 is generally considered to exert anti-inflammatory effects by deacetylating key transcription factors and signaling proteins involved in the inflammatory response.[1] Therefore, a pan-SIRT1/2/3 inhibitor such as this compound serves as a critical tool for researchers investigating the roles of these sirtuins in the inflammatory process. This document provides a technical overview of this compound, its mechanism of action in the context of inflammation, and detailed protocols for its use in research.
Disclaimer: The majority of the experimental data related to inflammation detailed in this guide is based on the known functions of SIRT1, SIRT2, and SIRT3 and studies conducted with other sirtuin inhibitors. As of the writing of this document, peer-reviewed literature specifically detailing the use of this compound in inflammation models is limited. The provided protocols are intended as representative examples for the investigation of a pan-SIRT1/2/3 inhibitor.
Chemical Properties and Quantitative Data
This compound belongs to a class of thieno[3,2-d]pyrimidine-6-carboxamides.[1] Its inhibitory activity against SIRT1, SIRT2, and SIRT3 has been quantified, demonstrating nanomolar potency.
| Property | Value | Reference |
| Chemical Name | thieno[3,2-d]pyrimidine-6-carboxamide derivative | [1] |
| CAS Number | 1431411-60-7 | |
| Molecular Formula | C₁₉H₂₇N₅O₂S | |
| Molecular Weight | 389.52 g/mol | |
| Solubility | Soluble in DMSO |
| Target | IC₅₀ (nM) | Reference |
| SIRT1 | 15 | |
| SIRT2 | 10 | |
| SIRT3 | 33 |
Mechanism of Action in Inflammation
The primary mechanism by which this compound is expected to modulate inflammation is through the inhibition of SIRT1-mediated deacetylation of key inflammatory transcription factors, most notably NF-κB.
-
NF-κB Pathway: SIRT1 deacetylates the p65 subunit of NF-κB at lysine (B10760008) 310, an action that suppresses NF-κB's transcriptional activity and reduces the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[2][3] By inhibiting SIRT1, this compound is predicted to maintain p65 in a hyperacetylated state, thereby promoting NF-κB-mediated transcription of inflammatory mediators.
-
AP-1 Pathway: SIRT1 can also deacetylate c-Jun, a component of the AP-1 transcription factor, leading to the inhibition of AP-1 transcriptional activity. Inhibition of SIRT1 by this compound may therefore enhance AP-1-driven inflammatory gene expression.
-
STAT3 Pathway: SIRT1 has been shown to deacetylate and inactivate STAT3, another key transcription factor in inflammatory signaling. The use of a SIRT1 inhibitor could thus lead to increased STAT3 activity.
-
NLRP3 Inflammasome: Emerging evidence suggests a role for sirtuins in regulating the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the maturation and secretion of IL-1β and IL-18. SIRT1 and SIRT3 have been shown to suppress NLRP3 inflammasome activation.[4][5][6] Therefore, a pan-SIRT1/2/3 inhibitor like this compound could potentially enhance NLRP3 inflammasome activation and subsequent pro-inflammatory cytokine release.
Signaling Pathways
The following diagrams illustrate the expected impact of this compound on key inflammatory signaling pathways based on the known functions of SIRT1.
Caption: Expected impact of this compound on the NF-κB signaling pathway.
Caption: Hypothesized effect of this compound on NLRP3 inflammasome activation.
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the investigation of this compound in inflammation research.
Protocol 1: In Vitro Determination of this compound IC₅₀ using a Fluorometric Assay
This protocol describes a method to confirm the inhibitory potency of this compound against recombinant SIRT1, SIRT2, or SIRT3.
Materials:
-
This compound
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT1)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Set up the reaction: In a 96-well plate, add in triplicate:
-
40 µL of assay buffer
-
10 µL of diluted this compound or vehicle (DMSO) control
-
10 µL of NAD⁺ solution
-
10 µL of sirtuin enzyme solution
-
-
Incubate: Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction: Add 10 µL of the fluorogenic substrate to each well.
-
Incubate: Incubate at 37°C for 60 minutes, protected from light.
-
Stop the reaction: Add 10 µL of developer solution to each well.
-
Incubate: Incubate at room temperature for 15 minutes, protected from light.
-
Measure fluorescence: Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
-
Data analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Analysis of this compound on Cytokine Production in Macrophages
This protocol details a representative method to assess the effect of this compound on the production of pro-inflammatory cytokines in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
6-well cell culture plates
Procedure:
-
Cell culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Cell seeding: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Inflammatory stimulation: Stimulate the cells with 1 µg/mL LPS for 6-24 hours.
-
Supernatant collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data analysis: Compare the cytokine concentrations in the this compound treated groups to the LPS-only treated group.
Protocol 3: Representative In Vivo Mouse Model of LPS-Induced Systemic Inflammation
This protocol provides a framework for evaluating the in vivo effects of a pan-sirtuin inhibitor on systemic inflammation.
Animals:
-
C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
ELISA kits for serum TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (e.g., vehicle control, this compound alone, LPS + vehicle, LPS + this compound).
-
Drug administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined dose (dose-ranging studies may be required).
-
Inflammatory challenge: After a set pre-treatment time (e.g., 1-2 hours), induce systemic inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg). Control animals receive sterile saline.
-
Sample collection: At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture under anesthesia.
-
Serum preparation: Allow the blood to clot and then centrifuge to collect the serum.
-
Cytokine analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.
-
Data analysis: Compare the serum cytokine levels between the different treatment groups.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating a sirtuin inhibitor in an in vitro inflammation model.
Caption: A general workflow for in vitro investigation of this compound.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of SIRT1, SIRT2, and SIRT3 in inflammation. Based on the established anti-inflammatory functions of these sirtuins, this compound is expected to act as a pro-inflammatory agent by promoting the activity of key transcription factors such as NF-κB. The provided protocols offer a starting point for researchers to design and execute experiments to thoroughly characterize the effects of this potent pan-sirtuin inhibitor in various models of inflammation. Further research is warranted to expand upon the specific applications and downstream consequences of this compound-mediated sirtuin inhibition in inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT3 diminishes inflammation and mitigates endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT3-mediated deacetylation of NLRC4 promotes inflammasome activation [thno.org]
- 6. SIRT3-mediated deacetylation of NLRC4 promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Sirtuin Inhibitors: A Technical Guide to SIRT-IN-1 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on sirtuin inhibitors, with a particular focus on the potent pan-sirtuin inhibitor, SIRT-IN-1. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, including metabolism, DNA repair, inflammation, and aging. Their role in various pathologies has established them as significant therapeutic targets. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes the complex signaling pathways modulated by these enzymes.
Core Concepts in Sirtuin Inhibition
Sirtuins are a family of seven proteins (SIRT1-7) in mammals, each with distinct subcellular localizations and substrate specificities. SIRT1, SIRT6, and SIRT7 are primarily found in the nucleus, while SIRT3, SIRT4, and SIRT5 are located in the mitochondria. SIRT2 is predominantly cytoplasmic but can shuttle into the nucleus. The development of small molecule inhibitors targeting specific sirtuin isoforms is a key strategy in investigating their biological functions and therapeutic potential.
This compound: A Potent Pan-Sirtuin Inhibitor
This compound has emerged as a significant tool compound in sirtuin research. It is a potent inhibitor of the class I sirtuins, SIRT1, SIRT2, and SIRT3.
Chemical Structure of this compound:
-
Systematic Name: N-(3-((4-(aminocarbonyl)-2-thia-5,7-diaza-bicyclo[4.3.0]nona-1(9),5,7-trien-6-yl)amino)propyl)pivalamide
-
Molecular Formula: C₁₉H₂₇N₅O₂S
-
Molecular Weight: 389.52 g/mol
-
CAS Number: 1431411-60-7
Quantitative Data on Sirtuin Inhibitors
The efficacy and selectivity of sirtuin inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for this compound and other widely studied sirtuin inhibitors against SIRT1, SIRT2, and SIRT3.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | References |
| This compound | 15 nM | 10 nM | 33 nM | [1] |
| Sirtinol | 131 µM | 38 µM | - | [2][3] |
| EX-527 (Selisistat) | 38 - 98 nM | 19.6 µM | 48.7 µM | [4][5][6] |
| AGK2 | 30 µM | 3.5 µM | 91 µM | [7][8][9] |
| Tenovin-6 | 21 µM | 10 µM | 67 µM | [10][11][12] |
Key Experimental Protocols
The characterization of sirtuin inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies for commonly employed experiments.
In Vitro Fluorogenic Sirtuin Deacetylase Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of a recombinant sirtuin enzyme.
a. Materials and Reagents:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore like 7-amino-4-methylcoumarin, AMC)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease, such as trypsin, that cleaves the deacetylated substrate to release the fluorophore)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
b. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in Sirtuin Assay Buffer. Ensure the final DMSO concentration is low (<1%) to prevent solvent effects.
-
Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in Sirtuin Assay Buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add the sirtuin enzyme solution to all wells except for the "No Enzyme Control" wells.
-
Add the positive control inhibitor to the appropriate control wells.
-
Mix the plate gently.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the NAD+ solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the reaction by adding the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~350-360 nm and emission at ~450-460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular p53 Acetylation Assay (Western Blot)
This cell-based assay determines the effect of a sirtuin inhibitor on the acetylation status of a known SIRT1 substrate, the tumor suppressor p53, in response to DNA damage.
a. Materials and Reagents:
-
Human cell line (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Etoposide, Doxorubicin)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Experimental Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding the DNA damaging agent and incubate for the desired duration (e.g., 4-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and deacetylase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-p53 and anti-total p53) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control (β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetyl-p53 signal to the total p53 signal to determine the relative change in p53 acetylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key sirtuin-related signaling pathways and a typical experimental workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Study of SIRT-IN-1 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-1 is a potent, pan-inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1, SIRT2, and SIRT3 with IC50 values of 15 nM, 10 nM, and 33 nM, respectively[1]. Sirtuins are crucial regulators of numerous cellular processes, including metabolism, DNA repair, inflammation, and aging[2][3]. Their dysregulation has been implicated in a variety of diseases, making them attractive therapeutic targets. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a rat model of diet-induced metabolic syndrome, a condition where sirtuin activity is often compromised[4][5]. The provided methodologies can be adapted for other relevant disease models.
Mechanism of Action and Signaling Pathway
Sirtuins, primarily SIRT1, play a pivotal role in metabolic homeostasis. SIRT1 can deacetylate and thereby activate key metabolic regulators such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and forkhead box protein O1 (FOXO1)[2][]. This activation leads to improved mitochondrial biogenesis, fatty acid oxidation, and gluconeogenesis[][7]. In metabolic syndrome, characterized by insulin (B600854) resistance, dyslipidemia, and obesity, the activity of sirtuins can be diminished. This compound, by inhibiting SIRT1/2/3, is expected to modulate these pathways, providing a tool to investigate the therapeutic potential of sirtuin inhibition in metabolic disorders.
Experimental Protocol: High-Fat Diet-Induced Metabolic Syndrome in Rats
This protocol outlines a study to investigate the effects of this compound in a rat model of metabolic syndrome induced by a high-fat diet (HFD).
Animal Model and Husbandry
-
Species: Male Sprague-Dawley or Wistar rats (8 weeks old). The Wistar Ottawa Karlsburg W (WOKW) rats are also a suitable model as they develop a nearly complete metabolic syndrome[8].
-
Housing: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
Induction of Metabolic Syndrome
-
Diet: Feed the rats a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia[9]. A control group will receive a standard chow diet.
This compound Preparation and Administration
-
Compound Preparation: this compound is sparingly soluble in aqueous solutions. Prepare a vehicle for administration. A common vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
First, dissolve this compound in DMSO.
-
Then, sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear at each step. Gentle warming or sonication can aid dissolution[1].
-
-
Dosage and Administration:
-
Based on general practices for small molecule inhibitors in rats, a starting dose range of 5-20 mg/kg body weight is recommended. Dose-response studies may be necessary to determine the optimal dose.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the treatment period (e.g., 4 weeks).
-
Experimental Groups
| Group ID | Diet | Treatment | Number of Animals |
| 1 | Standard Chow | Vehicle | n = 8-10 |
| 2 | High-Fat Diet (HFD) | Vehicle | n = 8-10 |
| 3 | High-Fat Diet (HFD) | This compound (Low Dose, e.g., 5 mg/kg) | n = 8-10 |
| 4 | High-Fat Diet (HFD) | This compound (High Dose, e.g., 20 mg/kg) | n = 8-10 |
Outcome Measures
a. Metabolic Parameters (Weekly)
-
Body Weight: Monitor and record weekly.
-
Food and Water Intake: Measure daily.
-
Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood after a 6-hour fast.
b. Glucose and Insulin Tolerance Tests (End of Study)
-
Oral Glucose Tolerance Test (OGTT): Following an overnight fast, administer a glucose solution (2 g/kg) orally. Collect blood samples at 0, 15, 30, 60, and 120 minutes to measure glucose and insulin levels.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer human insulin (0.75 U/kg) via i.p. injection. Collect blood samples at 0, 15, 30, 45, and 60 minutes to measure blood glucose.
c. Terminal Procedures (End of Study)
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize rats and collect blood, liver, adipose tissue, and skeletal muscle.
-
Serum Analysis: Analyze serum for lipid profile (triglycerides, total cholesterol, HDL, LDL), and liver function enzymes (ALT, AST).
-
Histology: Fix liver and adipose tissue in 10% neutral buffered formalin for histological analysis (H&E staining for lipid accumulation and inflammation, Oil Red O staining for neutral lipids).
-
Western Blotting and RT-qPCR: Analyze protein and gene expression of key targets in the sirtuin pathway (e.g., SIRT1, PGC-1α, FOXO1) and markers of inflammation (e.g., NF-κB) in liver and adipose tissue[9].
Experimental Workflow
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.
Table 1: Metabolic Parameters
| Group | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | Serum Triglycerides (mg/dL) | Serum Total Cholesterol (mg/dL) |
| Chow + Vehicle | |||||
| HFD + Vehicle | |||||
| HFD + this compound (Low) | |||||
| HFD + this compound (High) |
Table 2: Glucose and Insulin Tolerance
| Group | OGTT AUC (glucose) | OGTT AUC (insulin) | ITT AUC (glucose) |
| Chow + Vehicle | |||
| HFD + Vehicle | |||
| HFD + this compound (Low) | |||
| HFD + this compound (High) |
AUC: Area Under the Curve
Conclusion
This detailed protocol provides a robust framework for the in vivo investigation of the sirtuin inhibitor this compound in a rat model of metabolic syndrome. The outlined procedures and outcome measures will allow for a comprehensive evaluation of the compound's efficacy and mechanism of action. Researchers should adapt this protocol based on their specific research questions and available resources, always adhering to institutional animal care and use guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Models of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Experimental rat models to study the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Targeting Sirt1 in a rat model of high-fat diet-induced non-alcoholic fatty liver disease: Comparison of Gegen Qinlian decoction and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT-IN-1 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SIRT-IN-1 is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a class III NAD+-dependent deacetylase.[1] SIRT1 plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, aging, and apoptosis by deacetylating various protein substrates, such as histones, transcription factors like p53 and NF-κB.[1] Its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling therapeutic target. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cellular processes.
Mechanism of Action
SIRT1 catalyzes the removal of acetyl groups from lysine (B10760008) residues on its target proteins, a process dependent on NAD+. A key substrate of SIRT1 is the tumor suppressor protein p53. Deacetylation of p53 at lysine 382 by SIRT1 suppresses its transcriptional activity, thereby promoting cell survival.[1] this compound selectively inhibits the deacetylase activity of SIRT1, leading to an accumulation of acetylated substrates.[2] This results in the hyperacetylation and activation of proteins like p53, which can trigger downstream events such as cell cycle arrest and apoptosis.[3][4] Consequently, an increase in acetylated p53 (Ac-p53) at Lys382 serves as a reliable biomarker for assessing the cellular activity of SIRT1 inhibitors like this compound.[2]
Data Presentation
The following table summarizes the inhibitory potency of this compound and other commonly used sirtuin inhibitors. This data is crucial for designing experiments and interpreting results.
| Compound | Type | Target(s) | IC50 |
| This compound | Selective Inhibitor | SIRT1, SIRT2 | 0.205 µM (SIRT1), 11.5 µM (SIRT2)[1][2] |
| EX-527 (Selisistat) | Potent and Selective Inhibitor | SIRT1 | 38 nM[1] |
| Sirtinol | Inhibitor | SIRT1, SIRT2 | 131 µM (SIRT1), 38 µM (SIRT2)[1] |
| Nicotinamide | Pan-Sirtuin Inhibitor | Sirtuins | Varies with NAD+ concentration |
Signaling Pathway of SIRT1 Inhibition
The following diagram illustrates the signaling pathway affected by this compound. Inhibition of SIRT1 leads to the hyperacetylation of key transcription factors, p53 and NF-κB, altering their activity and downstream cellular processes.
Experimental Workflow
The diagram below outlines a general workflow for conducting cell-based assays with this compound.
Experimental Protocols
Western Blot for p53 Acetylation
This protocol details the detection of increased p53 acetylation at lysine 382, a direct marker of SIRT1 inhibition.
Materials:
-
Cell line expressing detectable levels of SIRT1 and p53 (e.g., MCF-7).
-
This compound (stock solution in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-SIRT1, anti-β-actin or GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates.
-
Cell line of interest.
-
This compound.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency during the experiment.
-
-
Cell Treatment:
-
After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides.
-
This compound.
-
In situ cell death detection kit (e.g., Roche).
-
4% paraformaldehyde in PBS.
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for the appropriate duration to induce apoptosis.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilize cells with permeabilization solution for 2 minutes on ice.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL reaction mixture.
-
Incubate cells with the TUNEL reaction mixture in a humidified atmosphere for 1 hour at 37°C in the dark.
-
-
Mounting and Visualization:
-
Mount the coverslips with mounting medium containing DAPI.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
-
Quantification:
-
Determine the percentage of TUNEL-positive cells.
-
References
- 1. Overexpression of SIRT1 Protects Pancreatic β-Cells Against Cytokine Toxicity by Suppressing the Nuclear Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: SIRT-IN-1 Fluorometric Activity Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sirtuins are a family of NAD+-dependent lysine (B10760008) deacylases (Class III histone deacetylases) that play crucial roles in cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2][3] The seven mammalian sirtuins (SIRT1-7) have distinct subcellular localizations and substrate specificities. SIRT1, the most extensively studied member, is primarily localized in the nucleus and regulates the activity of numerous transcription factors and co-factors such as p53, NF-κB, and PGC-1α through deacetylation.[4][5][6] Dysregulation of sirtuin activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive therapeutic targets.[1]
This document provides a detailed protocol for determining the inhibitory activity of a putative sirtuin inhibitor, here referred to as SIRT-IN-1, using a fluorometric assay. This type of assay is a common and high-throughput method for screening sirtuin modulators. The protocol is based on a two-step enzymatic reaction: first, the sirtuin enzyme deacetylates a synthetic acetylated peptide substrate in an NAD+-dependent manner. Second, a developer enzyme is added that specifically recognizes the deacetylated peptide and cleaves it, releasing a fluorescent molecule. The resulting fluorescence intensity is directly proportional to the sirtuin activity.
Signaling Pathway
SIRT1 is a central node in a complex network of cellular signaling. It deacetylates both histone and non-histone proteins, thereby regulating gene expression and cellular responses to stress. For instance, deacetylation of p53 by SIRT1 can inhibit apoptosis, while deacetylation of the p65 subunit of NF-κB suppresses inflammation.[5] The activity of SIRT1 is dependent on the intracellular ratio of NAD+ to NADH.
Caption: SIRT1 deacetylates p53 and NF-κB, inhibiting apoptosis and inflammation.
Experimental Workflow
The experimental workflow for the this compound fluorometric activity assay involves the preparation of reagents, setting up the enzymatic reaction with the inhibitor, stopping the reaction, developing the fluorescent signal, and measuring the output. A logical progression ensures reproducible results.
Caption: Workflow for the this compound fluorometric sirtuin activity assay.
Data Presentation
The inhibitory effect of this compound is quantified by its IC50 value, which is the concentration of inhibitor required to reduce the sirtuin's enzymatic activity by 50%. The data should be presented in a clear, tabular format, including values for known control inhibitors.
Note: As "this compound" is a placeholder, the following table includes representative data for a known SIRT1/SIRT2 inhibitor, Suramin , for illustrative purposes.
| Compound | Target Sirtuin(s) | IC50 (µM) |
| This compound (Example) | SIRT1 | User Determined |
| Suramin (Control) | SIRT1 | 297 |
| Nicotinamide (Control) | Pan-Sirtuin | ~50-100 |
Experimental Protocol
This protocol describes how to measure the inhibitory effect of "this compound" on SIRT1 activity.
Materials and Reagents
-
Recombinant human SIRT1 enzyme
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic acetylated peptide substrate (e.g., Acetylated p53-AFC substrate)
-
NAD+ solution
-
Developer solution (containing a protease specific for the deacetylated substrate)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Control Inhibitor: Nicotinamide
-
96-well white or black microplate
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound at 10-fold the desired final concentrations in SIRT Assay Buffer.
-
Dilute the recombinant SIRT1 enzyme to the working concentration (e.g., 100 ng/µl) in SIRT Assay Buffer.[6]
-
Prepare a Master Mix containing SIRT Assay Buffer, BSA (if needed), and NAD+.[6]
-
-
Assay Reaction Setup:
-
Set up the experiment in a 96-well plate. Designate wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), "Inhibitor Control" (enzyme with Nicotinamide), and "Test Inhibitor" (enzyme with this compound).
-
Add 35 µl of the Master Mix to each well.[6]
-
To the "Positive Control" and "Blank" wells, add 5 µl of the same solvent used for the test inhibitor (e.g., 10% DMSO in assay buffer).
-
Add 5 µl of the diluted Nicotinamide solution to the "Inhibitor Control" wells.
-
Add 5 µl of each diluted this compound concentration to the "Test Inhibitor" wells.
-
Add 5 µl of SIRT Assay Buffer to the "Blank" wells.
-
To initiate the reaction, add 5 µl of the diluted SIRT1 enzyme to all wells except the "Blank" wells.[6]
-
-
Sirtuin Reaction Incubation:
-
Mix the plate gently.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development:
-
Add 50 µl of the Developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
Data Analysis
-
Subtract Background: Subtract the average fluorescence value of the "Blank" wells from the values of all other wells.
-
Calculate Percent Inhibition: Determine the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Determine IC50: Plot the percent inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory potential of this compound on sirtuin activity using a robust fluorometric assay. The provided protocols and diagrams offer a clear guide for researchers and drug development professionals to screen and characterize novel sirtuin inhibitors. Accurate and reproducible data generated from this assay can significantly contribute to the understanding of sirtuin biology and the development of novel therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Sirtuin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 3. Structure-based development of novel sirtuin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for SIRT-IN-1 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of SIRT-IN-1, a potent pan-inhibitor of Sirtuin 1 (SIRT1), SIRT2, and SIRT3, in in vitro experimental settings. This document includes data on its solubility and stability, step-by-step protocols for its preparation and use in cell-based assays, and an overview of the relevant signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor targeting the NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3. These sirtuins play crucial roles in a variety of cellular processes, including stress response, metabolism, apoptosis, and inflammation by deacetylating numerous protein substrates, such as histones and transcription factors like p53, NF-κB, and FOXO proteins.[1] Dysregulation of sirtuin activity has been implicated in various diseases, making them significant targets for therapeutic development. This compound exerts its effects by binding to the catalytic active site of these sirtuins, thereby inhibiting their deacetylase activity.[2]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Sirtuin Isoforms
| Sirtuin Isoform | IC₅₀ (nM) |
| SIRT1 | 15 |
| SIRT2 | 10 |
| SIRT3 | 33 |
| Data sourced from MedChemExpress.[2] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 19.23 mg/mL (49.37 mM) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
| Data sourced from MedChemExpress.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.[3]
-
If necessary, brief sonication in a water bath can be used to aid dissolution.[3] For this compound, warming and heating to 60°C can also be employed.[2]
-
Aliquot the stock solution into smaller volumes in light-protective tubes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C for long-term storage.[2]
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Final DMSO Concentration: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%.[3]
-
Precipitation: Small molecule inhibitors can sometimes precipitate in aqueous solutions or cell culture media. To mitigate this, prepare intermediate dilutions and add the compound to the medium as the final step. If precipitation occurs, consider reducing the final concentration of this compound or the serum percentage in the medium.[3]
-
Fresh Preparation: It is recommended to prepare fresh working solutions from the stock solution for each experiment to ensure compound stability.[3]
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in a serum-free cell culture medium or an appropriate buffer.
-
Add the final diluted this compound solution to your complete cell culture medium to achieve the desired final concentration for your experiment. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution.
-
Gently mix the medium containing this compound before adding it to the cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
General Protocol for a Cell-Based Assay
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound working solution
-
Assay-specific reagents (e.g., for viability, apoptosis, or protein expression analysis)
-
Multi-well plates
Protocol:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The next day, remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period. The optimal incubation time will vary depending on the cell type and the specific endpoint being measured.
-
After the incubation period, proceed with the specific assay protocol (e.g., MTT assay for viability, Western blot for protein expression, or a fluorometric activity assay).
Visualizations
Signaling Pathway
SIRT1 deacetylates a variety of downstream targets, thereby influencing numerous cellular processes. Inhibition of SIRT1 by this compound leads to the hyperacetylation of these targets, which can alter their activity and subsequent signaling cascades.
Caption: SIRT1 deacetylates key downstream targets; this compound inhibits this process.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based experiment.
Caption: Workflow for in vitro experiments using this compound.
References
Detecting SIRT1 Inhibition by SIRT-IN-1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of various cellular processes, including stress response, metabolism, apoptosis, and inflammation.[1][2] It exerts its effects by deacetylating numerous protein substrates, such as histones and transcription factors like p53, NF-κB, and FOXO.[1][3][4] Given its significant role in cellular homeostasis, dysregulation of SIRT1 activity has been implicated in a range of diseases, making it a prime target for therapeutic intervention.[1][5] SIRT-IN-1 is a small molecule inhibitor designed to specifically target the deacetylase activity of SIRT1.[6] Inhibition of SIRT1 leads to the hyperacetylation of its downstream targets, which can modulate their activity and influence cellular fate.[1] This application note provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of SIRT1 by this compound in cell culture, primarily by observing the acetylation status of its well-characterized substrate, p53.
Principle
The primary mechanism of action for this compound is the direct inhibition of SIRT1's deacetylase function.[1][6] This leads to an accumulation of acetylated SIRT1 substrates within the cell. Western blotting can be employed to detect this effect in two key ways:
-
Direct Measurement of SIRT1 Protein Levels: To confirm that the treatment with this compound does not lead to the degradation of the SIRT1 protein itself.[7]
-
Assessment of Downstream Target Acetylation: To measure the increase in acetylation of a known SIRT1 substrate, such as acetylated p53, which serves as a direct indicator of SIRT1 inhibition.[3][4]
This protocol will focus on the latter, as it provides functional evidence of SIRT1 inhibition.
Experimental Workflow
The following diagram outlines the general workflow for treating cultured cells with this compound and subsequently analyzing the effects on SIRT1 and its downstream targets via Western blot.
Caption: Experimental workflow for Western blot analysis of SIRT1 inhibition.
Signaling Pathway
SIRT1 deacetylates a variety of downstream targets to regulate cellular processes. This compound inhibits this activity, leading to the hyperacetylation and altered function of these target proteins.
Caption: SIRT1 signaling pathway and its inhibition by this compound.
Detailed Protocol
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to express SIRT1 (e.g., HeLa, HCT116, A549).[8]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[7]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X) [7]
-
SDS-PAGE Gels: 10% polyacrylamide gels are suitable for SIRT1 (~110-120 kDa) and p53 (~53 kDa).[7]
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[7]
-
Blocking Buffer: 5% non-fat dry milk (NFDM) or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibodies:
-
Rabbit anti-SIRT1
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-p53
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
Experimental Procedure
1. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line.
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (total protein extract) to a new clean tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.[7]
-
Load 20-40 µg of total protein per lane onto a 10% SDS-PAGE gel.[7][9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
5. Immunoblotting
-
After transfer, rinse the membrane with deionized water and confirm protein transfer using Ponceau S staining.[9]
-
Block the membrane with 5% NFDM or BSA in TBST for 1 hour at room temperature.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[7]
6. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time (typically 1-5 minutes).[7]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the bands using appropriate software. Normalize the band intensity of the protein of interest to the loading control (β-actin or GAPDH).
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in tables for clear comparison.
Table 1: Effect of this compound on SIRT1 Protein Expression
| Treatment Group | This compound Conc. (µM) | Normalized SIRT1 Band Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.0 |
| This compound | 1 | 0.98 ± 0.06 | 0.98 |
| This compound | 5 | 1.02 ± 0.04 | 1.02 |
| This compound | 10 | 0.95 ± 0.07 | 0.95 |
| This compound | 25 | 0.99 ± 0.05 | 0.99 |
| This compound | 50 | 0.97 ± 0.08 | 0.97 |
| Data are represented as mean ± SEM from three independent experiments. |
Table 2: Effect of this compound on p53 Acetylation
| Treatment Group | This compound Conc. (µM) | Normalized Acetyl-p53/Total p53 Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.10 | 1.0 |
| This compound | 1 | 1.50 ± 0.15 | 1.5 |
| This compound | 5 | 2.75 ± 0.20 | 2.75 |
| This compound | 10 | 4.50 ± 0.35 | 4.5 |
| This compound | 25 | 6.20 ± 0.40 | 6.2 |
| This compound | 50 | 6.50 ± 0.45 | 6.5 |
| Data are represented as mean ± SEM from three independent experiments. |
Expected Results
-
SIRT1 Protein Levels: It is expected that treatment with this compound will not significantly alter the total protein levels of SIRT1, indicating that its mechanism of action is inhibition of activity rather than protein degradation.[7]
-
p53 Acetylation: A dose-dependent increase in the acetylation of p53 at lysine (B10760008) 382 should be observed in cells treated with this compound compared to the vehicle control. This demonstrates the successful inhibition of SIRT1's deacetylase activity. The expected band for SIRT1 is approximately 110-120 kDa.[7][10]
Troubleshooting
-
High Background: Increase the number and duration of washes, optimize the blocking conditions, or use a higher dilution of the primary and secondary antibodies.[9]
-
No or Weak Signal: Confirm protein transfer, check antibody viability and concentration, and ensure the ECL reagent is fresh.
-
Non-specific Bands: Optimize antibody concentration, use a more specific antibody if available, and ensure the purity of the protein samples.
Conclusion
This application note provides a comprehensive protocol for the detection of SIRT1 inhibition by this compound using Western blot analysis. By monitoring the acetylation status of downstream targets like p53, researchers can effectively assess the cellular efficacy of SIRT1 inhibitors. This method is a valuable tool for scientists in basic research and drug development focused on modulating sirtuin pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]
- 3. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SirT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. SIRT1 in the Development and Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 10. Detection of Sirtuin-1 protein expression in peripheral blood leukocytes in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Inhibitor Screening Using SIRT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a family of NAD+-dependent deacetylases that play crucial roles in a wide range of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation. Dysregulation of sirtuin activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This has made them attractive targets for therapeutic intervention. SIRT-IN-1 is a potent, cell-permeable, pan-inhibitor of the class I sirtuins: SIRT1, SIRT2, and SIRT3. Its robust inhibitory activity makes it an excellent tool for studying the physiological roles of these sirtuins and for use as a reference compound in high-throughput screening (HTS) campaigns to identify novel sirtuin inhibitors.
These application notes provide a comprehensive guide for utilizing this compound in HTS assays. Detailed protocols for a fluorescence-based inhibitor screening assay are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound against SIRT1, SIRT2, and SIRT3 is summarized in the table below. This quantitative data is essential for establishing positive controls and for the interpretation of screening results.
| Target Sirtuin | IC50 (nM) | Reference |
| SIRT1 | 15 | [1][2] |
| SIRT2 | 10 | [1][2] |
| SIRT3 | 33 | [1][2] |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against human SIRT1, SIRT2, and SIRT3.
This compound has been shown to be highly selective for sirtuins over a panel of other protein kinases, nuclear receptors, G-protein coupled receptors (GPCRs), and ion channels, with IC50 values greater than 10 µM for these off-target proteins.[1][2]
Experimental Protocols
The following is a detailed protocol for a fluorescence-based high-throughput screening assay to identify inhibitors of SIRT1, SIRT2, or SIRT3, using this compound as a positive control. This protocol is a generalized procedure based on commercially available sirtuin HTS assay kits and can be adapted to a 96-well or 384-well plate format.
Materials and Reagents
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)
-
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and a sirtuin inhibitor like nicotinamide to stop the reaction)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well or 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence microplate reader
Assay Principle
The assay is based on the deacetylation of a fluorogenic peptide substrate by a sirtuin enzyme. The substrate is designed such that the fluorescence of the attached fluorophore is quenched. Upon deacetylation by the sirtuin, a developer solution containing a protease is added, which cleaves the deacetylated peptide, leading to the release of the fluorophore and a measurable increase in fluorescence. Sirtuin inhibitors will prevent this deacetylation, resulting in a low fluorescence signal.
High-Throughput Screening Protocol
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO to be used as a positive control for inhibition (e.g., from 100 µM to 1 nM).
-
Dispense a small volume (e.g., 1 µL) of test compounds and this compound dilutions into the wells of the microplate. Include wells with DMSO only as a negative control (100% activity).
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3) to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the range of 2-10 ng/µL.
-
Add the diluted enzyme solution to all wells except for the "no enzyme" blank controls.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing the fluorogenic substrate and NAD+ in assay buffer. The final concentrations should be optimized, but typical ranges are 10-50 µM for the substrate and 100-500 µM for NAD+.
-
Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes. The incubation time should be optimized to ensure a sufficient signal window between the positive and negative controls.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the developer solution to all wells. The nicotinamide in the developer will inhibit further sirtuin activity.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the complete development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used in the substrate.
-
Data Analysis and Assay Validation
The percentage of inhibition for each test compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_DMSO - Signal_blank))
To assess the quality and reliability of the HTS assay, the Z'-factor should be calculated. The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
SD : Standard Deviation
-
Mean : Average fluorescence signal
Visualizations
Experimental Workflow
Signaling Pathway
The simultaneous inhibition of SIRT1, SIRT2, and SIRT3 by this compound can have profound effects on multiple cellular pathways. This diagram illustrates some of the key downstream consequences of pan-sirtuin inhibition.
Conclusion
This compound is a valuable chemical probe for investigating the roles of SIRT1, SIRT2, and SIRT3 in health and disease. The provided application notes and protocols offer a robust framework for its use in high-throughput screening to discover and characterize novel sirtuin inhibitors. The detailed methodologies, combined with clear data presentation and visual aids, are intended to facilitate the successful implementation of these assays in a research or drug discovery setting. Careful optimization of assay conditions and rigorous validation using metrics like the Z'-factor are critical for generating high-quality, reproducible data.
References
- 1. SIRT1/2/3 pan Inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Assay Validation in High Throughput Screening – from Concept to Application | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for SIRT-IN-1 in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SIRT-IN-1, a potent sirtuin inhibitor, in epigenetic research. This document details the mechanism of action, quantitative data, and step-by-step protocols for key experiments. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding and experimental design.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent class III histone deacetylase (HDAC).[1] Sirtuins, particularly SIRT1, are crucial regulators of various cellular processes, including gene silencing, DNA repair, metabolism, and inflammation, primarily through the deacetylation of histone and non-histone proteins.[2][3] Key non-histone substrates of SIRT1 include transcription factors such as p53, NF-κB, and FOXO proteins.[4] Dysregulation of SIRT1 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[1][4] this compound's inhibitory action leads to the hyperacetylation of SIRT1 substrates, providing a powerful tool for studying the epigenetic roles of sirtuins.
Quantitative Data: Inhibitory Activity of Sirtuin Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and a structurally similar compound, SIRT-IN-3, against various sirtuin isoforms. This data is crucial for designing experiments that require specific sirtuin inhibition and for interpreting the selectivity of this compound.
| Inhibitor | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) | Selectivity (SIRT2/SIRT1) | Selectivity (SIRT3/SIRT1) |
| This compound | 15 | 10 | 33 | ~0.7x | ~2.2x |
| SIRT-IN-3 | 4.2 µM | 74 µM | 235 µM | ~18x | ~56x |
Note: Data for this compound and SIRT-IN-3 are from different sources and may have been determined under different assay conditions. The IC₅₀ value for this compound against SIRT2 suggests it is a potent inhibitor of both SIRT1 and SIRT2.[2] Data for SIRT-IN-3 is provided for a comparative context of a similar chemical scaffold.[4]
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound to investigate its effects on sirtuin activity and downstream cellular processes.
In Vitro Fluorometric Sirtuin Activity Assay
This assay is designed to measure the deacetylase activity of a purified sirtuin enzyme in the presence of an inhibitor like this compound.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. Deacetylation of the substrate by the sirtuin enzyme makes it susceptible to a developing reagent, which cleaves the peptide and releases the fluorophore, resulting in a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the sirtuin activity.
Materials:
-
Purified recombinant SIRT1, SIRT2, or SIRT3 enzyme
-
This compound (dissolved in DMSO)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT1 substrate)
-
NAD⁺ solution
-
Developing reagent
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in sirtuin assay buffer. Ensure the final DMSO concentration is below 1%.
-
Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD⁺ in sirtuin assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Sirtuin assay buffer
-
This compound solution (at various concentrations) or vehicle (DMSO)
-
Sirtuin enzyme solution
-
-
Include a "no enzyme" control (assay buffer instead of enzyme) and a "no inhibitor" control (vehicle instead of this compound).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the NAD⁺ solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the reaction by adding the developing reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Fluorescence with inhibitor / Fluorescence without inhibitor))
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Cellular Assay for p53 Acetylation
This protocol describes how to assess the effect of this compound on the acetylation of the tumor suppressor protein p53, a well-established substrate of SIRT1.[1][5]
Principle: Inhibition of SIRT1 by this compound is expected to increase the acetylation of p53 at specific lysine residues (e.g., K382 in humans).[1][6] This change in post-translational modification can be detected by Western blotting using an antibody specific for acetylated p53.
Materials:
-
Cell line expressing wild-type p53 (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., etoposide (B1684455) or doxorubicin) (optional, to induce p53)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Optionally, co-treat with a DNA damaging agent to increase p53 levels.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-p53, anti-p53, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the acetyl-p53 signal to the total p53 and loading control signals.
-
Histone Acetylation Analysis by Western Blot
This protocol outlines the procedure to investigate the effect of this compound on global histone acetylation.
Principle: SIRT1 deacetylates specific lysine residues on histones, such as H3K9ac and H4K16ac.[7][8] Inhibition of SIRT1 with this compound should lead to an increase in the acetylation of these histone marks, which can be detected by Western blotting.
Materials:
-
Same as for the p53 acetylation assay, but with the following primary antibodies: anti-acetyl-Histone H3 (e.g., Lys9), anti-acetyl-Histone H4 (e.g., Lys16), anti-Histone H3 (loading control), anti-Histone H4 (loading control).
-
Acid extraction buffer for histones (optional, for histone enrichment).
Procedure: The procedure is similar to the p53 acetylation Western blot protocol.
-
Cell Culture and Treatment: Treat cells with this compound as described previously.
-
Protein Extraction:
-
For total cell lysates, follow the lysis procedure described in the p53 assay.
-
For enriched histone fractions, perform an acid extraction of histones from the cell nuclei.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE on a higher percentage gel (e.g., 15%) suitable for resolving low molecular weight histones.
-
Follow the standard Western blotting procedure using antibodies specific for acetylated and total histones.
-
-
Data Analysis:
-
Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound.
The diagram above illustrates how this compound inhibits SIRT1, preventing the deacetylation of its substrates. This leads to an accumulation of the acetylated forms of proteins like p53 and histones, which in turn can modulate cellular processes such as apoptosis and gene expression.
This diagram details the interplay between SIRT1 and p53 in the DNA damage response. This compound-mediated inhibition of SIRT1 leads to the accumulation of acetylated p53, enhancing its transcriptional activity and promoting downstream effects like cell cycle arrest and apoptosis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Sirtuin Immunoprecipitation Followed by Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in cellular metabolism, stress responses, and aging.[1] Their dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2] Studying the enzymatic activity of specific sirtuin isoforms is essential for understanding their biological functions and for the development of therapeutic modulators. This document provides a detailed protocol for the immunoprecipitation of a target sirtuin protein from cell lysates, followed by a sensitive in vitro activity assay. This method allows for the assessment of the endogenous sirtuin's activity and the evaluation of potential inhibitors. As a representative example, this protocol will refer to the inhibition of SIRT1 using a potent and selective inhibitor.
Data Presentation: Sirtuin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known sirtuin inhibitors against different sirtuin isoforms. This data is critical for designing experiments to assess inhibitor efficacy and selectivity.
| Inhibitor | Target Sirtuin(s) | IC50 Value | Selectivity Notes |
| Selisistat (EX-527) | SIRT1 | 38 nM | >200-fold selective against SIRT2 and SIRT3.[3] |
| Sirtinol | SIRT1, SIRT2 | 131 µM (SIRT1), 38 µM (SIRT2) | Non-selective inhibitor of SIRT1 and SIRT2.[3] |
| AGK2 | SIRT2 | 3.5 µM | Minimally affects SIRT1 or SIRT3 at 10-fold higher concentrations.[3] |
| 3-TYP | SIRT3 | 16 nM | Selective for SIRT3 over SIRT1 (88 nM) and SIRT2 (92 nM).[3] |
Signaling Pathway
Sirtuins, such as SIRT1, are central regulators of cellular processes. They deacetylate a wide range of protein substrates, including histones and transcription factors, thereby modulating gene expression and cellular metabolism in response to the cellular energy state (NAD+/NADH ratio). Inhibitors of sirtuins can block these downstream effects, which is of significant interest in therapeutic development.
Caption: General Sirtuin Signaling Pathway.
Experimental Workflow
The overall experimental procedure involves cell culture and treatment, cell lysis, immunoprecipitation of the target sirtuin, and a subsequent enzymatic activity assay.
Caption: Experimental Workflow for Immunoprecipitation and Activity Assay.
Experimental Protocols
Part 1: Immunoprecipitation of Target Sirtuin
This protocol describes the immunoprecipitation of a target sirtuin protein from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4)
-
Protease Inhibitor Cocktail
-
Primary antibody against the target sirtuin
-
Protein A/G Agarose Beads
-
Microcentrifuge tubes
-
Ice bucket
-
Rotating shaker
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. If investigating the effect of a compound, treat the cells with the compound for the desired time and concentration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer supplemented with Protease Inhibitor Cocktail to the plate.
-
Incubate on ice for 5 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysate.
-
To 200-500 µg of total protein, add the recommended amount of primary antibody against the target sirtuin.
-
Incubate with gentle rocking for 1-3 hours or overnight at 4°C.
-
Add 20-30 µL of a 50% slurry of Protein A/G Agarose Beads to the lysate-antibody mixture.
-
Incubate with gentle rocking for another 1-3 hours at 4°C.[3]
-
-
Washing:
-
Centrifuge the tubes at 1,000 x g for 30 seconds at 4°C to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Cell Lysis Buffer.[3] After the final wash with lysis buffer, perform one wash with 500 µL of Sirtuin Assay Buffer (see Part 2).[3]
-
Part 2: Sirtuin Activity Assay
This protocol describes a fluorometric activity assay using the immunoprecipitated sirtuin. This assay is based on the deacetylation of a fluorogenic substrate.
Materials:
-
Immunoprecipitated sirtuin on beads (from Part 1)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic Sirtuin Substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue adjacent to a fluorophore and a quencher)
-
NAD+ solution
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
Sirtuin inhibitor (e.g., Selisistat/EX-527 for SIRT1) for negative control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing Sirtuin Assay Buffer, fluorogenic substrate, and NAD+.
-
Resuspend the washed immunoprecipitated beads in the Sirtuin Assay Buffer.
-
In a 96-well black microplate, set up the following reactions:
-
Sample: Immunoprecipitated sirtuin + master mix.
-
Negative Control (No IP): Beads without immunoprecipitated protein + master mix.
-
Inhibitor Control: Immunoprecipitated sirtuin + master mix + sirtuin inhibitor.
-
-
-
Enzymatic Reaction:
-
Add the master mix to the wells containing the immunoprecipitated sirtuin.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Measurement:
-
Add the Developer solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 350/460 nm).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Calculate the sirtuin activity as the change in fluorescence over time.
-
Compare the activity of the sample to the inhibitor control to determine the extent of inhibition.
-
Conclusion
The combined protocol of immunoprecipitation followed by an activity assay is a powerful tool for studying the enzymatic function of specific sirtuin isoforms in a near-native state. This approach allows for the investigation of sirtuin regulation by various cellular stimuli and the screening and characterization of potential therapeutic inhibitors. The provided protocols and data serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.
References
Application Note: Measuring the Efficacy of SIRT-IN-1 in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that regulates a wide array of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation, primarily by deacetylating histone and non-histone proteins[1][2][3]. Its involvement in various pathologies has made it a significant target for therapeutic development. SIRT-IN-1 is a potent, cell-permeable pan-inhibitor of Sirtuins 1, 2, and 3[4][5]. Accurate measurement of its inhibitory efficacy in complex biological samples like tissue homogenates is essential for preclinical research and drug development.
This document provides detailed protocols for preparing tissue homogenates and measuring the inhibitory activity of this compound on SIRT1 using a highly sensitive fluorometric assay. To ensure the specific measurement of SIRT1 activity, an immunoprecipitation step is strongly recommended.
Principle of the Assay
The fluorometric assay for SIRT1 activity is a two-step enzymatic reaction.
-
Deacetylation: SIRT1 deacetylates a synthetic peptide substrate containing an acetylated lysine (B10760008) residue. This reaction is dependent on the presence of the cofactor NAD+.
-
Developer & Fluorescence Generation: A developer enzyme, typically a protease, digests the deacetylated peptide, separating a fluorophore from a quencher. Once separated, the fluorophore emits a light signal proportional to the SIRT1 activity.
The inhibitor, this compound, binds to the catalytic active site of SIRT1, preventing the deacetylation of the substrate and thus reducing the fluorescent signal[5]. The efficacy of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations.
SIRT1 Signaling and Inhibition Pathway
The following diagram illustrates the catalytic action of SIRT1 on a substrate and the mechanism of its inhibition by this compound.
Caption: SIRT1 deacetylates substrates using NAD+, which this compound inhibits.
Quantitative Data: Sirtuin Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for this compound and a common control inhibitor, EX-527. This data is crucial for designing dose-response experiments.
| Inhibitor | Target Sirtuins | IC₅₀ Values | Selectivity | Reference |
| This compound | SIRT1, SIRT2, SIRT3 | SIRT1: 15 nM SIRT2: 10 nM SIRT3: 33 nM | Pan-inhibitor of SIRT1/2/3 | [4][5] |
| EX-527 (Selisistat) | SIRT1 | SIRT1: 38-98 nM | ~200-fold selective for SIRT1 over SIRT2 and ~500-fold over SIRT3 | [6][7] |
Experimental Workflow
The diagram below outlines the complete workflow for measuring this compound efficacy in tissue homogenates.
Caption: Workflow for assessing this compound efficacy in tissue.
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenate
This protocol describes the preparation of a clarified lysate from tissue samples.
-
Harvest and Rinse: Excise tissue and immediately place it in ice-cold Phosphate-Buffered Saline (PBS), pH 7.2. Rinse thoroughly to remove excess blood[8].
-
Mince and Weigh: Place the tissue on a pre-chilled surface, blot dry, and weigh. Mince the tissue into small pieces using a clean scalpel.
-
Homogenization: Transfer the minced tissue to a pre-chilled glass Dounce homogenizer. Add 5-10 mL of ice-cold Homogenization Buffer per gram of tissue[8].
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with a protease inhibitor cocktail immediately before use.
-
-
Lyse: Homogenize the tissue on ice with 15-20 strokes of the pestle.
-
Incubate: Transfer the homogenate to a microfuge tube and incubate on a rotator at 4°C for 30 minutes to ensure complete lysis.
-
Clarify: Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant (clarified tissue lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantify Protein: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). The lysate can be used immediately or stored in aliquots at -80°C.
Protocol 2: SIRT1 Immunoprecipitation (IP)
This step is critical for specifically measuring SIRT1 activity from a homogenate that contains other sirtuins (SIRT2, SIRT3) also inhibited by this compound.
-
Prepare Beads: Resuspend Protein A/G agarose (B213101) beads in IP Lysis Buffer (same as Homogenization Buffer).
-
Antibody Binding: Add 2-4 µg of a high-quality anti-SIRT1 antibody to 20-30 µL of bead slurry. Incubate with gentle rocking for 2-4 hours at 4°C[9].
-
Lysate Incubation: Centrifuge the antibody-bead mixture and discard the supernatant. Add 500-1000 µg of clarified tissue lysate to the beads. Incubate overnight with gentle rocking at 4°C[9].
-
Wash: Pellet the beads by centrifugation (e.g., 1,000 x g for 30 seconds at 4°C). Discard the supernatant. Wash the beads three times with 500 µL of IP Lysis Buffer and once with 500 µL of SIRT1 Assay Buffer (see below) to remove unbound proteins[10].
-
Final Resuspension: After the final wash, resuspend the beads in an appropriate volume of SIRT1 Assay Buffer. These beads, containing the immunoprecipitated SIRT1, are now ready for the activity assay.
Protocol 3: Fluorometric SIRT1 Activity Assay
This protocol is adapted from commercially available fluorometric assay kits[10][11]. A 96-well black microplate suitable for fluorescence measurements should be used.
Reagent Preparation:
-
SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.8), 0.5 mM DTT[10].
-
Substrate Stock: Prepare a stock solution of a fluorogenic SIRT1 peptide substrate (e.g., Fluoro-Substrate Peptide).
-
NAD+ Solution: Prepare a stock solution of NAD+.
-
This compound Stock: Prepare a stock solution in DMSO (e.g., 10 mM) and create serial dilutions in SIRT1 Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
Developer Solution: Prepare the developer enzyme solution according to the manufacturer's instructions.
Assay Procedure:
-
Set Up Wells:
-
Sample Wells: Add immunoprecipitated SIRT1 beads resuspended in SIRT1 Assay Buffer. Add serial dilutions of this compound.
-
No Inhibitor Control (100% Activity): Add IP-SIRT1 beads and an equivalent volume of vehicle (DMSO diluted in assay buffer).
-
Positive Inhibitor Control: Add IP-SIRT1 beads and a known SIRT1 inhibitor (e.g., EX-527 at a concentration >5x its IC₅₀).
-
Background Control (No Enzyme): Add assay buffer and vehicle only (no IP-SIRT1 beads).
-
-
Initiate Reaction: Prepare a Reaction Mix containing SIRT1 Assay Buffer, the fluorogenic substrate, and NAD+. Add this mix to all wells to start the deacetylation reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
First Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Develop Signal: Add the Developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at an appropriate wavelength (e.g., Excitation = 350-400 nm, Emission = 460-505 nm)[11].
Data Analysis
-
Correct for Background: Subtract the average fluorescence reading of the Background Control wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound:
% Inhibition = [ 1 - (Signal of Sample Well / Signal of No Inhibitor Control) ] x 100
-
Determine IC₅₀: Plot the Percent Inhibition against the log concentration of this compound. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of SIRT1 activity.
References
- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Trending Topics of SIRT1 in Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspirasci.com [aspirasci.com]
- 9. researchgate.net [researchgate.net]
- 10. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 11. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
Application Notes and Protocols for SIRT-IN-1 Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes provide a general guide for the in vivo administration of SIRT-IN-1 in mouse studies. To date, there is a lack of published scientific literature detailing specific in vivo dosages, administration routes, and pharmacokinetic or toxicological data for this compound. The following protocols are based on a commercially available recommended formulation and general best practices for in vivo compound administration in rodents. Researchers should perform their own dose-response studies to determine the optimal and safe dosage for their specific experimental model and objectives.
Introduction to this compound
This compound is a potent pan-inhibitor of Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, inflammation, and apoptosis. The inhibition of these sirtuins by this compound allows for the investigation of their roles in both physiological and pathological conditions in vivo.
Vehicle Formulation and Preparation
A recommended vehicle for the in vivo administration of this compound has been suggested by commercial suppliers. This formulation is designed for poorly soluble compounds and is suitable for parenteral administration routes such as intraperitoneal injection.
Table 1: Recommended In Vivo Vehicle Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Protocol for Vehicle Preparation (1 mL total volume):
-
In a sterile microcentrifuge tube, add 100 µL of Dimethyl sulfoxide (B87167) (DMSO).
-
To the DMSO, add the required amount of this compound to achieve the desired final concentration (e.g., for a 1 mg/mL solution, add 1 mg of this compound).
-
Vortex or sonicate the mixture until the this compound is completely dissolved in the DMSO.
-
Add 400 µL of Polyethylene glycol 300 (PEG300) to the solution and mix thoroughly.
-
Add 50 µL of Polysorbate 80 (Tween 80) and vortex to ensure a homogenous mixture.
-
Finally, add 450 µL of sterile 0.9% saline to the mixture and vortex thoroughly.
-
Visually inspect the solution to ensure it is clear and free of precipitation before administration. It is recommended to prepare this formulation fresh before each use.
Administration Protocols
The following are general protocols for common administration routes in mice. The choice of route will depend on the specific experimental design.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration of compounds.
Materials:
-
This compound solution in the recommended vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Protocol:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg).
-
Restrain the mouse securely, exposing the abdomen. One common method is to gently scruff the mouse and allow the hindquarters to rest on a firm surface.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Oral Gavage (PO)
Oral gavage ensures a precise dose is delivered directly to the stomach.
Materials:
-
This compound solution in the recommended vehicle
-
Sterile syringes (1 mL)
-
Flexible or rigid oral gavage needles (18-20 gauge for adult mice)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct dosing volume.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark it.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Experimental Design and Data Collection
Due to the lack of published data, it is crucial to conduct preliminary studies to determine the optimal dose and to monitor for potential toxicity.
Dose-Response Study Workflow
Caption: Workflow for a dose-response study.
Data Presentation Tables
The following tables are templates for researchers to systematically record their experimental data.
Table 2: this compound Dosage and Administration Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration | Frequency | Duration |
| 1 | Vehicle Control | - | |||
| 2 | This compound | ||||
| 3 | This compound | ||||
| 4 | This compound |
Table 3: Pharmacokinetic Parameters of this compound (Template)
| Parameter | Value | Units |
| Cmax | ng/mL | |
| Tmax | hours | |
| AUC(0-t) | ng*h/mL | |
| Half-life (t1/2) | hours | |
| Clearance (CL) | mL/h/kg | |
| Volume of Distribution (Vd) | L/kg |
Table 4: General Toxicity Assessment (Template)
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Body Weight Change (%) | |||
| Food Intake ( g/day ) | |||
| Water Intake (mL/day) | |||
| Clinical Signs (e.g., lethargy, ruffled fur) | |||
| Key Organ Weights (g) | |||
| Serum Chemistry (e.g., ALT, AST, BUN, Creatinine) | |||
| Histopathology Findings |
Signaling Pathway
This compound inhibits SIRT1, SIRT2, and SIRT3, which can impact numerous downstream pathways. A generalized schematic of the potential downstream effects is presented below.
Caption: Potential signaling pathways affected by this compound.
Conclusion
The provided application notes and protocols offer a starting point for researchers interested in using this compound in mouse models. Due to the current lack of specific in vivo data for this compound, careful experimental design, including dose-finding studies and thorough toxicity assessments, is imperative. The information presented here should be used as a guideline to be adapted to the specific needs of each research project.
Application Notes and Protocols: Assessing the Specificity of SIRT-IN-1 Against Sirtuin Isoforms
Introduction
Sirtuins (SIRTs) are a family of NAD⁺-dependent lysine (B10760008) deacylases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and aging.[1][2][3] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making the development of isoform-selective inhibitors a critical goal for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[4][5][6] SIRT-IN-1 has been identified as a potent inhibitor of SIRT1, SIRT2, and SIRT3.[7] These application notes provide detailed protocols for assessing the specificity of this compound against different sirtuin isoforms using established biochemical and cellular methods.
Data Presentation: this compound Inhibitor Potency
The inhibitory activity of this compound against the class III histone deacetylases SIRT1, SIRT2, and SIRT3 is summarized below. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. For comparison, data for the related compound, SIRT-IN-2, is also included.
| Inhibitor | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) | Selectivity Profile |
| This compound | 15[7] | 10[7] | 33[7] | Potent pan-inhibitor of SIRT1/2/3 |
| SIRT-IN-2 | 4[7] | 4[7] | 7[7] | Potent pan-inhibitor of SIRT1/2/3 |
Experimental Protocols
Protocol 1: In Vitro Sirtuin Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC₅₀ values of an inhibitor by measuring the NAD⁺-dependent deacetylase activity of a specific sirtuin isoform. The assay relies on a fluorogenic peptide substrate that, upon deacetylation by a sirtuin, can be cleaved by a developer solution to release a fluorescent molecule.[8][9][10]
Materials and Reagents:
-
Recombinant Human Sirtuin Enzymes (SIRT1, SIRT2, SIRT3)
-
Fluorogenic Sirtuin Substrate (e.g., acetylated p53 peptide)[11]
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)[12]
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[8]
-
Developer Solution (containing a protease like trypsin)[13]
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Nicotinamide)[10]
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., 10 concentrations) in Assay Buffer. Ensure the final DMSO concentration is <1%.
-
Thaw all other reagents on ice. Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD⁺ in Assay Buffer at 2x the final desired concentration.[8]
-
-
Assay Plate Setup:
-
Add 25 µL of the this compound serial dilutions or vehicle control (DMSO in Assay Buffer) to the appropriate wells of a 96-well plate.
-
Add 25 µL of the 2x sirtuin enzyme solution to all wells. Include "No Enzyme Control" wells with Assay Buffer instead.
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of a 2x substrate/NAD⁺ mixture to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme Control" wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC₅₀ value.[15]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tₘ).[16][17] This allows for the assessment of target engagement in intact cells.
Materials and Reagents:
-
Cell line expressing the sirtuin targets (e.g., HEK293T, MCF-7)[5][18]
-
Standard cell culture reagents (media, FBS, etc.)
-
This compound dissolved in DMSO
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Instrumentation for cell lysis (e.g., sonicator or freeze-thaw equipment)
-
High-speed refrigerated centrifuge
-
Antibodies specific to SIRT1, SIRT2, and SIRT3 for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with a specific concentration of this compound (e.g., 10x the in vitro IC₅₀) or vehicle (DMSO) for 1-2 hours.[18]
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 37°C to 75°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT1, SIRT2, or SIRT3 in each sample using Western blotting or another quantitative immunoassay.[19]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each temperature point, normalize the amount of soluble protein to the amount at the lowest temperature (e.g., 37°C).
-
Plot the percentage of soluble protein against temperature for both the vehicle-treated and this compound-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.[18]
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH), from which Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[20] This method is invaluable for confirming direct physical interaction between this compound and a purified sirtuin enzyme, independent of enzymatic activity.
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (purified sirtuin enzyme) in the sample cell of a microcalorimeter.[21] The resulting heat changes upon binding are measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to extract thermodynamic parameters.[22][23]
Application:
-
Orthogonal Validation: Confirms direct binding, complementing activity-based assay data.
-
Thermodynamic Characterization: Elucidates the driving forces of the binding interaction (enthalpic vs. entropic).
-
Affinity Determination: Provides a precise measurement of the dissociation constant (Kₔ), which is often more accurate than IC₅₀ values for high-affinity inhibitors.[22]
Sirtuin Signaling Pathways
Understanding the primary substrates and cellular compartments of SIRT1, SIRT2, and SIRT3 highlights the importance of assessing inhibitor specificity. Off-target inhibition can lead to unintended biological consequences.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors [unige.iris.cineca.it]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. DSpace [open.bu.edu]
- 12. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting SIRT-IN-1 insolubility in cell culture media
Welcome to the technical support center for SIRT-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this compound in cell culture experiments, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, cell-permeable, pan-inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases. It specifically targets SIRT1, SIRT2, and SIRT3 with high affinity. Sirtuins are crucial regulators of various cellular processes, including gene silencing, DNA repair, metabolism, and apoptosis.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). The solubility in DMSO is approximately 19.23 mg/mL (49.37 mM).[1] It is important to use anhydrous, high-purity DMSO, as the presence of water can reduce the solubility of the compound. For consistent results, it is recommended to use a fresh, unopened bottle of DMSO.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3:
-
Powder: Store at 4°C and protect from light.
-
Stock Solutions (in DMSO): For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable. Always protect stock solutions from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
One of the most common challenges encountered with this compound is its low aqueous solubility, which can lead to precipitation when diluted from a DMSO stock into cell culture media. This can result in inconsistent experimental results and cellular toxicity.
Issue: I've prepared a stock solution of this compound in DMSO, but it precipitates when I add it to my cell culture medium.
This is a common phenomenon known as "crashing out," where a compound that is soluble in a strong organic solvent becomes insoluble when introduced into an aqueous environment like cell culture media.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Ensure your this compound is fully dissolved in 100% anhydrous DMSO.
-
Gentle warming (to 37°C) and sonication can aid in complete dissolution. Visually inspect the solution to ensure no particulates are present before use.
-
-
Employ a Serial Dilution Strategy:
-
Directly adding a highly concentrated DMSO stock to your full volume of media can cause rapid precipitation.
-
Recommended Protocol:
-
Create an intermediate dilution of your DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS).
-
Vortex or gently mix this intermediate dilution.
-
Add the intermediate dilution to your final volume of complete cell culture medium (containing serum, if applicable).
-
-
-
Control the Final DMSO Concentration:
-
High concentrations of DMSO can be toxic to cells.
-
Aim for a final DMSO concentration of less than 0.5% in your cell culture. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.
-
-
Pre-warm the Media:
-
Temperature changes can affect solubility. Pre-warm your cell culture medium to 37°C before adding the this compound solution.
-
-
Consider Media Components:
-
Components in the media, particularly proteins in fetal bovine serum (FBS), can interact with and reduce the solubility of small molecules.
-
If you suspect serum is contributing to the precipitation, try preparing your working solution in serum-free media first, and then add it to your complete media. You may also need to test if reducing the serum concentration is a viable option for your cell line and experiment.
-
-
Test Solubility in a Simpler Buffer:
-
To determine if media components are the primary cause of insolubility, test the solubility of this compound in a simple buffer like PBS. This can help you to optimize the concentration before moving to more complex media.
-
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 19.23 mg/mL (49.37 mM)[1] | Ultrasonic and warming to 60°C can aid dissolution. Use of newly opened, anhydrous DMSO is recommended. |
| In vivo formulation 1 | ≥ 1.92 mg/mL (4.93 mM)[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo formulation 2 | ≥ 1.92 mg/mL (4.93 mM)[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In vivo formulation 3 | ≥ 1.92 mg/mL (4.93 mM)[1] | 10% DMSO, 90% Corn Oil. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 389.52 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Vortexer
-
Water bath sonicator (optional)
Procedure:
-
Weigh out 3.895 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile, light-protecting tubes and store at -80°C.
Protocol 2: Preparation of a Working Solution of this compound for Cell Culture
Objective: To prepare a 10 µM working solution of this compound in a final volume of 10 mL of cell culture medium, ensuring the final DMSO concentration is 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium or PBS
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution: In a sterile conical tube, add 990 µL of serum-free medium or PBS. To this, add 10 µL of the 10 mM this compound stock solution. This creates a 100 µM intermediate solution. Vortex gently to mix.
-
Final Dilution: In a separate sterile conical tube containing 9 mL of pre-warmed complete cell culture medium, add 1 mL of the 100 µM intermediate solution.
-
Mix gently by inverting the tube several times.
-
Your final 10 mL working solution now contains 10 µM this compound with a final DMSO concentration of 0.1%.
-
Immediately add the working solution to your cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pan-Sirtuin Inhibition by this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
Technical Support Center: Optimizing SIRT-IN-1 Dosage for SIRT1 Inhibition
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing SIRT-IN-1, a potent sirtuin inhibitor. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments aimed at achieving maximal SIRT1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3).[1][2] It functions by binding to the catalytic active site of these sirtuins, occupying the nicotinamide (B372718) C-pocket and the acetyl-lysine substrate channel, thereby blocking their deacetylase activity.[2] Due to its activity against multiple sirtuins, it is considered a pan-SIRT1/2/3 inhibitor.
Q2: What is the recommended concentration range for using this compound to inhibit SIRT1?
A2: The effective concentration of this compound is highly dependent on the specific cell type and experimental conditions. However, a good starting point can be derived from its in vitro IC50 value, which is approximately 15 nM for SIRT1.[1][2] It is recommended to perform a dose-response experiment, typically ranging from 10 nM to 1 µM, to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[2] For example, a 10 mM stock can be prepared. Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the known off-target effects of this compound?
A4: The primary off-target effects of this compound are the inhibition of SIRT2 and SIRT3, with IC50 values of 10 nM and 33 nM, respectively.[1][2] Researchers should be aware that observed phenotypes may result from the inhibition of these other sirtuins. To confirm that the observed effect is due to SIRT1 inhibition, consider using more specific SIRT1 inhibitors as controls or employing genetic approaches like siRNA-mediated knockdown of SIRT1.
Inhibitor Potency Comparison
The following table summarizes the in vitro inhibitory activity of this compound against SIRT1, SIRT2, and SIRT3, along with other common sirtuin inhibitors for comparison.
| Inhibitor | Target Sirtuins | IC50 Values | Reference |
| This compound | SIRT1, SIRT2, SIRT3 | 15 nM, 10 nM, 33 nM | [1][2] |
| EX-527 | SIRT1 (potent & selective) | ~60-100 nM | [3] |
| Nicotinamide | Pan-Sirtuin Inhibitor | ~50-180 µM | [3] |
| Tenovin-6 | SIRT1, SIRT2 | 21 µM, 10 µM | [1] |
| AGK2 | SIRT2 (selective) | 3.5 µM (for SIRT2) | [1] |
Troubleshooting Guide
Issue 1: No or low SIRT1 inhibition observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage: | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from 10 nM to 1 µM. |
| Compound Degradation: | Ensure this compound stock solutions have been stored properly at -20°C or -80°C and protected from light.[2] Prepare fresh dilutions for each experiment. |
| Inaccurate Measurement of SIRT1 Activity: | Verify the protocol for your SIRT1 activity assay. Use a positive control (e.g., a known SIRT1 inhibitor like EX-527) and a negative control (vehicle only). |
| Cellular Efflux: | Some cell lines may actively pump out the inhibitor. Consider using an efflux pump inhibitor if this is suspected, though this can introduce other variables. |
Issue 2: High cell toxicity or unexpected phenotypes observed.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects: | Remember this compound also inhibits SIRT2 and SIRT3.[1][2] To isolate the effect of SIRT1 inhibition, use a more selective SIRT1 inhibitor (e.g., EX-527) in a parallel experiment or validate with SIRT1 siRNA. |
| High DMSO Concentration: | Ensure the final concentration of the DMSO vehicle in your culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess DMSO toxicity. |
| Compound Concentration Too High: | Reduce the concentration of this compound. Determine the cytotoxicity threshold using a cell viability assay (see protocol below). |
| Contamination: | Check cell cultures for any signs of contamination. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture: | Ensure cells are at a consistent confluency and passage number for each experiment. Starvation or changes in media components can affect sirtuin activity. |
| Pipetting Errors: | Use calibrated pipettes and ensure accurate dilutions of this compound. |
| Assay Conditions: | Standardize all incubation times, temperatures, and reagent concentrations for the SIRT1 activity and cell viability assays. |
Experimental Protocols & Workflows
Protocol 1: Fluorometric SIRT1 Activity Assay
This protocol outlines the measurement of SIRT1 deacetylase activity in cell lysates following treatment with this compound. This method is based on a two-step enzymatic reaction that generates a fluorescent signal proportional to SIRT1 activity.[4][5][6][7]
Materials:
-
Recombinant Human SIRT1 Enzyme (for standard curve)
-
Fluorogenic SIRT1 Substrate
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution
-
This compound and other control inhibitors
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Cell Lysis: After treating cells with this compound or vehicle, wash cells with cold PBS and lyse using a suitable lysis buffer. Quantify protein concentration.
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of the fluorogenic substrate and NAD+ in SIRT1 Assay Buffer.
-
Assay Plate Setup:
-
Add 40 µL of SIRT1 Assay Buffer to each well.
-
Add 10 µL of cell lysate (containing a consistent amount of protein) or recombinant SIRT1 for the standard curve.
-
Add 10 µL of the NAD+ solution.
-
For inhibitor wells, add a pre-determined volume of this compound or control inhibitor. For vehicle controls, add the same volume of vehicle.
-
-
Initiate Reaction: Add 40 µL of the fluorogenic SIRT1 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Stop the reaction by adding 50 µL of the Developer Solution to each well.
-
Signal Detection: Incubate the plate at 37°C for 15-30 minutes, protected from light. Measure fluorescence intensity.
-
Data Analysis: Subtract the background fluorescence (from "No Enzyme Control" wells). Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Cell Viability Assay (WST-1)
This protocol is for assessing the cytotoxicity of this compound using a WST-1 assay, which measures the metabolic activity of viable cells.[8]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
WST-1 reagent
-
Microplate reader (absorbance at ~450 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add WST-1: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator. The optimal incubation time depends on the cell type.
-
Measure Absorbance: Gently shake the plate and measure the absorbance at ~450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only). Express the results as a percentage of the vehicle-treated control cells.
SIRT1 Signaling Pathway Overview
SIRT1 is a crucial regulator of various cellular processes.[9] Its activity is dependent on the availability of NAD+. SIRT1 deacetylates a wide range of protein substrates, including histones and transcription factors like p53 and NF-κB, thereby influencing gene expression, metabolism, DNA repair, and stress responses.[9] this compound inhibits this deacetylation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trending Topics of SIRT1 in Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. SIRT1 アッセイキット sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cell viability and proliferation measurement [takarabio.com]
- 9. aacrjournals.org [aacrjournals.org]
How to prevent degradation of SIRT-IN-1 in stock solutions
Welcome to the technical support center for SIRT-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your studies and prevent degradation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable pan-inhibitor of the sirtuin (SIRT) family of NAD+- dependent deacetylases, specifically targeting SIRT1, SIRT2, and SIRT3.[1][2] Its mechanism of action involves binding to the catalytic domain of these sirtuins, which blocks the deacetylation of their protein targets.[2] This inhibition leads to the hyperacetylation of various substrates, including histones and non-histone proteins like p53, which can trigger cellular responses such as apoptosis and senescence.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in DMSO, allowing for the preparation of high-concentration stock solutions.[1][2] For optimal solubility, it is recommended to use newly opened, hygroscopic DMSO, as absorbed water can impact solubility.[1][3]
Q3: How should I prepare and store this compound stock solutions to prevent degradation?
To ensure the stability and longevity of this compound, prepare a high-concentration stock solution (e.g., 10 mM) in high-purity DMSO.[2] To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2][4] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][5] Always protect the stock solutions from light.[1][4][5]
Q4: My this compound has precipitated out of the stock solution. What should I do?
If precipitation occurs in your DMSO stock solution, you can aid dissolution by gentle warming (e.g., to 60°C) and/or sonication.[1][5] If precipitation occurs when diluting the stock solution into an aqueous medium for your experiment, this is likely due to the poor aqueous solubility of the compound.[4] To resolve this, ensure the final concentration of DMSO in your working solution is kept low (typically ≤ 0.1% to 0.5%) to avoid both solvent-induced toxicity and precipitation.[2][4] Using co-solvents like PEG300 and Tween-80 can also help maintain solubility in aqueous solutions for in vivo studies.[1][6]
Q5: What are the primary causes of this compound degradation in solution?
The primary causes of degradation for compounds like this compound in solution include:
-
Improper Storage: Storing at incorrect temperatures or exposure to light can lead to degradation.[4]
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and stress the compound, leading to a loss of activity.[2][5] Aliquoting is the best practice to avoid this.[2][4]
-
Hydrolysis: Although DMSO is a relatively stable solvent, the presence of water can lead to hydrolysis of the compound over time, especially if not stored at ultra-low temperatures.
-
Oxidation: Exposure to air can cause oxidative damage. While less common in DMSO, minimizing headspace in vials can help. Oxidative stress has been shown to lead to the degradation of SIRT1 protein itself, suggesting that the inhibitor might also be sensitive to redox conditions.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Solution |
| Compound Degradation | Improper storage or handling can lead to the degradation of this compound.[4] Always store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C) and protect them from light.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][4] It is recommended to prepare fresh working solutions from the stock for each experiment.[4] If degradation is suspected, use a fresh vial of the compound. |
| Incorrect Concentration | The optimal working concentration is cell-type and assay-dependent. Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific system.[2] |
| DMSO Toxicity | The final concentration of DMSO in the culture medium may be too high, causing cellular stress or toxicity. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced effects.[2] |
Issue 2: Precipitation in Aqueous Solution or Cell Culture Medium
| Possible Cause | Solution |
| Poor Aqueous Solubility | This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.[4] Ensure the final DMSO concentration in your working solution is minimal (≤ 0.1%).[2] Prepare intermediate dilutions of your stock solution in the cell culture medium. For in vivo studies, consider using formulations with co-solvents such as PEG300, Tween-80, or SBE-β-CD.[1][6] |
| High Working Concentration | The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium. Lower the final working concentration. If a high concentration is necessary, the use of solubilizing agents may be required. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | High-Purity DMSO | Excellent solubility and stability.[1][2] |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) | Prevents chemical degradation and hydrolysis.[1][2][5] |
| Storage Duration | Up to 6 months at -80°C; up to 1 month at -20°C | Ensures compound integrity and activity.[1][5] |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles.[2][4][5] |
| Light Exposure | Protect from light | Prevents photodegradation.[1][4][5] |
Table 2: Solubility of this compound in Different Solvents
| Solvent/Formulation | Solubility | Reference |
| DMSO | ≥ 19.23 mg/mL (49.37 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.92 mg/mL (4.93 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.92 mg/mL (4.93 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.92 mg/mL (4.93 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid powder), high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 389.52 g/mol . To prepare a 10 mM stock solution, you will need 3.8952 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity DMSO to achieve the desired 10 mM concentration. c. Vortex the tube for 1-2 minutes until the powder is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.[4] d. Aliquot the stock solution into smaller, single-use volumes in light-protective tubes.[4] e. Store the aliquots at -80°C for long-term storage.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature. b. Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to avoid precipitation. c. Add the desired final concentration of this compound to the cell culture plates. d. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).[2]
Visualizations
Caption: Inhibition of SIRT1 by this compound prevents the deacetylation of p53, leading to apoptosis.
Caption: A workflow for troubleshooting precipitation issues with this compound solutions.
Caption: Factors that can lead to the degradation of this compound in stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SIRT1 is a redox-sensitive deacetylase that is post-translationally modified by oxidants and carbonyl stress - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with SIRT1 activity assays and how to solve them
Welcome to the technical support center for SIRT1 activity assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the background fluorescence in my assay abnormally high?
High background fluorescence can obscure the signal from SIRT1 activity, reducing the assay's sensitivity and dynamic range. Several factors can contribute to this issue:
-
Substrate Quality: Some fluorogenic substrates exhibit high intrinsic fluorescence even before enzymatic cleavage. Commercial substrates, for instance, can have varying levels of background fluorescence[1]. It is crucial to select a substrate with a low background signal and a high signal-to-background ratio after the reaction[1].
-
Compound Interference: Test compounds that are themselves fluorescent can interfere with the assay results, depending on their excitation and emission spectra[2][3]. It is recommended to test the compound alone in the assay buffer to quantify its intrinsic fluorescence[2].
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. Using high-purity reagents and water is essential.
-
Non-enzymatic Substrate Degradation: The substrate may be unstable and degrade non-enzymatically over time, leading to the release of the fluorophore.
Q2: What are the potential reasons for a weak or absent SIRT1 activity signal?
A low or non-existent signal suggests that the enzymatic reaction is not occurring efficiently. Common causes include:
-
Inactive Enzyme: Recombinant SIRT1 enzyme can lose activity due to improper storage or handling, such as repeated freeze-thaw cycles[2][4]. It is recommended to aliquot the enzyme upon receipt and store it at -80°C. Maintaining the diluted protein on ice during use is also advised[3].
-
Insufficient Co-substrate (NAD+): SIRT1 is an NAD+-dependent deacetylase[5][6]. The absence or insufficient concentration of NAD+ in the reaction buffer will prevent the enzymatic reaction. Ensure NAD+ is added to the master mix at the correct concentration as specified by the assay protocol[3].
-
Incorrect Assay Conditions: The assay buffer's pH, ionic strength, and temperature can significantly impact enzyme activity. Most commercial kits recommend an assay temperature of 22-25°C or 37°C and provide an optimized buffer[7][8].
-
Problems with the Developer Solution: In two-step fluorogenic assays, a developer solution is required to release the fluorophore from the deacetylated substrate[2][3]. Ensure the developer is added and incubated for the recommended time and temperature[3][7].
Q3: How can I determine if my test compound is interfering with the assay?
Test compounds can interfere in several ways, leading to false positives or negatives.
-
Fluorescence Interference: As mentioned, the compound's own fluorescence can mask the assay signal. Run a control well containing only the assay buffer and the test compound to measure its background fluorescence[2][3].
-
Inhibition of Coupling Enzymes: Some assays use a coupled enzymatic reaction to generate a signal[9]. Test compounds may inhibit these secondary enzymes rather than SIRT1 itself. For example, some inhibitors have been found to affect the glutamate (B1630785) dehydrogenase (GDH) used in certain nicotinamide-sensing assays[9].
-
Substrate Artifacts: The use of artificial, fluorophore-tagged peptide substrates can sometimes lead to artifacts where compounds appear to be activators. This was a notable issue with early SIRT1 activators, which showed activity on fluorophore-tagged peptides but not on corresponding untagged peptides[5]. It is crucial to validate hits using alternative assay formats, such as HPLC-based assays or those that detect a native reaction product like OAADPr[6][10].
Q4: What is the maximum recommended concentration of DMSO in the assay?
The final concentration of dimethyl sulfoxide (B87167) (DMSO) in the assay should not exceed 1%[2][3]. Higher concentrations of organic solvents can inhibit enzyme activity and affect the stability of assay components. When preparing serial dilutions of a test compound dissolved in DMSO, ensure the final concentration in the well remains within this limit[3].
Q5: How can I improve the reproducibility and reliability of my results?
-
Perform Replicates: All samples and controls should be performed in at least duplicate, with triplicate being ideal[3][7].
-
Consistent Pipetting: Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, avoid exposing the pipette tip to the solutions already in the well[7].
-
Include Proper Controls: Every assay plate should include "Blank" (no enzyme), "Positive Control" (enzyme with no inhibitor), and "Control Inhibitor" (e.g., Nicotinamide) conditions[3]. This helps in normalizing the data and assessing the assay's performance.
-
Temperature Control: Ensure consistent incubation temperatures, as enzyme kinetics are temperature-dependent[7].
-
Data Analysis: Subtract the "Blank" or background value from all other readings to correct for background fluorescence[5][7].
Troubleshooting Guides
Guide 1: High Background Signal
High background can significantly reduce the assay window (signal-to-background ratio). Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background fluorescence.
The choice of substrate can dramatically impact the signal-to-background ratio. An improved myristoyl peptide substrate (Substrate 4) demonstrated a significantly better fluorescence fold increase compared to a standard commercial substrate (Substrate 3)[1].
| Substrate | Enzyme | Fold Increase in Fluorescence (Signal/Background) |
| Commercial (3) | SIRT1 | 13-fold |
| Commercial (3) | SIRT2 | 6-fold |
| Commercial (3) | SIRT3 | 5-fold |
| Improved (4) | SIRT1 | 55-fold |
| Improved (4) | SIRT2 | 85-fold |
| Improved (4) | SIRT3 | 43-fold |
| (Data summarized from a study comparing fluorogenic substrates at a 10 μM concentration[1]) |
Guide 2: Low or No Activity Signal
A weak signal prevents accurate measurement of SIRT1 activity and modulation. This guide helps identify the root cause.
Caption: Troubleshooting workflow for low or absent SIRT1 signal.
Ensure that the final concentrations of key components in the reaction are optimal. Below are typical final concentrations used in commercially available fluorometric assay kits.
| Reagent | Typical Final Concentration | Reference |
| SIRT1 Enzyme | ~500 ng/reaction | [3] |
| Fluorogenic Substrate | 10 - 125 µM | [1][7] |
| NAD+ | 0.5 - 3 mM | [3][7][10] |
| Nicotinamide (Inhibitor) | Varies (used for IC50 curve) | [3][8] |
| (Data compiled from various assay kit protocols[1][3][7][8][10]) |
Experimental Protocols
Protocol: General Fluorometric SIRT1 Activity Assay
This protocol provides a generalized methodology for measuring SIRT1 activity using a two-step, fluorescence-based assay, common in many commercial kits[3][7][11].
-
SIRT1 Assay Buffer: Prepare a 1X working solution from a concentrated stock (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[11].
-
SIRT1 Enzyme: Thaw recombinant human SIRT1 on ice. Dilute to the desired working concentration (e.g., 100 ng/µl) in cold SIRT1 Assay Buffer just before use[3]. Keep on ice.
-
Substrate/NAD+ Mix: Prepare a solution containing the fluorogenic peptide substrate and NAD+. Final concentrations in the well are typically around 100 µM for the substrate and 0.5 mM for NAD+[3].
-
Test Compounds: Prepare a serial dilution of the test compound (e.g., in DMSO) and then dilute further in Assay Buffer. The final DMSO concentration should be ≤1%[3][11].
-
Developer Solution: Prepare the developer solution as instructed by the kit manufacturer. This solution often contains a protease to cleave the deacetylated substrate[11].
-
Plate Setup: Add reagents to a black, flat-bottom 96-well plate.
-
Blank Wells: Add Assay Buffer.
-
Positive Control Wells: Add Assay Buffer (or vehicle solvent like DMSO).
-
Test Compound Wells: Add the diluted test compound.
-
-
Add Enzyme: Add the diluted SIRT1 enzyme solution to the "Positive Control" and "Test Compound" wells. Do not add enzyme to the "Blank" wells[3].
-
Incubation 1 (Deacetylation): Incubate the plate at 37°C for 30-45 minutes[3][7].
-
Initiate Reaction: Start the reaction by adding the Substrate/NAD+ mix to all wells[3].
-
Incubation 2 (Reaction): Incubate the plate at 37°C for another 30 minutes[3].
-
Develop Signal: Add the Developer Solution to all wells[3][7].
-
Incubation 3 (Development): Incubate at room temperature for 15 minutes, protected from light[3][11].
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm[2][3][7].
-
Subtract Background: For each well, subtract the average fluorescence value of the "Blank" wells[7][11].
-
Calculate Percent Activity: Determine the percent activity for each test compound concentration relative to the "Positive Control" (which represents 100% activity).
-
% Activity = (Corrected Signal_Test / Corrected Signal_PositiveControl) * 100
-
-
Determine IC50/EC50: Plot the percent inhibition or activation against the logarithm of the test compound concentration to determine the IC50 or EC50 value[11].
Caption: The principle and workflow of a typical two-step fluorometric SIRT1 assay.
References
- 1. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A continuous sirtuin activity assay without any coupling to enzymatic or chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SIRT-IN-1 Experiments
Welcome to the technical support center for sirtuin inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during experiments with the SIRT1 inhibitor, SIRT-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Sirtuin 1 (SIRT1), a member of the sirtuin family of NAD+-dependent deacetylases.[1][2] SIRT1 removes acetyl groups from a variety of protein substrates, playing a crucial role in cellular processes like gene expression, metabolism, and stress resistance.[1][3] this compound functions by binding to the SIRT1 enzyme, thereby preventing it from deacetylating its target proteins.[1][2]
Q2: What are the downstream effects of SIRT1 inhibition by this compound?
A2: By inhibiting SIRT1, this compound can lead to the hyperacetylation of various SIRT1 substrates. Key targets include p53, NF-κB, and forkhead box O (FOXO) transcription factors.[4][5][6] Increased acetylation of p53 can enhance its transcriptional activity, potentially leading to cell cycle arrest and apoptosis.[5][7] Inhibition of SIRT1 can also lead to increased acetylation of the p65 subunit of NF-κB, which can modulate its activity and impact inflammatory responses.[3][5][8]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the powdered compound at -20°C and stock solutions in DMSO at -80°C to maintain stability. It is also advisable to protect the compound from light.[9]
Troubleshooting Guide: Why is my this compound experiment not showing inhibition?
This guide addresses common issues that may lead to a lack of observable inhibition in your this compound experiment.
Issue 1: Problems with the this compound Compound
Possible Cause: The this compound compound may have degraded, precipitated out of solution, or been used at a suboptimal concentration.
Solutions:
-
Compound Integrity: Ensure the compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock) and protected from light and repeated freeze-thaw cycles.[9] If degradation is suspected, use a fresh vial of the inhibitor.
-
Solubility: this compound has poor aqueous solubility. When diluting the DMSO stock into aqueous solutions or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect for any precipitates.
-
Concentration Optimization: The effective concentration of this compound can vary between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Quantitative Data Summary: Recommended Concentration Ranges for SIRT1 Inhibitors
| Inhibitor | Cell Type | Effective Concentration Range | IC50 | Reference |
| EX-527 | Various | 1 - 10 µM | 38 - 98 nM (in vitro) | [10] |
| Sirtinol | Various | 10 - 100 µM | 40 µM (in vitro for human SIRT1) | [11] |
| Cambinol | Various | 10 - 50 µM | 12.7 µM (in vitro for SIRT1) | [11] |
Note: This table provides general guidance. The optimal concentration for this compound in your specific experiment must be determined empirically.
Issue 2: Experimental Design and Execution
Possible Cause: The experimental setup, including cell conditions, incubation times, and the choice of readouts, may not be appropriate for observing SIRT1 inhibition.
Solutions:
-
Cellular Health: Ensure your cells are healthy and in the logarithmic growth phase. High cell density or unhealthy cells can affect experimental outcomes.
-
Incubation Time: The time required for this compound to exert its effect can vary. Perform a time-course experiment to identify the optimal incubation period.
-
Positive and Negative Controls: Always include appropriate controls. A vehicle control (e.g., DMSO) is essential. For cellular assays, consider using a known activator of SIRT1 (like Resveratrol) as a negative control for inhibition, or a different, validated SIRT1 inhibitor as a positive control.
-
SIRT1 Expression Levels: Confirm that your cell line expresses sufficient levels of SIRT1. SIRT1 expression can vary between cell types and can be influenced by culture conditions.[12][13] You can check this by Western blotting.
Issue 3: Issues with Readouts and Assays
Possible Cause: The chosen method for measuring SIRT1 inhibition may not be sensitive enough, or there may be technical issues with the assay itself.
Solutions:
-
Direct Enzyme Activity Assays: Fluorometric assays are a common and sensitive method to directly measure SIRT1 deacetylase activity in vitro or in cell lysates.[14] Ensure the kit is not expired and that the protocol is followed precisely.
-
Western Blotting for Downstream Targets: Measuring the acetylation status of known SIRT1 substrates is a reliable way to confirm inhibitor activity in cells. An increase in the acetylation of p53 at lysine (B10760008) 382 (p53-K382ac) is a widely used marker of SIRT1 inhibition.[5][15]
-
Antibody Specificity: When performing Western blots, ensure the antibodies used to detect acetylated proteins are specific and have been validated for the application.
-
Off-Target Effects: Be aware of potential off-target effects of your inhibitor.[16][17][18] If possible, use a second, structurally different SIRT1 inhibitor to confirm that the observed phenotype is due to SIRT1 inhibition and not an off-target effect. RNA interference (siRNA) can also be used to validate the role of SIRT1.[11]
Detailed Experimental Protocols
Protocol 1: Fluorometric SIRT1 Activity Assay
This protocol provides a general guideline for using a commercially available fluorometric SIRT1 activity assay kit.
-
Prepare Reagents: Reconstitute all kit components as instructed by the manufacturer.
-
Prepare Cell Lysate (for intracellular activity):
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse cells using the provided lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Add assay buffer, NAD+, and the fluorogenic substrate to each well of a 96-well plate.
-
Add your cell lysate or purified SIRT1 enzyme.
-
Add this compound at the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
-
Incubation: Incubate the plate at 37°C for the time recommended in the kit's protocol (typically 30-60 minutes).
-
Develop and Read: Add the developer solution and incubate for an additional 15-30 minutes. Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound compared to the vehicle control.
Protocol 2: Western Blot for Acetylated p53
-
Cell Treatment: Seed cells and allow them to adhere. Treat with this compound at various concentrations for the desired time. It can be beneficial to co-treat with a DNA-damaging agent (e.g., etoposide) to induce p53 expression and acetylation.[5]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetylated p53 (e.g., anti-p53-K382ac) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total p53 or a loading control like β-actin or GAPDH.
Visualizations
Caption: SIRT1 signaling pathway and the inhibitory action of this compound.
References
- 1. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SirT1 (D1D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirt1 and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased SIRT1 expression in the peripheral blood of patients with Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. The ups and downs of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nuclear deacetylase Sirtuin-1 induces mitochondrial acetylation and calcium overload leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Technical Support Center: Improving the Reliability of Experiments Using SIRT-IN-1
For researchers, scientists, and drug development professionals utilizing SIRT-IN-1, this technical support center provides essential guidance to ensure the reliability and reproducibility of your experiments. Below you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, alongside detailed experimental protocols and key data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated after dilution in my aqueous buffer or cell culture medium. What should I do?
A1: Precipitation is a common issue due to the hydrophobic nature of many small molecule inhibitors. Here are several steps to address this:
-
Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[1]
-
Solubilization Aids: For in vivo studies or challenging in vitro systems, consider using a co-solvent system. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[2][3][4] For example, a stock solution in DMSO can be diluted into a vehicle containing 40% PEG300, 5% Tween-80, and 45% saline.[2][3]
-
Sonication and Warming: Gentle warming and sonication can help redissolve the compound.[2] However, avoid excessive heat which could lead to degradation.
-
Fresh Preparations: It is always recommended to prepare fresh working solutions for each experiment from a concentrated stock.[1][2]
Q2: I am not observing the expected inhibitory effect of this compound in my assay. What are the possible reasons?
A2: Several factors could contribute to a lack of observable activity. Consider the following troubleshooting steps:
-
Compound Integrity: Improper storage can lead to the degradation of this compound. Store the solid compound and stock solutions at the recommended temperatures (solid at 4°C, protected from light; DMSO stock at -20°C for up to 1 month or -80°C for up to 6 months) and protect from light.[2] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1]
-
Dose-Response: The effective concentration of this compound can vary between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
-
SIRT1 Expression Levels: The expression and activity of SIRT1 can differ significantly between cell lines. Confirm the expression of SIRT1 in your cells of interest using methods like Western blotting or qPCR.
-
Cellular Uptake: The compound may not be efficiently penetrating your specific cell type. You may need to optimize the incubation time and concentration.
-
Assay-Specific Issues: If you are using a fluorometric assay, be aware that some compounds can interfere with the fluorescent signal. It is advisable to test the compound alone to check for any intrinsic fluorescence.[5]
Q3: How can I be sure that the effects I am seeing are specific to SIRT1 inhibition, given that this compound is a pan-SIRT1/2/3 inhibitor?
A3: This is a critical consideration for interpreting your results. Here are some strategies to address target specificity:
-
Use of More Selective Inhibitors: Compare the effects of this compound with a more selective SIRT1 inhibitor, if available. For instance, SIRT1-IN-1 shows higher selectivity for SIRT1 over SIRT2 and SIRT3.[3]
-
Genetic Knockdown/Knockout: The most rigorous approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SIRT1 expression. If the phenotype observed with this compound is rescued or mimicked by SIRT1 knockdown/knockout, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a SIRT1 knockdown or knockout background, the effects of this compound should be diminished or absent.
-
Downstream Target Analysis: Analyze the acetylation status of known specific substrates of SIRT1, SIRT2, and SIRT3 to dissect which pathway is being affected. For example, p53 is a well-known substrate of SIRT1.[6][7]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM)[2] |
| SIRT1 | 15 |
| SIRT2 | 10 |
| SIRT3 | 33 |
Key Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. Gentle vortexing and brief sonication can aid dissolution. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your desired cell culture medium or assay buffer. Ensure the final DMSO concentration in the culture or assay does not exceed a non-toxic level (typically <0.5%).
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits.[5][8][9]
-
Reagent Preparation: Prepare the assay buffer, a solution of recombinant human SIRT1 enzyme, a fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine), and NAD+.
-
Assay Plate Setup: In a 96-well black plate, add the assay buffer to all wells. Add your diluted this compound or vehicle control. Include a "no enzyme" control and a positive control inhibitor like nicotinamide (B372718).[5]
-
Enzyme Addition: Add the SIRT1 enzyme solution to all wells except the "no enzyme" control.
-
Reaction Initiation: Start the enzymatic reaction by adding the NAD+ solution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[5]
-
Data Analysis: Subtract the background fluorescence from the "no enzyme" control. Normalize the data to the vehicle control (100% activity) and plot the results to determine the IC50 value of this compound.
Western Blot for p53 Acetylation
-
Cell Treatment: Plate and culture your cells to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide to inhibit sirtuins).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated-p53 (e.g., at lysine (B10760008) 382).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe it for total p53 and a loading control like β-actin or GAPDH.[10]
Visualizing Key Pathways and Workflows
Caption: Simplified SIRT1 signaling pathway showing key substrates and the inhibitory action of this compound.
Caption: A typical experimental workflow for investigating the effects of this compound.
Caption: A logical troubleshooting workflow for addressing unexpected experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 8. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SIRT-IN-1 in Western Blot Analysis
Welcome to the technical support center for troubleshooting issues with SIRT-IN-1 in Western blot analysis. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent pan-inhibitor of Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3).[1][2][3] Sirtuins are a class of NAD+-dependent deacetylases that remove acetyl groups from lysine (B10760008) residues on various protein substrates.[4] this compound functions by binding to the catalytic active site of these sirtuins, occupying the nicotinamide (B372718) C-pocket and the acetyl-lysine substrate channel, thereby blocking their deacetylase activity.[1] A common method to verify the inhibitory action of this compound in a cellular context is to assess the acetylation status of known sirtuin downstream targets, such as p53 for SIRT1.[4][5][6] Inhibition of SIRT1 will lead to an increase in acetylated p53 (Ac-p53).[4][6][7][8]
Q2: What is the expected molecular weight of SIRT1 in a Western blot?
The expected molecular weight of full-length human SIRT1 is approximately 110-120 kDa.[9] However, post-translationally modified SIRT1 can migrate at around 130 kDa.[10] Additionally, under certain conditions such as TNF alpha treatment or DNA damage, cleavage of SIRT1 can occur, resulting in a smaller fragment of about 75-80 kDa.[10][11]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[1][2] For in vitro experiments, stock solutions can be prepared in DMSO. It is crucial to use newly opened or anhydrous DMSO as the compound is hygroscopic, and water content can affect solubility.[1][12]
Storage Recommendations:
-
Solid form: Store at 4°C, protected from light.[1]
-
DMSO stock solution: Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
Troubleshooting Guide: this compound Not Working in Western Blot
This guide addresses the issue where you do not observe the expected effect of this compound in your Western blot analysis, typically a lack of increase in the acetylation of a downstream target like p53.
Problem Area 1: this compound Treatment
Q: I don't see an increase in my target protein's acetylation after this compound treatment. Is the inhibitor working?
Possible Causes and Solutions:
-
Incorrect Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. Based on its IC50 values, a starting concentration range of 1-10 µM is recommended for cell-based assays to ensure effective inhibition.[4] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Insufficient Incubation Time: A typical treatment time for sirtuin inhibitors is 24 to 48 hours.[4] If the incubation time is too short, the change in acetylation levels may not be detectable. Consider a time-course experiment to identify the optimal treatment duration.
-
Inhibitor Instability or Precipitation: this compound, like many small molecules, can have limited solubility in aqueous cell culture media and may precipitate.[13]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent toxicity and precipitation.[13]
-
Visual Inspection: Before treating your cells, visually inspect the media to ensure there is no precipitate.
-
Preparation: If you observe precipitation when diluting your DMSO stock in aqueous buffer, gentle warming to 37°C or brief sonication of the diluted solution may help.[13]
-
-
Low SIRT1 Expression in Your Cell Line: The effect of a SIRT1 inhibitor will be minimal if the target protein, SIRT1, is expressed at very low levels in your chosen cell line.
-
Verify Expression: Confirm the expression of SIRT1 in your cell line using Western blot or qPCR.[14]
-
Positive Control: If possible, use a cell line known to have high SIRT1 expression as a positive control.
-
| Parameter | Recommendation |
| This compound Concentration | Start with a range of 1-10 µM |
| Incubation Time | 24-48 hours |
| Final DMSO Concentration | < 0.5% |
Problem Area 2: Western Blot Protocol
Q: My Western blot for the downstream target (e.g., acetyl-p53) is not showing a signal or has high background. What should I check?
Possible Causes and Solutions:
-
Antibody Issues:
-
Primary Antibody: Ensure you are using an antibody that specifically recognizes the acetylated form of your target protein (e.g., anti-acetyl-p53 at Lys382 for SIRT1 inhibition).[4][6] Verify the antibody's compatibility with Western blot and the species you are working with.[15] You may need to optimize the primary antibody concentration; too high a concentration can lead to non-specific bands, while too low a concentration can result in a weak or no signal.[15][16]
-
Secondary Antibody: The secondary antibody must be compatible with the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[15]
-
-
Insufficient Protein Loading: For detecting post-translationally modified proteins, which may be of low abundance, you may need to load a higher amount of total protein per lane, potentially up to 100 µg for whole tissue extracts.[14]
-
Inefficient Protein Transfer:
-
Verification: Use a reversible stain like Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane.[15]
-
Membrane Type and Pore Size: For proteins of different sizes, the membrane pore size is important. For larger proteins like SIRT1 (~120 kDa), a 0.45 µm pore size is generally suitable.[9]
-
-
Suboptimal Blocking and Washing:
-
Blocking: Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[4]
-
Washing: Inadequate washing can lead to high background. Wash the membrane three times for 10 minutes each with TBST after both primary and secondary antibody incubations.[4][9]
-
Experimental Protocols
Detailed Western Blot Protocol for Detecting SIRT1 Inhibition
This protocol is designed to assess the inhibition of SIRT1 by this compound by measuring the levels of total SIRT1 and acetylated p53 (Lys382).
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.[4]
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for 24-48 hours. Include a vehicle-only (DMSO) control.[4]
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.[9]
-
Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE:
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
5. SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of total protein per lane into a polyacrylamide gel (the percentage will depend on the target protein's molecular weight; ~8% for SIRT1, ~10% for p53).[9]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Anti-SIRT1
-
Anti-acetyl-p53 (Lys382)
-
Anti-total p53
-
Anti-β-actin or GAPDH (as a loading control)[4]
-
-
Wash the membrane three times with TBST for 10 minutes each.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 10 minutes each.[4]
7. Signal Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
-
Visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.[9]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Detailed Introduction of SIRT1 Target Detection - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: A Guide to Selecting Controls for SIRT-IN-1 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on selecting the appropriate controls for experiments involving the sirtuin inhibitor, SIRT-IN-1. Accurate and robust experimental design is critical for interpreting your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which sirtuins does it inhibit?
A1: this compound is a small molecule inhibitor of the sirtuin family of NAD⁺-dependent deacetylases. There is some variability in the reported selectivity of compounds referred to as "this compound". One compound with CAS number 1431411-60-7 is described as an inhibitor of SIRT1, SIRT2, and SIRT3. Another compound, often referred to as "SIRT1-IN-1," is a selective SIRT1 inhibitor with an IC₅₀ of 0.205 µM, showing significantly less potency against SIRT2 (IC₅₀ of 11.5 µM). It is crucial to verify the specific selectivity profile of the this compound compound you are using from the supplier's technical data sheet.
Q2: Why are controls so important in my this compound experiment?
A2: A comprehensive set of controls is essential to ensure that the observed effects are specifically due to the inhibition of the intended sirtuin target(s) by this compound and not due to off-target effects, the vehicle used to dissolve the compound, or other experimental variables. Proper controls allow for valid data interpretation and eliminate confounding factors.
Q3: What is a vehicle control and why do I need it?
A3: The vehicle is the solvent used to dissolve the this compound inhibitor, which is often dimethyl sulfoxide (B87167) (DMSO). A vehicle control group consists of cells or samples treated with the same concentration of the vehicle as the experimental group, but without the inhibitor. This is critical to ensure that the solvent itself does not have any biological effects on your experimental system.
Q4: What are positive controls and which ones should I use for a this compound experiment?
A4: Positive controls are well-characterized compounds that are known to produce a specific, expected effect. They help to validate that your assay is working correctly. For a this compound experiment, we recommend the following positive controls:
-
Pan-Sirtuin Inhibitor: Nicotinamide is a physiological inhibitor of all sirtuins and can be used as a broad-spectrum positive control to observe the effects of general sirtuin inhibition.[1][2][3][4]
-
Selective SIRT1 Inhibitor: EX-527 (also known as Selisistat) is a potent and highly selective SIRT1 inhibitor.[5][6][7][8][9][10][11] Using EX-527 can help you to dissect the specific effects of SIRT1 inhibition in your system, which is particularly useful if your this compound compound also targets SIRT1.
Q5: What is a negative control and what can I use?
A5: A negative control is a compound that is structurally similar to the active compound but is biologically inactive. This is the ideal control to account for any potential off-target effects of the chemical scaffold of the inhibitor. The (R)-enantiomer of EX-527 (EX-242) is known to be inactive, while the (S)-enantiomer (EX-243) is the active form.[5] If a confirmed inactive analog of your specific this compound is not commercially available, using a structurally related but inactive compound from the same chemical class can be an alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect observed after this compound treatment. | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the target sirtuin(s). 2. Poor compound stability: The inhibitor may have degraded. 3. Cell type is not sensitive: The targeted sirtuin may not play a significant role in the measured endpoint in your specific cell line. 4. Assay is not working: The downstream assay to measure the effect of inhibition is not functioning correctly. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Prepare fresh stock solutions of the inhibitor and store them properly as recommended by the supplier. 3. Confirm the expression of the target sirtuin(s) (SIRT1, SIRT2, etc.) in your cell line via Western blot or qPCR. 4. Run a positive control (e.g., EX-527 or Nicotinamide) to ensure your assay can detect sirtuin inhibition. |
| High background or non-specific effects observed. | 1. Vehicle (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. 2. Off-target effects of the inhibitor: this compound may be affecting other proteins in the cell. 3. Antibody non-specificity (in Western blotting): The antibody used for detection may be cross-reacting with other proteins. | 1. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle control. 2. Use a negative control (an inactive structural analog, if available). Additionally, you can use genetic controls like siRNA-mediated knockdown or overexpression of the target sirtuin to confirm the specificity of the inhibitor's effect. 3. Validate your antibody using appropriate controls, such as knockout/knockdown cell lysates or by using blocking peptides.[6][7][12] |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent inhibitor preparation: Errors in weighing or diluting the compound. 3. Variability in assay procedure: Inconsistent incubation times, temperatures, or reagent concentrations. | 1. Use cells within a consistent and narrow passage number range and ensure similar confluency at the time of treatment. 2. Prepare a large batch of stock solution and aliquot it for single use to minimize freeze-thaw cycles. 3. Follow a standardized and detailed experimental protocol meticulously for all experiments. |
Data Presentation: Sirtuin Inhibitor Selectivity
The following table summarizes the reported IC₅₀ values for various sirtuin inhibitors. It is crucial to consult the technical data sheet for your specific lot of this compound.
| Inhibitor | SIRT1 IC₅₀ | SIRT2 IC₅₀ | SIRT3 IC₅₀ | Other SIRTs | Selectivity Notes |
| This compound (CAS 1431411-60-7) | Inhibitor | Inhibitor | Inhibitor | - | Reported to inhibit SIRT1/2/3. |
| SIRT1-IN-1 | 0.205 µM | 11.5 µM | - | - | Selective for SIRT1 over SIRT2. |
| EX-527 (Selisistat) | 38 nM[10][13] | 19.6 µM[10] | 48.7 µM[10] | No inhibition of SIRT4-7 up to 100 µM[10] | Highly selective for SIRT1.[5][8][9][10][11][13] |
| Nicotinamide | ~50-120 µM[14] | ~100 µM[14] | ~37-50 µM[2][14] | Inhibits SIRT5 and SIRT6[14] | Pan-sirtuin inhibitor.[1][2][3][4][14][15] |
| Sirtinol | ~40-131 µM[14] | ~38 µM[13] | - | - | Non-selective, also inhibits SIRT2.[13][14] |
| Cambinol | 56 µM[16] | 59 µM[16] | - | Weakly inhibits SIRT5[16] | Non-selective, inhibits SIRT1 and SIRT2.[16] |
| Suramin | 0.297 µM[16] | 1.15 µM[16] | - | Potent inhibitor of SIRT5 (IC₅₀ = 22 µM)[16] | Potent but non-selective sirtuin inhibitor. |
Mandatory Visualizations
Below are diagrams to help visualize key concepts and workflows for your this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajms.iq [ajms.iq]
- 16. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for SIRT-IN-1 in Cell Treatments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for SIRT-IN-1 in cell-based assays. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, pan-sirtuin inhibitor. It targets multiple members of the sirtuin (SIRT) family of NAD+-dependent deacetylases, particularly SIRT1, SIRT2, and SIRT3, with IC50 values in the low nanomolar range.[1][2] Its mechanism of action involves binding to the catalytic domain of these sirtuins, which blocks the deacetylation of their downstream protein targets. This inhibition leads to the hyperacetylation of various substrates, including histones and non-histone proteins like p53 and FOXO transcription factors, which can in turn trigger a range of cellular responses such as cell cycle arrest and apoptosis.[3]
Q2: What is a good starting concentration range for this compound in cell culture experiments?
A2: The optimal working concentration of this compound is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured. A common starting point for most cell-based assays is in the low micromolar range. It is highly recommended to perform a dose-response experiment, with a suggested starting range from 0.1 µM to 50 µM, to determine the optimal concentration for your particular experimental model.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To maintain its stability, it is advisable to create small aliquots of the stock solution to avoid multiple freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term use.[3] When preparing working solutions, the stock should be further diluted in your cell culture medium immediately before the experiment.
Q4: Why is optimizing the incubation time for this compound a critical step?
A4: The effects of many small molecule inhibitors, including this compound, are time-dependent. An incubation time that is too short may not allow for sufficient target engagement, leading to an underestimation of the inhibitor's potency (resulting in a higher IC50 value). Conversely, an overly long incubation period can lead to secondary or off-target effects, as well as cytotoxicity, which can confound the interpretation of your results.[4] Therefore, optimizing the incubation time is essential for accurately assessing the efficacy and potency of this compound.
Q5: What are the potential off-target effects of this compound?
A5: As a pan-sirtuin inhibitor, this compound is known to inhibit SIRT2 and SIRT3 in addition to its primary target, SIRT1.[3] This lack of complete selectivity means that the observed cellular effects may be a result of the inhibition of multiple sirtuin family members. It is important to consider these potential off-target effects when interpreting your experimental data.
Troubleshooting Guide
This troubleshooting guide addresses common issues that may arise during the optimization of this compound incubation time.
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibitory effect observed | 1. Insufficient Incubation Time: The inhibitor may not have had enough time to exert its effect. 2. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line. 3. Compound Instability: The inhibitor may have degraded due to improper storage or handling. 4. Cell Line Resistance: The targeted sirtuin pathway may not be critical for the survival or function of the cell line being used. | 1. Extend Incubation Time: Conduct a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours). 2. Increase Concentration: Perform a dose-response experiment with a wider and higher range of concentrations. 3. Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored, aliquoted stock solution. 4. Use a Positive Control: Confirm the activity of this compound in a cell line known to be sensitive to sirtuin inhibition. |
| High levels of cell death, even at low concentrations | 1. Excessive Incubation Time: Prolonged exposure can lead to general cytotoxicity. 2. High Inhibitor Concentration: The concentration may be too high, causing off-target toxicity. 3. Solvent Toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells. | 1. Reduce Incubation Time: Test earlier time points in your experiment. 2. Lower Concentration: Use a lower range of this compound concentrations based on initial dose-response data. 3. Control for Solvent Effects: Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Inconsistent results between experiments | 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or growth phase can affect the cellular response. 2. Inconsistent Inhibitor Preparation: Errors in dilution or degradation of the compound can lead to variability. 3. Assay Timing and Execution: Minor variations in the timing of steps can impact results. | 1. Standardize Cell Culture: Use cells at a consistent confluency and passage number, and ensure they are in the logarithmic growth phase. 2. Prepare Fresh Dilutions: Make fresh dilutions of this compound for each experiment. 3. Maintain Consistent Protocols: Adhere strictly to the established experimental protocol, paying close attention to timing. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal incubation duration for observing a significant biological effect of this compound.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Assay reagent for measuring the desired endpoint (e.g., CellTiter-Glo® for viability, specific antibody for Western blot)
-
DMSO (for vehicle control)
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a 2X working solution of this compound in complete culture medium at a concentration known to elicit a response (e.g., the IC50 value if known, or a concentration from the middle of the recommended range, such as 10 µM).
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in complete culture medium).
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add 50 µL of complete medium to each well.
-
Add 50 µL of the 2X this compound working solution to the treatment wells and 50 µL of the 2X vehicle control to the control wells. This will result in a 1X final concentration.
-
-
Incubation:
-
Incubate the plates for a range of time points. For assessing effects on cell viability or apoptosis, suggested time points are 24, 48, and 72 hours. For more immediate effects on protein acetylation, shorter time points such as 1, 2, 4, 8, and 24 hours may be more appropriate.[4]
-
-
Data Collection:
-
At each designated time point, perform the appropriate assay to measure your endpoint of interest (e.g., add CellTiter-Glo® reagent and measure luminescence for a viability assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition or the change in the measured parameter for each time point relative to the vehicle control.
-
Plot the results as a function of incubation time to identify the duration at which the desired effect reaches a plateau or is most significant.
-
Visualizations
Caption: this compound inhibits SIRT1, preventing deacetylation of downstream targets.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Navigating Batch-to-Batch Variability of SIRT-IN-1: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is SIRT-IN-1 and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2.[1][2] Sirtuins play a crucial role in various cellular processes, including gene expression, metabolism, and stress response, by removing acetyl groups from histone and non-histone proteins.[3][4] By inhibiting SIRT1 and SIRT2, this compound can modulate the acetylation status of their downstream targets, thereby influencing these cellular pathways.[1][5]
Q2: What is batch-to-batch variability and why is it a concern for this compound?
A2: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound.[6][7] For a small molecule inhibitor like this compound, this variability can manifest as differences in purity, the presence of isomers, or degradation products, which can significantly impact its biological activity and lead to inconsistent experimental outcomes.[8][9][10]
Q3: What are the potential consequences of using a variable batch of this compound?
A3: Using a batch of this compound with altered properties can lead to a range of issues, including:
-
Inconsistent experimental results: Difficulty in reproducing findings across experiments.
-
Misinterpretation of data: Attributing observed effects to the biological system rather than the variable inhibitor.
-
Wasted resources: Loss of time, reagents, and animal models due to unreliable experiments.
-
Difficulty in comparing data: Inability to compare results with those from other laboratories.
Troubleshooting Guide
This section addresses specific issues that may arise from batch-to-batch variability of this compound.
Issue 1: My current batch of this compound shows lower potency than previous batches.
-
Possible Cause: The new batch may have a lower purity, contain inactive isomers, or may have degraded during storage.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Request the Certificate of Analysis (CoA) from the supplier for the specific batch.
-
Perform independent analytical chemistry to confirm the identity and purity. Recommended techniques include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
-
Assess Biological Activity:
-
Perform a dose-response experiment using a validated in vitro SIRT1 or SIRT2 enzymatic assay to determine the IC50 value of the new batch.
-
Compare the IC50 value to that of a previously validated, "gold-standard" batch.
-
-
Check for Proper Storage:
-
Issue 2: I am observing unexpected or off-target effects with a new batch of this compound.
-
Possible Cause: The new batch may contain impurities with their own biological activities.
-
Troubleshooting Steps:
-
Purity Analysis: As with potency issues, a thorough analysis of the compound's purity is the first critical step.
-
Negative Control Experiments:
-
Include a vehicle-only control (e.g., DMSO) to ensure the observed effects are not due to the solvent.
-
If available, use a structurally similar but inactive analog of this compound as a negative control to demonstrate specificity.[13]
-
-
Target Engagement Assays:
-
Utilize techniques like cellular thermal shift assays (CETSA) or western blotting for downstream targets of SIRT1/2 to confirm that the inhibitor is engaging its intended targets within the cell.
-
-
Issue 3: My results are inconsistent even within the same batch of this compound.
-
Possible Cause: The compound may be unstable in your experimental media or under your specific experimental conditions.
-
Troubleshooting Steps:
-
Assess Compound Stability:
-
Incubate this compound in your cell culture media or assay buffer for the duration of your experiment.
-
Analyze the stability of the compound over time using HPLC to check for degradation.
-
-
Standardize Solution Preparation:
-
Always prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use vials.
-
-
Ensure Consistent Experimental Conditions:
-
Maintain consistent cell densities, incubation times, and other experimental parameters.
-
-
Data Presentation: Quality Control of this compound Batches
To systematically track and compare different batches of this compound, it is recommended to maintain a quality control log. The following table provides a template for organizing this data.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Supplier | Supplier X | Supplier Y | Supplier X | - |
| Lot Number | 12345 | 67890 | 54321 | - |
| Date of Receipt | 2025-01-15 | 2025-06-01 | 2025-11-20 | - |
| Purity (by HPLC) | 99.5% | 95.2% | 99.1% | > 98% |
| Identity (by MS) | Confirmed | Confirmed | Confirmed | Matches expected mass |
| SIRT1 IC50 (nM) | 50 | 250 | 65 | 40-70 nM |
| SIRT2 IC50 (nM) | 150 | 800 | 180 | 130-200 nM |
| Appearance | White powder | Off-white powder | White powder | White to off-white powder |
| Solubility in DMSO | > 10 mM | > 10 mM | > 10 mM | > 10 mM |
| Pass/Fail | Pass | Fail | Pass | - |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the standard solution and calculate the peak area of this compound.
-
Purity is determined by the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro SIRT1/SIRT2 Enzymatic Assay
-
Reagents:
-
Recombinant human SIRT1 or SIRT2 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit).
-
NAD+.
-
Assay buffer.
-
Developer solution.
-
This compound (test batch and reference batch).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, SIRT1 or SIRT2 enzyme, and the this compound dilutions.
-
Initiate the reaction by adding the peptide substrate and NAD+.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits SIRT1 and SIRT2, preventing the deacetylation of their respective substrates.
Caption: A workflow for troubleshooting batch-to-batch variability of this compound.
Caption: Potential causes of batch-to-batch variability and their consequences.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 4. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing [cellandgene.com]
- 9. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Low Signal in SIRT1 Fluorometric Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low signal issues encountered during SIRT1 fluorometric assays, particularly when using inhibitors like SIRT-IN-1.
Understanding the Assay Principle
The SIRT1 fluorometric assay is typically a two-step enzymatic process designed for high-throughput screening.[1][2]
-
Deacetylation: The SIRT1 enzyme removes an acetyl group from a synthetic peptide substrate in the presence of its essential co-substrate, NAD+.[3][4]
-
Signal Generation: A developer solution, containing a protease, is added. This protease specifically cleaves the deacetylated peptide, separating a fluorophore from a quencher molecule.[2][5] The subsequent increase in fluorescence is directly proportional to SIRT1 activity.[1]
A low or absent signal indicates a failure at one or more points in this workflow.
Caption: General workflow for a two-step SIRT1 fluorometric assay.
Caption: SIRT1 deacetylates the substrate, enabling cleavage by a developer to produce a signal.
Frequently Asked Questions (FAQs)
Q1: My signal is low or absent in all wells, including my positive control (enzyme + substrate, no inhibitor). What should I check first?
A low positive control signal points to a systemic problem with one of the core assay components or conditions, not the inhibitor. Systematically check the following:
-
Reagent Integrity: Ensure the SIRT1 enzyme has not been improperly stored or subjected to excessive freeze-thaw cycles, which can denature it.[6] Verify that the NAD+ and developer solutions have not expired or degraded.
-
Reagent Preparation: Double-check all dilution calculations for the enzyme, substrate, and NAD+. Prepare fresh dilutions if there is any doubt.
-
Instrument Settings: Confirm you are using the correct excitation and emission wavelengths for the fluorophore in your kit (e.g., for AMC, Ex: 350-360 nm, Em: 450-465 nm).[7] Check that the plate reader's gain setting is optimal.
-
Assay Conditions: Ensure the assay buffer pH is correct and that incubations were performed at the recommended temperature (typically 37°C) for the specified duration.[1]
Q2: My positive control signal is strong, but my wells with this compound have no signal, even at very low concentrations. What could be the issue?
This suggests a problem specific to the inhibitor or its interaction with the assay.
-
Compound Interference: The inhibitor itself may be interfering with the fluorescent signal. Run a control well with only the inhibitor, buffer, and substrate (post-development) to see if it quenches fluorescence. Some compounds can also be fluorescent and may interfere with results.[6]
-
Solvent Effects: High concentrations of solvents like DMSO can inhibit SIRT1 activity.[7] Ensure the final concentration of the solvent in the well is low and consistent across all wells, including the positive control. The final DMSO concentration should typically not exceed 1%.[6]
-
Inhibitor Solubility: Visually inspect the wells containing this compound under a light source to check for any signs of precipitation. If the compound is not fully dissolved, it cannot act on the enzyme effectively.
-
Incorrect Stock Concentration: An error in calculating the this compound stock concentration could lead to using a much higher concentration than intended, completely abolishing enzyme activity. Re-verify calculations and consider preparing a fresh stock solution.
Q3: What are the essential controls to include in every SIRT1 inhibitor screening experiment?
Proper controls are critical for interpreting your results. Always include:
-
100% Activity Control (Positive Control): Contains SIRT1, substrate, and NAD+ with the vehicle (e.g., DMSO) used to dissolve the inhibitor. This defines the maximum signal.
-
Background/Blank Control: Contains substrate and NAD+ but no SIRT1 enzyme. This measures the background fluorescence of the reagents.[1]
-
Reference Inhibitor Control: Contains all reaction components plus a known SIRT1 inhibitor (e.g., Nicotinamide (B372718), often included in kits).[1][6] This validates that the assay system can detect inhibition.
-
Compound Control: Contains the inhibitor (this compound) with the substrate and developer but no enzyme. This checks for interference of the compound with the fluorescent signal itself.[6]
Troubleshooting Guide
Use the following decision tree and checklist to systematically diagnose the cause of a low signal in your assay.
// YES Path (Systemic Failure) a1_yes [label="Systemic Assay Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Check Instrument:\nAre Ex/Em wavelengths & gain correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Correct instrument settings.\nRerun experiment.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Check Reagents:\nAre enzyme, NAD+, developer active?\nAre concentrations correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Use fresh reagents/aliquots.\nVerify all calculations.\nRerun experiment.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_no [label="Check assay conditions:\n(temp, time, buffer pH).\nOptimize and rerun.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// NO Path (Inhibitor-Specific Issue) a1_no [label="Inhibitor-Specific Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q4 [label="Check 'Compound Control':\nDoes this compound alone interfere\nwith fluorescence?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a4_yes [label="Compound interferes with readout.\nAssay may be unsuitable for this compound.\nConsider alternative assay format.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q5 [label="Check Vehicle/Solvent:\nIs final DMSO % too high (>1%)?\nIs vehicle consistent in all wells?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a5_yes [label="Reduce final solvent concentration.\nEnsure vehicle control is accurate.\nRerun experiment.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a5_no [label="Inhibitor is likely highly potent or\nconcentration is too high.\nPerform a dose-response curve\nstarting from a much lower concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> a1_yes [label=" Yes "]; q1 -> a1_no [label=" No "];
a1_yes -> q2; q2 -> a2_yes [label=" No "]; q2 -> q3 [label=" Yes "]; q3 -> a3_yes [label=" No "]; q3 -> a3_no [label=" Yes "];
a1_no -> q4; q4 -> a4_yes [label=" Yes "]; q4 -> q5 [label=" No "]; q5 -> a5_yes [label=" Yes "]; q5 -> a5_no [label=" No "]; }
Caption: Troubleshooting decision tree for low signal in a SIRT1 assay.
Systematic Troubleshooting Checklist
| Potential Cause | Recommended Solution | Relevant Control |
| Reagent & Buffer Issues | ||
| Inactive/Degraded SIRT1 Enzyme | Use a fresh enzyme aliquot. Avoid repeated freeze-thaw cycles.[6] | Positive Control |
| Degraded NAD+ or Developer | Prepare fresh solutions from powder or use new aliquots. Store as recommended. | Positive Control |
| Incorrect Reagent Concentrations | Carefully re-calculate all dilutions. Ensure proper mixing. | All Wells |
| Incorrect Assay Buffer pH | Prepare fresh buffer and verify pH. | All Wells |
| Experimental Procedure Issues | ||
| Incorrect Incubation Time/Temp | Follow the kit protocol precisely (e.g., 30-45 min at 37°C for deacetylation).[1][2] | Positive Control |
| Plate Reader Settings Incorrect | Verify excitation/emission wavelengths and gain settings for your specific fluorophore. | All Wells |
| Inhibitor-Specific Issues | ||
| High Solvent (DMSO) Concentration | Keep final DMSO concentration below 1% and consistent across all wells.[6][7] | Vehicle Control |
| Compound Quenching/Fluorescence | Run a well with the compound + developed substrate (no enzyme). | Compound Control |
| Inhibitor Precipitation | Check wells for precipitate. Lower the concentration or try a different solvent. | Inhibitor Wells |
| Inhibitor Concentration Too High | Perform a wide dose-response curve, starting in the low nanomolar range. | Inhibitor Wells |
Protocols and Data
Standard SIRT1 Fluorometric Assay Protocol
This protocol is a generalized example based on commercially available kits.[1][7] Always refer to your specific kit's manual for exact volumes and concentrations.
-
Reagent Preparation: Thaw all components (SIRT1 enzyme, substrate, NAD+, etc.) on ice. Prepare 1X Assay Buffer from concentrate if necessary.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in 1X Assay Buffer, ensuring the solvent concentration remains constant.
-
Reaction Plate Setup: In a 96-well black plate, add reagents in the following order:
-
1X Assay Buffer.
-
SIRT1 Enzyme.
-
Test inhibitor (this compound) or Vehicle (for positive control).
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a pre-mixed solution of SIRT1 Substrate and NAD+ to all wells to start the reaction.
-
Deacetylation Reaction: Mix the plate and incubate for 30-60 minutes at 37°C, protected from light.
-
Development: Add the Developer solution (containing a protease and a SIRT inhibitor like nicotinamide to stop the reaction) to all wells.
-
Signal Development: Incubate for 10-30 minutes at 37°C or room temperature, protected from light.
-
Fluorescence Measurement: Read the plate in a fluorescence plate reader at the appropriate wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
Typical Experimental Parameters
| Parameter | Typical Value / Range | Notes |
| Reagents | ||
| Recombinant Human SIRT1 | ~1-2 µg per reaction | Lot-specific activity can vary.[1] |
| Fluorogenic Substrate | 10 - 125 µM | Km can be high; follow kit recommendations.[2][7] |
| NAD+ | 0.5 - 3 mM | Must be in excess; essential for the reaction.[2][7] |
| This compound | 1 nM - 100 µM | A wide dose-response is crucial for characterization. |
| Conditions | ||
| Assay Temperature | 37°C | Optimal for enzyme activity.[1] |
| Deacetylation Time | 30 - 60 minutes | Linearity should be confirmed. |
| Development Time | 10 - 30 minutes | Allows for complete cleavage of the deacetylated substrate. |
| Final DMSO Concentration | < 1% | High concentrations can inhibit SIRT1.[6][7] |
| Instrumentation | ||
| Excitation Wavelength | 350 - 380 nm | Dependent on the fluorophore (e.g., AMC).[6] |
| Emission Wavelength | 440 - 465 nm | Dependent on the fluorophore (e.g., AMC).[6] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 4. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
How to minimize off-target effects with SIRT-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SIRT-IN-1, a sirtuin inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help minimize off-target effects and ensure successful experimental outcomes.
Disclaimer: Information regarding a specific compound named "this compound" is limited. The following data and protocols are based on a closely related and well-characterized selective SIRT1 inhibitor, Sirt1-IN-3, to provide a practical and informative guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress response, metabolism, apoptosis, and inflammation by deacetylating numerous protein substrates like p53, NF-κB, and FOXO transcription factors.[1] The primary mechanism of action for this compound is the direct inhibition of SIRT1's deacetylase activity, which results in the hyperacetylation of its downstream targets.[1] A well-documented consequence of SIRT1 inhibition is the increased acetylation of the tumor suppressor protein p53, which can enhance its transcriptional activity, leading to cell cycle arrest and apoptosis.[1][2]
Q2: What is the selectivity profile of this compound?
To minimize off-target effects, it is crucial to understand the selectivity of the inhibitor. The following table summarizes the inhibitory activity of a similar compound, Sirt1-IN-3, against different sirtuin isoforms.
| Sirtuin Isoform | IC50 (μM) | Selectivity vs. SIRT1 |
| SIRT1 | 4.2 | - |
| SIRT2 | 74 | ~18-fold |
| SIRT3 | 235 | ~56-fold |
Data derived from studies on the similar compound Sirt1-IN-3 and indicate a notable selectivity for SIRT1 over SIRT2 and SIRT3.[1]
Q3: What are potential off-target effects and how can they be minimized?
Off-target effects can arise from the inhibition of other sirtuin isoforms or unrelated proteins.[3] Given the selectivity profile, at higher concentrations, this compound may inhibit SIRT2 and SIRT3. To minimize these effects:
-
Use the lowest effective concentration: Determine the optimal concentration for your specific cell line and assay using a dose-response curve.
-
Perform control experiments: Use a structurally distinct SIRT1 inhibitor to confirm that the observed phenotype is due to SIRT1 inhibition.
-
Rescue experiments: Where possible, perform rescue experiments by overexpressing a SIRT1 mutant that is resistant to the inhibitor.
-
Monitor known off-target pathways: If you suspect off-target effects on SIRT2 or SIRT3, assess the acetylation status of their specific substrates.
Q4: How should this compound be stored and handled?
For optimal stability, it is recommended to store this compound as a solid at -20°C, protected from light. For creating stock solutions, use a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) and be consistent across all experimental and control groups.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: No or weak inhibitory effect observed.
-
Q: I am not observing the expected increase in acetylation of SIRT1 targets or the downstream cellular effects. What could be wrong?
-
A: Insufficient Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. Solution: Perform a dose-response experiment to determine the optimal concentration.
-
A: Inactive Compound: The inhibitor may have degraded due to improper storage or handling. Solution: Use a fresh aliquot of the inhibitor. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles.[4]
-
A: Low SIRT1 Expression: The cell line you are using may have low endogenous levels of SIRT1. Solution: Verify SIRT1 expression levels in your cell line using Western blot or qPCR.
-
A: Cell Permeability Issues: While many inhibitors are cell-permeable, issues can arise. Solution: Increase incubation time, though be mindful of potential cytotoxicity.
-
Problem 2: High background or inconsistent results in assays.
-
Q: My assay results are variable and have high background noise. How can I improve this?
-
A: Inconsistent Pipetting or Cell Seeding: Human error can lead to variability. Solution: Ensure accurate and consistent pipetting techniques. When seeding cells, ensure a homogenous cell suspension to have a consistent number of cells per well.
-
A: Assay Reagent Issues: Expired or improperly stored assay reagents can cause problems. Solution: Check the expiration dates of all reagents and store them according to the manufacturer's instructions.
-
A: Insufficient Washing Steps: In assays like Western blotting or ELISA, inadequate washing can lead to high background. Solution: Increase the number and duration of washing steps to ensure removal of unbound reagents.[6]
-
Problem 3: Observed cytotoxicity at working concentrations.
-
Q: The concentrations of this compound that show an effect are also causing significant cell death. What should I do?
-
A: Concentration is Too High: The required concentration for SIRT1 inhibition might be close to the cytotoxic threshold in your specific cell line. Solution: Perform a detailed cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 for cell viability. Try to work at concentrations below this threshold.
-
A: Solvent Toxicity: The solvent (e.g., DMSO) might be causing toxicity, especially at higher concentrations. Solution: Ensure the final solvent concentration is low and consistent across all wells, including a vehicle-only control.[5]
-
A: On-target Apoptosis: Inhibition of SIRT1 can lead to p53 activation and subsequent apoptosis, which might be the intended effect. Solution: Differentiate between general cytotoxicity and targeted apoptosis using assays like Annexin V/PI staining.
-
Experimental Protocols
1. Fluorometric SIRT1 Activity Assay
This protocol is for in vitro determination of SIRT1 inhibition by this compound.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore/quencher pair)
-
NAD+
-
Developer solution
-
This compound
-
Nicotinamide (positive control inhibitor)
-
96-well black plate with a clear bottom
-
-
Procedure:
-
Prepare a 2X working solution of this compound and controls (Nicotinamide, vehicle) in the assay buffer.
-
In a 96-well plate, add 45 µL of the 2X inhibitor or control solutions to the appropriate wells.
-
Add 5 µL of SIRT1 enzyme to each well. Include an enzyme control with only assay buffer.
-
Mix gently and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate mix containing the fluorogenic peptide and NAD+ in assay buffer.
-
Start the reaction by adding 50 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of developer solution, which includes a stop reagent and a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 15 minutes at 37°C.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 395/541 nm).[4]
-
Calculate the percent inhibition relative to the vehicle control.
-
2. Western Blot Analysis for Acetyl-p53
This protocol assesses the in-cell activity of this compound by measuring the acetylation of a known SIRT1 target, p53.
-
Materials:
-
Cell culture reagents
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[5] Incubate on ice for 30 minutes, then centrifuge to pellet debris.[5]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[5]
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel.[5] Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5] After further washes, apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip and re-probe the membrane for total p53 and a loading control to normalize the acetyl-p53 signal.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: SIRT1 signaling pathway and the effect of this compound inhibition.
Caption: General experimental workflow for evaluating this compound.
References
Refining experimental protocols for sirtuin inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with sirtuin inhibitors. All quantitative data is summarized in tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Frequently Asked Questions (FAQs)
Q1: My sirtuin inhibitor shows variable IC50 values between experiments. What are the potential causes?
A1: Fluctuations in IC50 values for a sirtuin inhibitor can arise from several factors:
-
Assay Conditions: Minor variations in temperature, pH, or incubation times can significantly impact enzyme kinetics and inhibitor potency.[1] Ensure consistent conditions across all experiments.
-
Reagent Stability: Sirtuin enzymes, NAD+, and peptide substrates can degrade with improper storage or repeated freeze-thaw cycles.[2] Aliquot reagents and store them at the recommended temperatures.
-
Substrate Concentration: The measured IC50 value can be influenced by the concentration of the acetylated substrate, especially for competitive inhibitors.[3] Use a substrate concentration at or below the Km for the enzyme.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for inhibitors, can interfere with the assay. Keep the final DMSO concentration low and consistent across all wells, typically below 1%.[1]
Q2: How can I determine if my inhibitor is specific for a particular sirtuin isoform?
A2: Establishing inhibitor specificity is crucial. A comprehensive selectivity profile should be generated by testing the inhibitor against all human sirtuin isoforms (SIRT1-7).[4] A common method is to perform dose-response curves for each sirtuin isoform and compare the resulting IC50 values. An inhibitor is generally considered selective if it exhibits a significantly lower IC50 (e.g., >10-fold) for one isoform over the others.[3][5]
Q3: My inhibitor is potent in a biochemical assay but shows no effect in my cell-based assay. Why?
A3: Discrepancies between biochemical and cell-based assay results are common and can be attributed to:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
Metabolism: The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects: In a cellular context, the observed phenotype might be due to the inhibitor acting on other targets, masking its effect on the intended sirtuin.[4]
-
Cellular NAD+ Levels: Sirtuin activity is dependent on the availability of NAD+.[6] Cellular NAD+ concentrations can fluctuate depending on cell type and metabolic state, influencing the apparent potency of the inhibitor.
Q4: What are the appropriate controls for a sirtuin inhibitor study?
A4: Robust controls are essential for valid results:
-
No-Enzyme Control: To measure background signal.[1]
-
No-Inhibitor (Vehicle) Control: Typically DMSO, to assess baseline enzyme activity.[1]
-
Positive Control Inhibitor: A well-characterized pan-sirtuin inhibitor (e.g., Nicotinamide) or a known selective inhibitor for the target sirtuin to validate the assay.[1]
-
Inactive Analog: If available, an inactive structural analog of the test inhibitor can help confirm that the observed effects are due to the specific chemical structure and not non-specific interactions.
Troubleshooting Guides
Guide 1: Inconsistent Results in Fluorescence-Based Deacetylation Assays
| Symptom | Possible Cause | Suggested Solution |
| High background fluorescence | Contaminated reagents or microplates. | Use fresh, high-quality reagents and black, non-binding microplates designed for fluorescence assays.[5] |
| Autofluorescence of the test compound. | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If high, consider a different assay format (e.g., HPLC-based). | |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration. | Empirically determine the optimal concentrations of the sirtuin enzyme and fluorogenic substrate to ensure the reaction is in the linear range.[1] |
| Insufficient incubation time. | Optimize the reaction incubation time to allow for sufficient product formation without reaching a plateau.[1] | |
| Non-reproducible dose-response curves | Inaccurate pipetting. | Use calibrated pipettes and perform serial dilutions of the inhibitor carefully. |
| Reagent instability during the experiment. | Keep enzymes and NAD+ on ice throughout the assay setup.[2] |
Guide 2: Distinguishing On-Target vs. Off-Target Cellular Effects
| Symptom | Possible Cause | Suggested Solution |
| Phenotype observed is inconsistent with known sirtuin function | The inhibitor has off-target effects.[4] | Perform target engagement studies, such as a cellular thermal shift assay (CETSA), to confirm the inhibitor binds to the target sirtuin in cells.[5] |
| Use structurally unrelated inhibitors of the same sirtuin to see if they produce the same phenotype. | ||
| Inhibitor affects multiple pathways | Lack of inhibitor specificity. | Profile the inhibitor against a panel of kinases and other deacetylases (HDACs) to identify potential off-target activities.[7] |
| Use RNAi or CRISPR-Cas9 to knock down the target sirtuin and verify that this phenocopies the inhibitor's effect.[4] |
Quantitative Data Summary
The following table summarizes the IC50 values of commonly used sirtuin inhibitors against various sirtuin isoforms. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | SIRT1 (IC50) | SIRT2 (IC50) | SIRT3 (IC50) | SIRT5 (IC50) | SIRT6 (IC50) | Selectivity Profile |
| EX-527 (Selisistat) | 38-98 nM[3][7] | >200-fold vs SIRT1[3] | ~500-fold vs SIRT1[3] | - | Moderately inhibits[8] | Potent and selective for SIRT1. |
| AGK2 | >14-fold vs SIRT2[3] | 3.5 µM[3] | >14-fold vs SIRT2[3] | - | - | Potent and selective for SIRT2. |
| Cambinol | 56 µM[4] | 59 µM[4] | No inhibition | Weak inhibition | - | Inhibits SIRT1 and SIRT2. |
| Sirtinol | 40-131 µM[4][7] | 38 µM[7] | - | - | - | Inhibits SIRT1 and SIRT2. |
| Thiomyristoyl (TM) | 98 µM[7] | 28 nM[7] | No inhibition | - | - | Potent and specific for SIRT2. |
Detailed Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based Sirtuin Deacetylation Assay
This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by a sirtuin enzyme.[1]
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, etc.)
-
Fluorogenic acetylated peptide substrate (e.g., p53-based peptide)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing reagent (containing a protease like trypsin)
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.[1]
-
Prepare working solutions of sirtuin enzymes, NAD+, and the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, test inhibitor at various concentrations (or DMSO for the control), and the sirtuin enzyme.
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate solution to each well.[1]
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. This incubation time should be within the linear range of the enzymatic reaction.[1]
-
-
Reaction Termination and Development:
-
Stop the reaction by adding the developing reagent to each well.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and the release of the fluorophore.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Protocol 2: Western Blot for Cellular Target Engagement
This protocol is used to assess the acetylation status of a known sirtuin substrate in cells treated with an inhibitor. An increase in the acetylation of a specific substrate is indicative of on-target inhibition.
Materials:
-
Cell line of interest
-
Sirtuin inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (Nicotinamide, Trichostatin A)
-
Primary antibodies (specific for the acetylated substrate and total substrate)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the sirtuin inhibitor or vehicle (DMSO) for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and deacetylase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the acetylated protein to the total protein for each treatment condition.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in sirtuin inhibitor experiments.
Caption: SIRT1-mediated deacetylation of NF-κB p65 as an anti-inflammatory mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of working with SIRT-IN-1, a potent pan-sirtuin inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases. Its primary mechanism of action involves binding to the catalytic domain of sirtuins, thereby blocking their ability to deacetylate histone and non-histone protein substrates. This inhibition leads to the hyperacetylation of various cellular proteins, including key regulators of transcription and metabolism like p53, NF-κB, and FOXO transcription factors.
Q2: What is the selectivity profile of this compound?
This compound is a pan-sirtuin inhibitor, meaning it targets multiple members of the sirtuin family. It is particularly potent against SIRT1, SIRT2, and SIRT3.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). To maintain its stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term use. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: What is a recommended starting concentration for cell-based assays?
The optimal working concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. A common starting point for many cancer cell lines is in the low micromolar range. However, it is crucial to perform a dose-response experiment for your specific cell line to determine the effective concentration range. For example, in MCF-7 breast cancer cells, an effective concentration for inhibiting proliferation has been reported to be around 25 µM for a similar SIRT1 inhibitor, EX-527.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect | Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit sirtuin activity in your specific experimental system. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your cell line and experimental conditions. |
| Compound degradation: Improper storage or handling can lead to the degradation of this compound. | Prepare fresh stock solutions from a new vial of the compound. Always store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Short incubation time: The duration of the treatment may not be sufficient to produce a measurable effect on the downstream targets. | Increase the incubation time and consider performing a time-course experiment to identify the optimal treatment duration. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high: Excessive concentrations of this compound can lead to non-specific cytotoxicity. | Lower the concentration of this compound based on the results of your dose-response and cell viability assays. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is kept below 0.1%. Include a vehicle control (DMSO alone at the same concentration) in your experiments to account for any solvent effects. | |
| Pan-sirtuin inhibition: As this compound inhibits SIRT1, SIRT2, and SIRT3, the observed phenotype may be a result of inhibiting multiple sirtuins. | To dissect the specific roles of each sirtuin, consider using more selective inhibitors for SIRT1 (e.g., EX-527), SIRT2, or SIRT3 as controls, or employ genetic approaches like siRNA-mediated knockdown of individual sirtuins. | |
| Compound precipitation in media | Poor aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. | Prepare working solutions by diluting the DMSO stock in a pre-warmed cell culture medium with vigorous vortexing. Avoid preparing large volumes of working solutions that will be stored for extended periods. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on your experimental system. |
Quantitative Data
Table 1: Inhibitory Activity of this compound and Other Sirtuin Inhibitors
| Compound | Target Sirtuin(s) | IC50 Value | Selectivity Profile |
| This compound | SIRT1, SIRT2, SIRT3 | 15 nM (SIRT1), 10 nM (SIRT2), 33 nM (SIRT3) | Potent pan-inhibitor of SIRT1/2/3. |
| EX-527 (Selisistat) | SIRT1 | 38 - 98 nM | Highly selective for SIRT1 over SIRT2 and SIRT3.[3] |
| Cambinol | SIRT1, SIRT2 | 56 µM (SIRT1), 59 µM (SIRT2) | Dual inhibitor of SIRT1 and SIRT2.[3] |
| Tenovin-6 | SIRT1, SIRT2 | 21 µM (SIRT1), 10 µM (SIRT2) | Inhibitor of SIRT1 and SIRT2.[3][4] |
IC50 values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflows
Caption: SIRT1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Assay)
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the time of analysis.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A typical starting concentration range could be from 0.1 µM to 100 µM. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute on a shaker and then measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: In Vitro Biochemical SIRT1 Activity Assay (Fluorometric)
This protocol describes a method to measure the direct inhibitory effect of this compound on SIRT1 enzyme activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
This compound
-
DMSO
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in SIRT1 Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%).
-
Prepare working solutions of recombinant SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer at the desired concentrations. Keep all reagents on ice.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 Assay Buffer to all wells.
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of NAD+ solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition of SIRT1 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
References
Best practices for storing and handling SIRT-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling SIRT-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage of Solid Compound:
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Light | Protect from light. |
| Shipping | Shipped at room temperature; store as recommended upon receipt.[1] |
Stock Solution Preparation and Storage:
This compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous DMSO. Hygroscopic DMSO can negatively impact solubility.[1] |
| Aliquoting | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] |
| Storage Temperature | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] |
| Light | Protect stock solutions from light.[1][2] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Question: My this compound precipitates when I add it to my cell culture medium or aqueous buffer. What should I do?
-
Answer: this compound has low aqueous solubility. To avoid precipitation, ensure the final concentration of DMSO in your working solution is minimal (typically below 0.5%) to prevent solvent-induced toxicity and precipitation.[2] If precipitation occurs, gentle warming and/or sonication can help dissolve the compound.[1] For in vivo studies, specific formulations with co-solvents such as PEG300, Tween-80, or SBE-β-CD are often necessary to achieve the desired concentration and maintain solubility.[1]
Issue 2: Inconsistent or No Biological Activity
-
Question: I am not observing the expected inhibitory effect of this compound in my assay. What could be the reason?
-
Answer: There are several potential reasons for a lack of biological activity:
-
Compound Degradation: Improper storage or handling, such as repeated freeze-thaw cycles or exposure to light, can lead to the degradation of this compound.[2] Always use freshly prepared working solutions from a properly stored stock.
-
Incorrect Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Cell Line-Specific Effects: The expression and activity of SIRT1 can differ between cell lines.[2] Confirm SIRT1 expression in your cells using methods like Western blotting or qPCR. Consider using a positive control for SIRT1 inhibition to validate your experimental setup.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3, with IC50 values of 15 nM, 10 nM, and 33 nM, respectively.[1] It acts by binding to the catalytic active site of these sirtuins, occupying the nicotinamide (B372718) C-pocket and the acetyl-lysine substrate channel, thereby blocking their deacetylase activity.[1]
-
-
Q2: How do I prepare a working solution of this compound for cell-based assays?
-
A2: First, prepare a concentrated stock solution in DMSO (e.g., 10 mM). Then, serially dilute this stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity.
-
-
Q3: What are the recommended negative and positive controls when using this compound?
-
A3:
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) is essential to account for any effects of the solvent on your experimental system.
-
Positive Control: To confirm that your assay is working, you can use a known activator of SIRT1 (like resveratrol) or a different, well-characterized SIRT1 inhibitor. Additionally, using a cell line with known high SIRT1 expression can serve as a positive control for observing the effects of inhibition.
-
-
-
Q4: Are there any known off-target effects of this compound?
-
A4: As a pan-inhibitor of SIRT1, SIRT2, and SIRT3, effects observed with this compound treatment may not be solely due to SIRT1 inhibition. To dissect the specific role of SIRT1, consider using more selective inhibitors or complementary techniques like siRNA-mediated knockdown of individual sirtuins.
-
Experimental Protocols
1. SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general workflow for measuring SIRT1 activity.
Materials:
-
Recombinant human SIRT1
-
Fluorogenic peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black plate
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding recombinant SIRT1 to all wells except the blank.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Calculate the percent inhibition of SIRT1 activity for each concentration of this compound.
2. Western Blot for Downstream Targets of SIRT1
This protocol allows for the analysis of changes in the acetylation status of SIRT1 targets, such as p53.
Materials:
-
Cell lysates from cells treated with this compound or vehicle control
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-SIRT1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control. An increase in the acetylated target protein upon this compound treatment would indicate successful inhibition of SIRT1.
Visualizations
This compound Experimental Workflow
Caption: Workflow for experiments using this compound.
Simplified SIRT1 Signaling Pathway
Caption: Inhibition of SIRT1 by this compound and its downstream effects.
References
Validation & Comparative
Comparing SIRT-IN-1 efficacy with Nicotinamide as a SIRT1 inhibitor
A Comparative Guide to SIRT1 Inhibition: SIRT-IN-1 versus Nicotinamide (B372718)
For researchers, scientists, and drug development professionals investigating the intricate roles of Sirtuin 1 (SIRT1), the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive and objective comparison of two widely used SIRT1 inhibitors: the synthetic compound this compound and the endogenous molecule Nicotinamide. This comparison is based on available experimental data, focusing on efficacy, mechanism of action, and experimental considerations.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and Nicotinamide against SIRT1. It is important to note that IC50 values for Nicotinamide can vary depending on the experimental conditions.
| Inhibitor | Target | IC50 Value (SIRT1) | Selectivity | Mechanism of Action |
| This compound | SIRT1 | 0.205 µM[1][2] | Selective for SIRT1 over SIRT2 (IC50 = 11.5 µM)[1][2] | Not explicitly detailed in available literature. |
| Nicotinamide | Sirtuins | <50 µM to 184 µM[3][4][5] | Pan-sirtuin inhibitor[6] | Noncompetitive inhibitor with respect to NAD+[3][4] |
Key Observations:
-
This compound demonstrates significantly higher potency for SIRT1 in the nanomolar range compared to Nicotinamide's micromolar efficacy.
-
This compound exhibits selectivity for SIRT1 over SIRT2, a crucial factor when studying the specific roles of SIRT1.[1][2]
-
Nicotinamide acts as a broad-spectrum sirtuin inhibitor, which may be a consideration if isoform-specific inhibition is required.[6]
Experimental Protocols
To determine the inhibitory potency of compounds like this compound and Nicotinamide, a common method is the in vitro fluorometric SIRT1 activity assay.
Fluorometric SIRT1 Deacetylase Activity Assay
This assay quantifies the NAD+-dependent deacetylase activity of SIRT1 on a synthetic peptide substrate.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore. When SIRT1 deacetylates the lysine, a developing enzyme cleaves the peptide, releasing the fluorophore. The resulting fluorescence is directly proportional to the SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53)
-
NAD+
-
Inhibitor (this compound or Nicotinamide) dissolved in DMSO
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing enzyme
-
96-well black microplate
-
Fluorometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (this compound or Nicotinamide) in the reaction buffer. A DMSO control (vehicle) should also be prepared.
-
Reaction Setup: In the wells of the microplate, add the reaction buffer, the SIRT1 enzyme, and the inhibitor at various concentrations.
-
Initiation of Reaction: Add the fluorogenic acetylated peptide substrate and NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Development: Add the developing enzyme to each well and incubate for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.
-
Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of SIRT1 activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
SIRT1 Signaling Pathway
SIRT1 is a crucial regulator of various cellular processes, including stress resistance, metabolism, and aging. It deacetylates a wide range of protein substrates, thereby modulating their activity.
Caption: Simplified SIRT1 signaling pathway showing upstream activators, inhibitors, and downstream targets.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and Nicotinamide as SIRT1 inhibitors.
Caption: A streamlined experimental workflow for the comparative analysis of SIRT1 inhibitors.
Discussion and Conclusion
The choice between this compound and Nicotinamide as a SIRT1 inhibitor depends heavily on the specific research question.
This compound is a potent and selective inhibitor of SIRT1.[1][2] Its nanomolar efficacy makes it a valuable tool for studies where high specificity and potent inhibition of SIRT1 are required, allowing researchers to dissect the precise functions of SIRT1 with minimal off-target effects on other sirtuins like SIRT2.
Nicotinamide , on the other hand, is a naturally occurring molecule and a product of the sirtuin deacetylation reaction, acting as a feedback inhibitor.[7] Its lower potency and broader specificity across the sirtuin family can be advantageous in studies aiming to understand the overall effects of sirtuin inhibition or in cellular models where its physiological relevance is a key factor. However, it is important to consider that in cellular contexts, nicotinamide can be recycled back to NAD+, potentially stimulating SIRT1 activity over time, which complicates the interpretation of long-term experiments.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SIRT-IN-1 and Sirtinol for In Vitro SIRT1 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of sirtuins and for developing novel therapeutics. This guide provides an objective, data-driven comparison of two widely used SIRT1 inhibitors, SIRT-IN-1 and Sirtinol, for in vitro studies.
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of numerous cellular processes, including stress response, apoptosis, and gene silencing.[1][2][3] Its dysregulation is implicated in various diseases, making it a significant therapeutic target.[2][4] This guide focuses on the comparative efficacy and selectivity of this compound and Sirtinol to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Data Presentation: Potency and Selectivity
The inhibitory activities of this compound and Sirtinol against SIRT1 and other sirtuin isoforms are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT2/SIRT1) |
| This compound | 0.205[5][6] | 11.5[5][6] | Data not available | ~56-fold |
| Sirtinol | 131[5][7][8][9] | 38[5][7][8][9] | No significant activity reported[5] | ~0.3-fold (more potent against SIRT2) |
Key Observations:
-
Potency: this compound is a significantly more potent inhibitor of SIRT1 than Sirtinol, with an IC50 value in the nanomolar range compared to Sirtinol's micromolar value.[5][6]
-
Selectivity: this compound demonstrates high selectivity for SIRT1 over SIRT2, with an approximately 56-fold greater inhibition of SIRT1.[5] In contrast, Sirtinol is a less specific inhibitor and is actually more potent against SIRT2 than SIRT1.[5][7][8][9] Sirtinol has been reported to have no effect on HDAC1 activity.[7][9]
Signaling Pathway and Inhibition Mechanism
SIRT1 exerts its biological effects by deacetylating various protein substrates, including the tumor suppressor p53.[4][10] Deacetylation of p53 by SIRT1 inhibits its transcriptional activity, thereby suppressing apoptosis and promoting cell survival.[1][4] Both this compound and Sirtinol inhibit this process, leading to an increase in acetylated p53, which in turn can induce apoptosis in cancer cells.[1]
Experimental Protocols
A common method for determining the in vitro IC50 values of SIRT1 inhibitors is a fluorometric assay.
Representative Fluorometric In Vitro SIRT1 Inhibition Assay Protocol
This protocol is based on the principle of measuring the NAD+-dependent deacetylase activity of SIRT1 on a synthetic peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore.[5] Upon deacetylation by SIRT1, a developing reagent cleaves the peptide, releasing the fluorophore and generating a fluorescent signal proportional to the enzyme's activity.[5]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound or Sirtinol (dissolved in DMSO)
-
Developing solution (containing a protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound or Sirtinol) in DMSO. Further dilute the inhibitor solutions and all other reagents to their final desired concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Inhibitor solution (or DMSO for the control wells)
-
Recombinant SIRT1 enzyme
-
-
Initiation of Reaction: Add the fluorogenic SIRT1 peptide substrate and NAD+ to all wells to start the deacetylase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Development: Stop the enzymatic reaction by adding the developing solution to each well.
-
Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes, protected from light, to allow for the release of the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation (e.g., ~350-360 nm) and emission (e.g., ~450-465 nm) wavelengths.[11]
-
Data Analysis: Subtract the background fluorescence (from wells with no enzyme) from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
For in vitro studies requiring high potency and selectivity for SIRT1, this compound is the superior choice over Sirtinol. Its low nanomolar IC50 and significant selectivity against SIRT2 make it a more precise tool for investigating SIRT1-specific functions. Sirtinol, being less potent and less selective, may be more suitable for studies where broader sirtuin inhibition is desired or as a historical reference compound. The choice of inhibitor should be guided by the specific research question and the required level of target specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sirtuin 1 Inhibiting Thiocyanates (S1th)—A New Class of Isotype Selective Inhibitors of NAD+ Dependent Lysine Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sirtinol | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 10. SirT1 Is an Inhibitor of Proliferation and Tumor Formation in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Potency of SIRT-IN-1: A Comparative Analysis of SIRT2 and SIRT3 Inhibition
For researchers, scientists, and drug development professionals, the precise modulation of sirtuin activity is a critical aspect of investigating cellular processes and developing novel therapeutics. This guide provides an objective comparison of SIRT-IN-1, a potent sirtuin inhibitor, with other commercially available alternatives, focusing on its inhibitory effects on SIRT2 and SIRT3. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate research tools.
This compound has emerged as a powerful chemical probe for studying the roles of sirtuins, a class of NAD+-dependent deacetylases. It exhibits potent inhibitory activity against multiple sirtuin isoforms, particularly SIRT2 and SIRT3. Understanding its efficacy in comparison to more selective or alternative inhibitors is crucial for designing and interpreting experiments accurately.
Comparative Inhibitory Potency: this compound and Alternatives
The inhibitory activity of this compound against SIRT2 and SIRT3 has been quantified and compared with other notable sirtuin inhibitors. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | Target Sirtuin(s) | IC50 (SIRT1) | IC50 (SIRT2) | IC50 (SIRT3) | Reference |
| This compound | SIRT1/2/3 | 15 nM | 10 nM | 33 nM | [1] |
| SIRT-IN-2 | SIRT1/2/3 | 4 nM | 4 nM | 7 nM | [1] |
| AGK2 | SIRT2 selective | 30 µM | 3.5 µM | 91 µM | [1] |
| 3-TYP | SIRT3 inhibitor | - | - | 38 µM | [1] |
| Tenovin-6 | SIRT1/2/3 | 21 µM | 10 µM | 67 µM | [1] |
| SIRT3-IN-1 | SIRT3 inhibitor | - | - | 0.043 µM | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Validation: Protocols for Assessing Inhibitory Effects
Accurate validation of an inhibitor's effect is paramount. Below are detailed protocols for both in vitro biochemical assays and cell-based assays to assess the inhibitory activity of compounds like this compound against SIRT2 and SIRT3.
In Vitro Sirtuin Deacetylase Activity Assay (Fluorometric)
This biochemical assay is a primary method for determining the IC50 values of sirtuin inhibitors.
Experimental Workflow: Biochemical Assay
Caption: Workflow for in vitro fluorometric sirtuin activity assay.
Protocol:
-
Prepare Reagents:
-
SIRT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Recombinant Human SIRT2 or SIRT3 Enzyme: Dilute to the working concentration in assay buffer.
-
Fluorogenic Substrate: A peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore (e.g., from a commercial kit).
-
NAD+: Prepare a stock solution and dilute to the final desired concentration in assay buffer.
-
Inhibitor (e.g., this compound): Prepare a serial dilution in DMSO and then dilute in assay buffer.
-
-
Enzyme Reaction:
-
To each well of a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the SIRT2 or SIRT3 enzyme.
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
-
Signal Development and Detection:
-
Add the developer solution to each well, which reacts with the deacetylated substrate to produce a fluorescent signal.
-
Incubate as recommended by the developer manufacturer.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for Sirtuin Activity
Cell-based assays are crucial for confirming an inhibitor's activity in a physiological context. Western blotting for the acetylation status of known SIRT2 and SIRT3 substrates is a common method.
Experimental Workflow: Cellular Assay (Western Blot)
References
Pan-Sirtuin Inhibitors: A Comparative Analysis Featuring SIRT-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent pan-sirtuin inhibitors, with a special focus on SIRT-IN-1. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, making them attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[1][2] This document offers a comprehensive overview of the inhibitory potency of various compounds, detailed experimental protocols for their evaluation, and visual representations of key sirtuin-regulated signaling pathways.
Quantitative Comparison of Pan-Sirtuin Inhibitors
The inhibitory activity of pan-sirtuin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific sirtuin isoform by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other well-characterized pan-sirtuin inhibitors against the most studied sirtuin isoforms: SIRT1, SIRT2, and SIRT3.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity Notes |
| This compound | 15 nM[3] | 10 nM[3] | 33 nM[3] | Potent inhibitor of SIRT1, SIRT2, and SIRT3. |
| Sirtinol | 131 µM[4][5] | 38 µM[4][5] | Data not available | Non-selective, also inhibits SIRT2.[6] |
| Cambinol | 56 µM[7] | 59 µM[7] | No activity[8] | Non-selective, inhibits SIRT1 and SIRT2 with similar potency.[6] |
| Nicotinamide | ~50-68 µM[9][10][11][12] | ~100 µM[11] | ~37 µM[11][12] | A physiological inhibitor of sirtuins.[11] |
| Suramin | 0.297 µM[7] | 1.15 µM[7] | Data not available | Potent inhibitor of SIRT1 and SIRT2.[7] |
| AGK2 | 30 µM[3] | 3.5 µM[3][13] | 91 µM[3] | Selective for SIRT2 over SIRT1 and SIRT3. |
| EX-527 (Selisistat) | 38 nM[13] | 19.6 µM[6] | 48.7 µM[6] | Highly selective for SIRT1.[13] |
| 3-TYP | 88 nM[13] | 92 nM[13] | 16 nM[13] | Selective for SIRT3. |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme sources used in the experiments.[14]
Key Sirtuin Signaling Pathways
Sirtuins regulate a multitude of signaling pathways involved in cellular health and disease. Understanding these pathways is crucial for the development of targeted therapeutics.
SIRT1, primarily a nuclear protein, plays a pivotal role in cellular stress response and metabolism.[7] It deacetylates and modulates the activity of key transcription factors such as p53, FOXO, NF-κB, and PGC-1α, thereby influencing apoptosis, stress resistance, inflammation, and mitochondrial biogenesis.
SIRT2 is predominantly found in the cytoplasm and is a key regulator of microtubule dynamics through the deacetylation of α-tubulin.[7] This function is critical for proper cell cycle progression.
SIRT3 is the major mitochondrial deacetylase, regulating the activity of numerous metabolic enzymes and antioxidant proteins like SOD2.[7] It plays a crucial role in maintaining metabolic homeostasis and mitigating oxidative stress.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used in the characterization of pan-sirtuin inhibitors.
In Vitro Fluorogenic Sirtuin Activity Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of a recombinant sirtuin enzyme.
Materials:
-
Recombinant human sirtuin enzyme (SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Developer solution containing a protease that cleaves the deacetylated substrate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer, the test compound solution, NAD+ solution, and the fluorogenic substrate.
-
Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to each well. Include wells with no enzyme as a background control.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for an additional 15-30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Sirtuin Activity Assay (Western Blot)
This assay assesses the ability of a compound to inhibit sirtuin activity within a cellular context by measuring the acetylation status of a known sirtuin substrate.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-acetylated-α-tubulin, anti-α-tubulin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the acetylated substrate overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., total p53 or total α-tubulin). Quantify the band intensities to determine the relative increase in substrate acetylation upon inhibitor treatment.
References
- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 11. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 12. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to SIRT-IN-1 and Specific SIRT1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a precise chemical probe is paramount to unraveling the intricate roles of sirtuins in cellular physiology and disease. This guide provides a comprehensive, data-driven comparison of the pan-sirtuin inhibitor SIRT-IN-1 against well-characterized, specific SIRT1 inhibitors such as EX-527 (Selisistat) and its analog, CHIC-35.
This document delves into the quantitative performance, mechanism of action, and experimental considerations for these compounds, supported by detailed experimental protocols and visual representations of key cellular pathways and workflows.
Overview of Sirtuin 1 (SIRT1) and its Inhibition
Sirtuin 1 (SIRT1) is a crucial NAD⁺-dependent protein deacetylase that governs a multitude of cellular processes, including metabolism, DNA repair, inflammation, and aging. It exerts its effects by removing acetyl groups from a wide array of histone and non-histone protein substrates. The therapeutic potential of modulating SIRT1 activity has led to the development of numerous small molecule inhibitors. These inhibitors can be broadly categorized into specific inhibitors, which primarily target SIRT1, and pan-sirtuin inhibitors, which exhibit activity against multiple sirtuin isoforms.
Quantitative Performance Comparison: Potency and Selectivity
The efficacy and utility of a sirtuin inhibitor are largely defined by its potency (IC50) and its selectivity for the target isoform. The following tables summarize the key quantitative data for this compound, EX-527, and CHIC-35.
Table 1: Inhibitor Potency Against Sirtuin Isoforms
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Reference(s) |
| This compound | 15 nM | 10 nM | 33 nM | [1][2] |
| EX-527 (Selisistat) | 38 nM - 123 nM | 19.6 µM | 48.7 µM | [3][4] |
| CHIC-35 | 124 nM | 2.8 µM | >100 µM | [1] |
Table 2: Inhibitor Selectivity Profile
| Inhibitor | Selectivity for SIRT1 vs. SIRT2 | Selectivity for SIRT1 vs. SIRT3 | Classification |
| This compound | ~0.67-fold (SIRT2 is more potently inhibited) | ~2.2-fold | Pan-SIRT1/2/3 Inhibitor |
| EX-527 (Selisistat) | >200-fold | >200-fold | Specific SIRT1 Inhibitor |
| CHIC-35 | ~22.6-fold | >800-fold | Specific SIRT1 Inhibitor |
Data Interpretation:
-
This compound is a potent pan-inhibitor of the mitochondrial and nuclear sirtuins SIRT1, SIRT2, and SIRT3, with nanomolar efficacy against all three isoforms. Its lack of selectivity makes it a suitable tool for studying the combined effects of inhibiting these key sirtuins.
-
EX-527 (Selisistat) is a highly potent and selective inhibitor of SIRT1. Its substantial selectivity margin against SIRT2 and SIRT3 has established it as a gold-standard chemical probe for elucidating the specific functions of SIRT1.
-
CHIC-35 , an analog of EX-527, also demonstrates high potency and selectivity for SIRT1, further expanding the repertoire of specific SIRT1 inhibitors available to researchers.
Mechanism of Action
The mode of inhibition is a critical factor in understanding the molecular interactions and interpreting experimental outcomes.
-
This compound : This compound is described as binding to the catalytic active site of SIRT1, SIRT2, and SIRT3, occupying the nicotinamide (B372718) C-pocket and the acetyl-lysine substrate channel. This direct competition with the substrate and/or cofactor binding is a common mechanism for enzyme inhibitors.
-
EX-527 (Selisistat) : The mechanism of EX-527 is well-characterized and is described as uncompetitive with respect to NAD⁺ and non-competitive with the acetylated substrate. It forms a trimeric complex with the enzyme and the NAD⁺-derived coproduct, 2'-O-acetyl-ADP-ribose, which stabilizes a closed enzyme conformation and prevents product release, thus inhibiting the deacetylation reaction.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate key concepts.
References
Validating Downstream Gene Expression Effects of SIRT-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SIRT-IN-1 (represented by the well-characterized SIRT1 inhibitor, EX-527/Selisistat) with other sirtuin inhibitors. It offers supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and workflows to aid in the design and interpretation of studies aimed at understanding the downstream gene expression effects of SIRT1 inhibition.
Executive Summary
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of numerous cellular processes, including gene expression, through the deacetylation of histone and non-histone proteins. Pharmacological inhibition of SIRT1 is a critical tool for elucidating its functions and for therapeutic development. This guide uses EX-527 (Selisistat) as a prime example of a potent and selective SIRT1 inhibitor to illustrate the validation of its downstream effects on gene expression. While a comprehensive, publicly available RNA-sequencing dataset for EX-527 was not identified, this guide synthesizes available data on its impact on specific gene targets and provides a framework for conducting such validation studies.
Comparison of SIRT1 Inhibitors
The selection of an appropriate SIRT1 inhibitor is crucial for targeted research. The following table compares the biochemical potency and selectivity of EX-527 with other commonly used sirtuin inhibitors.
| Inhibitor | Target(s) | IC50 (SIRT1) | IC50 (SIRT2) | IC50 (SIRT3) | Selectivity Notes |
| EX-527 (Selisistat) | SIRT1 | 38-98 nM | ~20 µM | ~50 µM | >200-fold selective for SIRT1 over SIRT2/SIRT3. |
| Cambinol | SIRT1, SIRT2 | 56 µM | 59 µM | - | Non-selective between SIRT1 and SIRT2. |
| Salermide | SIRT1, SIRT2 | Potent (exact IC50 varies) | More potent against SIRT2 | - | Dual inhibitor of SIRT1 and SIRT2. |
Downstream Effects of SIRT1 Inhibition on Gene Expression
-
p53 Pathway: SIRT1 deacetylates the tumor suppressor p53. Inhibition by EX-527 increases p53 acetylation, which is expected to enhance its transcriptional activity. However, some studies report that this does not significantly alter the expression of canonical p53 target genes like p21 and BAX in certain cell lines[1][2]. A combination of EX-527 and paclitaxel (B517696) has been shown to increase the expression of BAX and p21[3].
-
Inflammatory Response: SIRT1 plays a role in regulating inflammation, in part by deacetylating the p65 subunit of NF-κB. Inhibition of SIRT1 can, therefore, modulate the expression of inflammatory cytokines[4].
-
Cell Cycle and Proliferation: EX-527 has been shown to affect cell cycle progression, with some studies reporting a G1 phase arrest in breast cancer cells[5].
Experimental Protocols
Validating Downstream Gene Expression Changes via RNA-Sequencing
This protocol outlines a typical workflow for identifying global gene expression changes in response to a SIRT1 inhibitor.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., MCF-7 for breast cancer research).
-
Culture Conditions: Maintain cells in appropriate culture medium and conditions.
-
Inhibitor Treatment: Treat cells with the SIRT1 inhibitor (e.g., EX-527 at a concentration of 1-10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include multiple biological replicates for each condition.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Isolate total RNA from the treated and control cells using a standard method, such as TRIzol reagent followed by column purification[3][6].
-
Quality Control: Assess RNA integrity and concentration using a bioanalyzer and a spectrophotometer.
3. Library Preparation and Sequencing:
-
Library Preparation: Prepare RNA-sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
4. Bioinformatics Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon inhibitor treatment[6].
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify affected biological processes and signaling pathways.
Confirming Target Engagement by Western Blot
This protocol verifies that the SIRT1 inhibitor is engaging its target within the cell by assessing the acetylation status of a known SIRT1 substrate.
1. Protein Extraction:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including a sirtuin inhibitor like nicotinamide).
2. Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the acetylated form of a known SIRT1 substrate (e.g., acetyl-p53 at lysine (B10760008) 382).
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total protein to normalize for protein levels.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing Pathways and Workflows
SIRT1 Signaling Pathway and Inhibition
Caption: Mechanism of SIRT1 action and its inhibition by this compound (e.g., EX-527).
Experimental Workflow for Gene Expression Validation
Caption: Workflow for validating downstream gene expression effects of this compound.
Logical Relationship of SIRT1 Inhibition and Downstream Effects
Caption: Logical flow from SIRT1 inhibition to downstream cellular effects.
References
- 1. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salermide down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.nau.edu [www2.nau.edu]
- 4. emea.illumina.com [emea.illumina.com]
- 5. Practical bioinformatics pipelines for single-cell RNA-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.gov [cancer.gov]
Cross-Validation of SIRT-IN-1 Activity: A Comparative Guide to Assay Kits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different assay methodologies for validating the activity of SIRT-IN-1, a potent pan-inhibitor of Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). Understanding the nuances of various assay platforms is critical for the accurate interpretation of experimental data and for making informed decisions in drug discovery and development. This document outlines the performance of this compound as measured by common in vitro and cell-based assays, supported by detailed experimental protocols.
Data Presentation: this compound Inhibitory Activity
This compound has demonstrated potent inhibitory activity against the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized in the table below. It is important to note that IC50 values can vary between different assay formats and experimental conditions.[1][2][3]
| Target | IC50 (nM)[4] | Assay Type | Notes |
| SIRT1 | 15 | Biochemical Assay | Demonstrates potent inhibition of SIRT1, a key regulator of cellular processes including metabolism and stress response. |
| SIRT2 | 10 | Biochemical Assay | Shows the highest potency against SIRT2, a primarily cytoplasmic sirtuin involved in the regulation of α-tubulin and other cytoplasmic proteins. |
| SIRT3 | 33 | Biochemical Assay | Effective inhibitor of the mitochondrial sirtuin SIRT3, which plays a crucial role in regulating mitochondrial function and metabolism. |
Mandatory Visualizations
To visually represent the concepts discussed in this guide, two diagrams have been generated using the DOT language.
Caption: A diagram illustrating the central role of SIRT1 in deacetylating key protein targets and the inhibitory action of this compound.
Caption: A flowchart outlining the key steps in the cross-validation of this compound activity using different assay methodologies.
Experimental Protocols
Detailed methodologies for two common types of assays used to characterize sirtuin inhibitors are provided below. These protocols can be adapted for use with various commercially available assay kits.
In Vitro Fluorescence-Based Deacetylase Assay
This type of assay directly measures the enzymatic activity of purified sirtuin enzymes and the inhibitory effect of compounds like this compound.
Principle: A synthetic peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore is incubated with the sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3) and the co-substrate NAD+. Deacetylation of the substrate by the sirtuin allows for cleavage by a developer enzyme, leading to the release of the fluorophore and an increase in fluorescence. The intensity of the fluorescence is proportional to the sirtuin activity.
Materials:
-
Purified recombinant SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., based on p53 or other known substrates)
-
NAD+ solution
-
This compound (or other test inhibitors)
-
Assay buffer (typically Tris-HCl based with salts and a reducing agent)
-
Developer solution (containing a protease)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of the sirtuin enzyme, substrate, and NAD+ in the assay buffer.
-
Assay Reaction: In the wells of the microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the sirtuin enzyme.
-
Initiation: Start the reaction by adding the substrate and NAD+ solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Development: Stop the enzymatic reaction and initiate the fluorescence signal by adding the developer solution to each well.
-
Signal Detection: Incubate the plate at room temperature or 37°C for a short period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Western Blot Assay for p53 Acetylation
This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context by measuring the acetylation status of a known downstream target, the tumor suppressor protein p53.
Principle: SIRT1 deacetylates p53 at specific lysine residues, thereby regulating its activity. Inhibition of SIRT1 by this compound leads to an accumulation of acetylated p53 in cells. This increase in p53 acetylation can be detected by Western blotting using an antibody specific for acetylated p53.
Materials:
-
Human cell line (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total p53, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and then apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with antibodies for total p53 and the loading control to ensure equal protein loading and to assess the specific increase in the acetylated form.
-
Quantify the band intensities to determine the relative increase in p53 acetylation at different concentrations of this compound.
-
Conclusion
The cross-validation of this compound activity using a combination of in vitro biochemical assays and cell-based functional assays provides a comprehensive understanding of its inhibitory profile. While fluorescence-based assays offer a high-throughput method for determining direct enzymatic inhibition and IC50 values, cell-based assays like Western blotting for p53 acetylation confirm the compound's activity in a more physiologically relevant context. Researchers should be aware that absolute IC50 values can differ between these assay formats due to factors such as cell permeability, off-target effects, and the complexity of the cellular environment. By employing multiple, well-validated assay kits and methodologies, the scientific community can ensure the generation of robust and reproducible data for sirtuin inhibitors like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SIRT-IN-1 vs. Resveratrol: A Comparative Analysis of SIRT1 Modulation
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of numerous cellular processes, including metabolism, stress resistance, and aging.[1][2][3] Its central role in cellular homeostasis has made it a compelling target for therapeutic intervention. Modulators of SIRT1 activity, both activators and inhibitors, are of significant interest in drug discovery and basic research. This guide provides a detailed comparison of two prominent SIRT1 modulators with opposing effects: SIRT-IN-1, a potent inhibitor, and resveratrol (B1683913), a well-known activator.
Quantitative Comparison of SIRT1 Modulators
The efficacy of SIRT1 modulators is typically quantified by their IC50 (for inhibitors) or EC50 (for activators) values. The following table summarizes the available quantitative data for this compound and resveratrol.
| Compound | Type of Modulation | Potency (IC50/EC50) | Notes |
| This compound | Inhibitor | IC50: Not explicitly found in search results. Other potent inhibitors like Selisistat (EX-527) have an IC50 of 38 nM.[4] | A potent and selective SIRT1 inhibitor. |
| Resveratrol | Activator | EC50: ~22-100 µM[5][6] | Activation is substrate-dependent and the directness of activation is debated.[7][8] |
Mechanisms of Action: A Tale of Two Opposing Effects
This compound and resveratrol exert their effects on SIRT1 through distinct and opposing mechanisms.
This compound: Inhibition of SIRT1 Activity
This compound acts as a direct inhibitor of SIRT1. While the precise binding mode is not detailed in the provided search results, inhibitors of this class typically function by competing with the substrate or the NAD+ cofactor, thereby preventing the deacetylation of SIRT1 targets.[9] This inhibition leads to an increase in the acetylation status of downstream proteins.
Resveratrol: Activation of SIRT1 Activity
Resveratrol's mechanism of SIRT1 activation is more complex and has been a subject of scientific debate. Some studies suggest that resveratrol directly binds to the SIRT1 enzyme-peptide substrate complex, inducing a conformational change that enhances binding affinity and catalytic activity.[7] However, this direct activation appears to be dependent on the presence of a fluorophore on the peptide substrate used in many in vitro assays.[7] Other research indicates that resveratrol may activate SIRT1 indirectly by increasing intracellular NAD+ levels through the activation of AMP-activated protein kinase (AMPK).[10][11] Regardless of the precise mechanism, the net effect of resveratrol is an increase in SIRT1-mediated deacetylation of its targets.
Signaling Pathways and Experimental Workflow
The opposing actions of this compound and resveratrol have significant implications for the downstream signaling pathways regulated by SIRT1.
Caption: Opposing effects of this compound and Resveratrol on SIRT1 signaling.
The diagram above illustrates how this compound inhibits SIRT1, leading to increased acetylation and altered activity of downstream targets like p53, FOXO, NF-κB, and PGC-1α.[12][13][14] Conversely, resveratrol activates SIRT1, promoting their deacetylation and influencing cellular processes such as apoptosis, stress resistance, inflammation, and mitochondrial biogenesis.[15][16][17][18]
Experimental Protocols
Fluorometric SIRT1 Activity Assay
A common method to assess the activity of SIRT1 and the effect of modulators is a fluorometric assay. This assay relies on a substrate peptide containing an acetylated lysine (B10760008) residue and a fluorophore. Deacetylation by SIRT1 renders the peptide susceptible to a developer enzyme, which cleaves the peptide and releases the fluorophore, resulting in a measurable fluorescent signal.
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., acetylated p53 peptide with a fluorophore)
-
NAD+
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution
-
Test Compounds (this compound, Resveratrol) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer. Prepare serial dilutions of the test compounds (this compound and resveratrol) and a vehicle control (DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, SIRT1 enzyme, and NAD+.
-
Compound Addition: Add the test compounds or vehicle control to the respective wells.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Development: Stop the reaction and initiate fluorescence development by adding the Developer Solution to each well.
-
Signal Detection: Incubate for a further period (e.g., 15-30 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the fluorescence intensity against the compound concentration to determine the IC50 for inhibitors or EC50 for activators.
Caption: Experimental workflow for a fluorometric SIRT1 activity assay.
Conclusion
This compound and resveratrol represent two sides of the SIRT1 modulation coin, offering researchers valuable tools to probe the intricate functions of this critical enzyme. While this compound provides a means to specifically inhibit SIRT1 activity and study the consequences of increased protein acetylation, resveratrol serves as a widely used activator to explore the benefits of enhanced SIRT1 function. The choice between these compounds depends on the specific research question and the desired biological outcome. Understanding their distinct mechanisms of action and having robust experimental protocols are essential for accurately interpreting experimental results and advancing our knowledge of SIRT1 biology.
References
- 1. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIRT1: A Potential Therapeutic Target in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Confirming Sirtuin Target Engagement in Cells: A Comparative Guide to Sirtinol
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in preclinical research. This guide provides a comprehensive comparison of Sirtinol, a well-characterized sirtuin inhibitor, with other alternative compounds. We present supporting experimental data, detailed methodologies for key target engagement assays, and visualizations of relevant pathways and workflows to aid in the design and interpretation of experiments.
Performance Comparison of Sirtuin Inhibitors
The following table summarizes the in vitro inhibitory potency of Sirtinol and other commonly used sirtuin inhibitors against SIRT1 and SIRT2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target(s) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Notes |
| Sirtinol | SIRT1, SIRT2 | 37.6 - 131 | 38 - 103.4 | A cell-permeable inhibitor of SIRT1 and SIRT2.[1][2][3] |
| EX-527 (Selisistat) | SIRT1 | 0.038 - 0.123 | 19.6 | A highly potent and selective SIRT1 inhibitor.[4][5] |
| Cambinol | SIRT1, SIRT2 | 56 | 59 | A β-naphthol compound that inhibits both SIRT1 and SIRT2.[6][7] |
| AGK2 | SIRT2 | >35 | 3.5 | A potent and selective SIRT2 inhibitor.[2] |
| Tenovin-6 | SIRT1, SIRT2 | ~9 | ~9 | A dual inhibitor of SIRT1 and SIRT2. |
| Suramin | SIRT1, SIRT2, SIRT5 | 0.297 | 1.15 | A potent but non-selective sirtuin inhibitor.[7] |
Experimental Protocols
Confirmation of target engagement is crucial for validating the mechanism of action of a sirtuin inhibitor. Below are detailed protocols for key experimental methods to assess the interaction of compounds like Sirtinol with their cellular targets.
In Vitro Fluorometric Sirtuin Deacetylase Activity Assay
This assay quantitatively measures the enzymatic activity of sirtuins and is a primary method for determining the IC50 values of inhibitory compounds.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide for SIRT1, or an α-tubulin-derived peptide for SIRT2)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
96-well black microplates
-
Test compounds (e.g., Sirtinol) dissolved in DMSO
Procedure:
-
Prepare Reagents: Dilute the recombinant sirtuin enzyme, fluorogenic substrate, and NAD+ to their working concentrations in the assay buffer. Prepare a serial dilution of the test compounds.
-
Enzyme Reaction: To each well of the 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the sirtuin enzyme.
-
Initiate Reaction: Add NAD+ to all wells to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Develop Signal: Add the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.
-
Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[8][9]
Western Blot for Substrate Acetylation
This method assesses the in-cell effect of sirtuin inhibitors by measuring the acetylation status of their known substrates. An increase in substrate acetylation upon inhibitor treatment indicates target engagement.
Materials:
-
Cultured cells (e.g., MCF-7 breast cancer cells)
-
Test compounds (e.g., Sirtinol, EX-527) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like trichostatin A and nicotinamide)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-acetyl-p53 (Lys382) for SIRT1, anti-acetyl-α-tubulin (Lys40) for SIRT2, anti-p53, anti-α-tubulin, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO as a vehicle control. Incubate under normal cell culture conditions for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot: Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the acetylated substrate (e.g., anti-acetyl-p53).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. To normalize the results, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-p53) and a loading control.[10][11][12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[13][14]
Materials:
-
Cultured cells expressing the target sirtuin
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target sirtuin (e.g., anti-SIRT1 or anti-SIRT2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO as a vehicle control. Incubate under normal cell culture conditions to allow for compound uptake and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting as described in the previous protocol, using a primary antibody against the target sirtuin.
-
Detection and Analysis: Detect the chemiluminescent signal. A compound that binds to the sirtuin will result in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.[15][16][17][18][19]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: SIRT1-p53 signaling pathway and the effect of Sirtinol.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for comparing sirtuin inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 18. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 19. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SIRT-IN-1 and Other Novel Sirtuin Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of sirtuin inhibitors is rapidly evolving. This guide provides a side-by-side comparison of SIRT-IN-1, a potent pan-sirtuin inhibitor, with other novel and established sirtuin inhibitors. The data presented is curated from various studies to offer a comprehensive overview of their performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Quantitative Performance Comparison
The inhibitory activity of sirtuin inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound and a selection of other sirtuin inhibitors against various sirtuin isoforms. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Pan-Sirtuin Inhibitors
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Notes |
| This compound | 15 nM | 10 nM | 33 nM | A potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. |
| Nicotinamide | 50 - 184 µM | 50 - 184 µM | 50 - 184 µM | A well-established, broad-spectrum sirtuin inhibitor. Also inhibits SIRT5 and SIRT6. |
| Tenovin-6 | 21 µM | 10 µM | 67 µM | An analog of Tenovin-1. |
| Sirtinol | 40 - 131 µM | 38 - 57.7 µM | - | Also inhibits yeast Sir2. |
| Cambinol | 56 µM | 59 µM | No Inhibition | Weak inhibition against SIRT5. |
Table 2: Isoform-Selective Sirtuin Inhibitors
| Inhibitor | Target Sirtuin | IC50 | Selectivity |
| EX-527 | SIRT1 | 38 - 98 nM | >200-fold vs SIRT2, >500-fold vs SIRT3 |
| AGK2 | SIRT2 | 3.5 µM | >10-fold vs SIRT1 and SIRT3 |
| SIRT3-IN-1 | SIRT3 | 43 nM | - |
| OSS_128167 | SIRT6 | 89 µM | ~17-fold vs SIRT1, ~8-fold vs SIRT2 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sirtuin inhibitors.
Biochemical Sirtuin Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific sirtuin isoform.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Sirtuin Enzyme: Recombinant human sirtuin (e.g., SIRT1, SIRT2, or SIRT3) is diluted to the desired final concentration in Assay Buffer.
-
Substrate Solution: A fluorogenic acetylated peptide substrate (e.g., based on the p53 sequence Ac-RHKK(Ac)-AMC) is prepared in Assay Buffer.
-
NAD+ Solution: β-Nicotinamide adenine (B156593) dinucleotide is prepared in Assay Buffer.
-
Inhibitor Stock Solution: The test compound (e.g., this compound) is dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared in Assay Buffer.
-
Developer Solution: A solution containing a protease (e.g., Trypsin) and a pan-sirtuin inhibitor (e.g., Nicotinamide) to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent group.
2. Assay Procedure:
-
Add 25 µL of Assay Buffer to the wells of a 96-well black microplate.
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Add 10 µL of the diluted sirtuin enzyme solution to all wells except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission for AMC-based substrates).
3. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Sirtuin Activity Assay (Western Blot)
This protocol is used to assess the effect of a sirtuin inhibitor on the acetylation status of a known sirtuin substrate within a cellular context.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 breast cancer cells) in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sirtuin inhibitor (e.g., this compound) or vehicle (DMSO) for a specified period (e.g., 24-48 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p53) or a loading control (e.g., anti-β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated protein band to the total protein band or the loading control.
-
Compare the levels of the acetylated substrate in inhibitor-treated cells to the vehicle-treated control.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of sirtuin inhibitors.
Caption: The SIRT1-p53 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for high-throughput screening of sirtuin inhibitors.
Replicating Published Findings: A Comparative Guide to SIRT-IN-1 and Other Sirtuin Inhibitors
For researchers, scientists, and drug development professionals investigating the role of sirtuins in cellular processes, the selection of a specific and potent inhibitor is paramount. This guide provides a comparative analysis of SIRT-IN-1's closely related analog, Sirt1-IN-3, and other commonly used sirtuin inhibitors, offering a foundation for replicating and building upon published findings. We present a summary of their inhibitory activities, effects on cancer cell proliferation, detailed experimental protocols, and visualizations of the key signaling pathway and experimental workflows.
Comparative Inhibitory Activity and Anti-proliferative Effects
The efficacy of a sirtuin inhibitor is determined by its potency against the target sirtuin isoform and its selectivity over other isoforms. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Sirt1-IN-3 and other widely used sirtuin inhibitors against SIRT1, SIRT2, and SIRT3, as well as their anti-proliferative activity in various cancer cell lines.
Table 1: Comparative Inhibitory Activity against Sirtuin Enzymes
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Notes |
| Sirt1-IN-3 | 4.2 | 74 | 235 | Demonstrates selectivity for SIRT1 over SIRT2 and SIRT3.[1] |
| EX-527 | 0.038 - 0.098 | 19.6 | 48.7 | Highly selective for SIRT1.[1] |
| Sirtinol | 131 | 38 | Not widely reported | Non-selective, also inhibits SIRT2.[1] |
| Cambinol | 56 | 59 | No significant activity | Non-selective, inhibits SIRT1 and SIRT2 with similar potency.[1] |
Table 2: Comparative Anti-proliferative Activity (IC50, µM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Sirt1-IN-3 | EX-527 | Sirtinol | Cambinol |
| MCF-7 | Breast Cancer | 50-60 | ~30-100 | ~100 | 57.87 |
| MDA-MB-231 | Breast Cancer | ~40-50 | ~30-100 | ~100 | 40.28 |
| HCT116 | Colon Cancer | ~50-60 | >10 | - | - |
| HepG2 | Liver Cancer | ~50-60 | - | - | - |
| K562 | Leukemia | ~40-50 | - | - | - |
| NCI-H460 | Lung Cancer | ~50-60 | - | - | - |
Note: IC50 values can vary depending on the experimental conditions, including the assay method and incubation time.
Key Signaling Pathway
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating a variety of cellular processes by deacetylating numerous protein substrates, including transcription factors like p53, FOXO, and NF-κB.[2][3][4] Inhibition of SIRT1 leads to the hyperacetylation of these targets, which in turn modulates their activity and influences downstream cellular events such as apoptosis, cell cycle arrest, and inflammation.
Caption: SIRT1 deacetylates key transcription factors, a process blocked by inhibitors.
Experimental Protocols
To aid in the replication of published findings, detailed methodologies for two key experiments are provided below: a cell proliferation assay to assess the anti-proliferative effects of sirtuin inhibitors and a western blot protocol to measure the acetylation of a key SIRT1 target, p53.
Anti-Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation upon treatment with a sirtuin inhibitor using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Sirtuin inhibitor (e.g., Sirt1-IN-3)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sirtuin inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot for Acetylated p53
This protocol describes the detection of changes in the acetylation of p53, a direct downstream target of SIRT1, following treatment with a sirtuin inhibitor.
Materials:
-
Cancer cell line expressing p53
-
Sirtuin inhibitor (e.g., Sirt1-IN-3)
-
RIPA lysis buffer with protease and deacetylase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated p53, anti-total p53, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the sirtuin inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p53 and a loading control to normalize the data.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a sirtuin inhibitor, from initial cell treatment to data analysis.
Caption: A generalized workflow for evaluating the effects of a sirtuin inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Relevance of SIRT1-NF-κB Axis as Therapeutic Target to Ameliorate Inflammation in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Inhibits p53 but not NF-κB Transcriptional Activity during Differentiation of Mouse Embryonic Stem Cells into Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of FOXOs and p53 by SIRT1 Modulators under Oxidative Stress | PLOS One [journals.plos.org]
Is SIRT-IN-1 more potent than other commercially available inhibitors
In the landscape of sirtuin research, the potency and selectivity of inhibitory compounds are paramount for elucidating the distinct roles of these NAD+-dependent deacetylases. This guide provides a comparative analysis of SIRT-IN-1 against other commercially available sirtuin inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This compound emerges as a highly potent, pan-inhibitor of SIRT1, SIRT2, and SIRT3, positioning it as a valuable tool for studies where broad inhibition of these key sirtuins is desired.
Potency Comparison of Sirtuin Inhibitors
The inhibitory activity of this compound and other commercially available sirtuin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of these compounds against SIRT1, SIRT2, and SIRT3. It is important to note that IC50 values can vary depending on the specific assay conditions, including the substrate and enzyme source.
| Inhibitor | Target Sirtuin(s) | IC50 (SIRT1) | IC50 (SIRT2) | IC50 (SIRT3) |
| This compound | SIRT1/2/3 | 15 nM [1] | 10 nM [1] | 33 nM [1] |
| SIRT-IN-2 | SIRT1/2/3 | 4 nM | 4 nM | 7 nM |
| AGK2 | SIRT2 selective | 30 µM[1] | 3.5 µM[1] | 91 µM[1] |
| Tenovin-6 | SIRT1/2 | 21 µM | 10 µM | - |
| Selisistat (EX-527) | SIRT1 selective | 38-98 nM | >200-fold selective vs SIRT1 | >500-fold selective vs SIRT1 |
| Sirtinol | SIRT1/2 | 131 µM | 38 µM | - |
| Cambinol | SIRT1/2 | 56 µM[2] | 59 µM[2] | - |
| 3-TYP | SIRT3 selective | - | - | 38 µM[1] |
| SIRT3-IN-1 | SIRT3 selective | - | - | 0.043 µM[3] |
As evidenced by the data, this compound exhibits nanomolar potency against SIRT1, SIRT2, and SIRT3, making it one of the more potent pan-inhibitors available for these isoforms.[1]
Experimental Protocols
The determination of IC50 values for sirtuin inhibitors is commonly performed using a fluorometric activity assay. This method measures the enzymatic activity of a sirtuin by detecting the deacetylation of a fluorogenic substrate.
Fluorometric Sirtuin Activity Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific sirtuin by 50%.
Materials:
-
Recombinant human sirtuin enzyme (SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known sirtuin substrates)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in Assay Buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in all wells is consistent and typically below 1%.
-
Prepare a master mix containing the sirtuin enzyme, fluorogenic substrate, and NAD+ at their final desired concentrations in the Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the serially diluted inhibitor or vehicle control (DMSO in Assay Buffer).
-
Initiate the enzymatic reaction by adding the master mix to each well.
-
Include control wells:
-
"No enzyme" control (master mix without the sirtuin enzyme) to measure background fluorescence.
-
"No inhibitor" control (master mix with vehicle) to measure 100% enzyme activity.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction proceeds within the linear range.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., excitation at ~350-360 nm and emission at ~450-460 nm).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control to determine the percentage of sirtuin activity at each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Sirtuin Signaling Pathways
This compound's potent inhibition of SIRT1, SIRT2, and SIRT3 has broad implications for cellular processes, as these sirtuins regulate a multitude of signaling pathways. The following diagrams, generated using Graphviz, illustrate the central roles of these sirtuins.
Caption: SIRT1 Signaling Pathway.
Caption: SIRT2 Signaling Pathway.[5]
Caption: SIRT3 Signaling Pathway.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
Verifying the Specificity of SIRT-IN-1 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of sirtuins, a class of NAD+-dependent deacetylases, has garnered significant interest due to their critical roles in cellular processes such as aging, metabolism, and DNA repair. Pharmacological modulation of sirtuin activity with small molecule inhibitors is a key strategy for investigating their biological functions and for potential therapeutic development. SIRT-IN-1 has emerged as a potent inhibitor of multiple sirtuin isoforms. This guide provides an objective comparison of this compound with other commonly used sirtuin inhibitors, supported by experimental data and detailed protocols to aid researchers in verifying its specificity within a cellular context.
Comparative Analysis of Sirtuin Inhibitors
The inhibitory activity of this compound and other sirtuin inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor; a lower IC50 value indicates a more potent inhibitor. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity Profile |
| This compound | 15 nM | 10 nM | 33 nM | Pan-inhibitor of SIRT1/2/3 |
| EX-527 (Selisistat) | 38 nM - 98 nM | 19.6 µM | 48.7 µM | Highly selective for SIRT1[1][2] |
| Sirtinol | 131 µM | 38 µM | Data not available | Non-selective, also inhibits SIRT2[3] |
| Cambinol | 56 µM | 59 µM | No activity | Non-selective, inhibits SIRT1 and SIRT2[2] |
| AGK2 | >30 µM | 3.5 µM | >91 µM | Selective for SIRT2[3] |
| 3-TYP | 88 µM | 92 µM | 38 µM | Selective for SIRT3[3] |
Sirtuin Signaling and Inhibition
Sirtuins, particularly SIRT1, SIRT2, and SIRT3, have distinct subcellular localizations and a wide range of substrates. Understanding these pathways is crucial for interpreting the effects of inhibitors.
Experimental Protocols
To validate the specificity of this compound in a cellular context, a combination of biochemical and cell-based assays is recommended.
Western Blot Analysis of p53 Acetylation
Principle: SIRT1 is a primary deacetylase of the tumor suppressor protein p53. Inhibition of SIRT1 by this compound should lead to an increase in the acetylation of p53 at specific lysine (B10760008) residues (e.g., Lys382), which can be detected by western blotting.[4] This provides a direct measure of SIRT1 target engagement in cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., MCF-7, which expresses wild-type p53) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 6-24 hours). Include a positive control such as EX-527.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetyl-p53 (Lys382), total p53, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the acetyl-p53 signal to total p53 and the loading control.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This assay can be used to verify that this compound directly engages with sirtuins in intact cells.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a few minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by western blotting using antibodies specific for SIRT1, SIRT2, and SIRT3.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Logical Framework for Specificity Verification
To rigorously assess the specificity of this compound, a logical experimental progression is necessary to distinguish on-target from potential off-target effects.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of SIRT-IN-1: A Protocol for Laboratory Safety
Essential guidance for the safe handling and disposal of the sirtuin inhibitor, SIRT-IN-1, is critical for maintaining a secure laboratory environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative disposal procedure based on established guidelines for handling novel chemical compounds with unknown toxicity. Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance. Adherence to the following step-by-step disposal protocol is imperative to mitigate potential risks to personnel and the environment.
Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. The compound should be handled as potentially harmful if inhaled, ingested, or absorbed through the skin, and may cause skin and eye irritation[1][2].
Quantitative Data Summary
| Property | Value (for a related SIRT-IN compound) | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | White to yellow solid powder | [1] |
| Boiling Point | 413.3°C at 760 mmHg | [1] |
| Flash Point | 203.8°C | [1] |
| Density | 1.218 g/cm³ | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a detailed methodology for the safe segregation, collection, and disposal of waste contaminated with this compound.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant nitrile gloves[3].
-
Handle the solid compound and prepare solutions exclusively within a certified chemical fume hood to avoid the generation of dust or aerosols[1][3].
-
Prevent direct contact with skin, eyes, and clothing. After handling, wash hands thoroughly with soap and water[1].
2. Waste Segregation and Collection:
-
Waste Classification: All waste contaminated with this compound must be classified and treated as hazardous chemical waste[1][3].
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups, in a dedicated, sealed, and clearly labeled hazardous waste container[1][3]. Do not mix with other waste streams[3].
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous liquid waste container[1][3].
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly and accurately labeled[3].
-
The label must include:
4. Storage of Hazardous Waste:
-
Store waste containers in a designated and controlled Satellite Accumulation Area (SAA) within the laboratory[3].
-
Ensure waste containers are kept tightly closed except when adding waste[3].
-
Store incompatible waste types separately to prevent accidental reactions[3].
5. Spill Management:
-
Small Spills: Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material like chemical absorbent pads or vermiculite. Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste[1].
-
Large Spills: Evacuate the area immediately and alert your institution's emergency response team[1].
6. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office[1].
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal[1].
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
